5,7-Docosadiynoic Acid Ethyl Ester-d5
Beschreibung
BenchChem offers high-quality 5,7-Docosadiynoic Acid Ethyl Ester-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Docosadiynoic Acid Ethyl Ester-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C₂₄H₃₅D₅O₂ |
|---|---|
Molekulargewicht |
365.6 |
Herkunft des Produkts |
United States |
In-Depth Technical Guide: 5,7-Docosadiynoic Acid Ethyl Ester-d5 in Lipid Research
[1][2]
Executive Summary
5,7-Docosadiynoic acid ethyl ester-d5 (DCDA-EE-d5) is a specialized, stable isotope-labeled lipid probe used primarily as an Internal Standard (IS) in the quantitative analysis of diacetylene-based lipid constructs.[1][2]
Its non-deuterated parent compound, 5,7-Docosadiynoic acid (DCDA) and its ethyl ester, are critical building blocks in the synthesis of Polydiacetylene (PDA) liposomes —supramolecular assemblies that function as "smart" chromatic biosensors.[1][2] These materials exhibit a distinct color transition (blue-to-red) or fluorescence enhancement upon environmental stress (e.g., pH change, temperature shift, or ligand-receptor binding).[1][2][3]
The d5-labeled variant is the analytical cornerstone for validating these systems. It enables the precise quantification of lipid loading, cellular uptake, and metabolic stability via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , correcting for the significant matrix effects and extraction variabilities inherent in lipidomics.[1][2]
Chemical Identity & Structural Significance[1][2][4]
The Molecule at a Glance[1]
-
Systematic Name: 5,7-Docosadiynoic acid ethyl ester-d5[1][2][4][5][6]
-
Molecular Formula: C
Hngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> D O [2][6] -
Key Structural Features:
-
Di-yne Motif (C5≡C7): A conjugated diacetylene unit located at the 5th and 7th carbon positions.[1][2] This is the "functional warhead" responsible for topochemical polymerization.[1][2]
-
Ethyl Ester Headgroup: Increases hydrophobicity and cell permeability compared to the free acid.[1] It often acts as a prodrug, hydrolyzed intracellularly to the active free acid, or as a structural modulator in lipid bilayers.[1]
-
Deuterium Label (d5): Five deuterium atoms incorporated into the ethyl group (typically the terminal methyl/methylene).[1][2] This provides a mass shift (+5 Da) distinguishable by Mass Spectrometry.[1][2]
-
Mechanism of Action: The Diacetylene Switch
The utility of the parent compound relies on the unique photochemistry of the 5,7-di-yne motif.[1][2] When these lipids self-assemble into an ordered bilayer (liposome), the di-yne groups align.[1][2] Upon irradiation with UV light (254 nm), they undergo 1,4-topochemical polymerization , forming a conjugated "ene-yne" backbone.[1][2]
-
Blue Phase (Ordered): The initial polymer absorbs at ~640 nm (appearing blue) and is non-fluorescent.[1][2]
-
Red Phase (Disordered): External stress (binding, heat) disrupts the backbone planarity, shifting absorption to ~540 nm (appearing red) and activating strong fluorescence.[1][2]
Figure 1: Topochemical Polymerization & Sensing Mechanism
Caption: The conversion of DCDA monomers into a mechanochromic Polydiacetylene (PDA) network.
Applications in Lipid Research[1][2][3]
Quantitative Bioanalysis (The Primary Use of d5)
In drug delivery research, PDA liposomes are often loaded with drugs or targeting ligands.[1][2] Determining the exact concentration of the lipid vehicle in plasma or tissue is critical.[1][2] The d5-ester serves as the Internal Standard for this purpose.[1][2][7][8]
-
Workflow:
-
Spike: Add a known concentration of DCDA-EE-d5 to the biological sample (plasma/tissue homogenate).[1][2]
-
Extract: Perform lipid extraction (e.g., Bligh-Dyer or Folch method).[1][2]
-
Analyze: Inject into LC-MS/MS.
-
Quantify: Calculate the ratio of the endogenous (analyte) peak area to the d5 (standard) peak area.
-
Why d5? Deuterated standards co-elute with the analyte but are mass-resolved. They experience the exact same ionization suppression or enhancement from the matrix, providing the only reliable method for absolute quantification.[1]
Membrane Dynamics & Prodrug Studies
The ethyl ester form is more lipophilic than the free acid.[1][2] Researchers use the ester to:
-
Enhance Cellular Uptake: The ester permeates the cell membrane via passive diffusion.[1]
-
Intracellular Activation: Once inside, cytosolic esterases hydrolyze the ethyl ester to the free acid (DCDA), which then incorporates into intracellular membranes.[1][2]
-
Tracking Hydrolysis: By using DCDA-EE-d5, researchers can track the rate of ester hydrolysis in vitro or in vivo by monitoring the disappearance of the d5-ester mass and the appearance of the d5-acid mass.[1][2]
Experimental Protocols
Protocol: Preparation of PDA Liposomes
This protocol describes the generation of the sensing platform using the non-deuterated lipid.[1][2] The d5-variant is used subsequently for quantification.[1][2]
Materials:
-
5,7-Docosadiynoic acid (DCDA) or its Ethyl Ester (DCDA-EE).[1][2]
-
Matrix Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[1][2][3]
Steps:
-
Dissolution: Dissolve DCDA-EE and DMPC in chloroform/methanol to a final concentration of 1 mM. A typical molar ratio is 6:4 (DCDA:DMPC).[1][2]
-
Film Formation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.[1][2] Desiccate under vacuum for 1 hour to remove trace solvent.[1][2]
-
Hydration: Hydrate the film with deionized water or HEPES buffer (pH 7.[1][2]4) to a final lipid concentration of 1 mM.[1][2]
-
Sonication: Probe-sonicate the solution at 70-80°C (above the phase transition temperature) for 15 minutes to form Small Unilamellar Vesicles (SUVs).
-
Cooling: Allow the solution to cool to 4°C overnight. This step is critical for the ordered packing required for polymerization.[1][2]
-
Polymerization: Irradiate the cold liposome solution with UV light (254 nm, 1 mW/cm²) for 5-10 minutes. The solution should turn a distinct deep blue.[1][2]
Protocol: LC-MS/MS Quantification using DCDA-EE-d5
This protocol validates the concentration of the lipid probe in a biological sample.[1][2]
Materials:
Steps:
-
Sample Prep: Aliquot 100 µL of plasma into a glass tube.
-
Spike IS: Add 10 µL of the DCDA-EE-d5 internal standard solution.[1][2] Vortex for 10 seconds.[1][2]
-
Extraction: Add 3 mL of Chloroform:Methanol (2:1). Vortex vigorously for 1 minute.[1][2] Centrifuge at 3000 x g for 5 minutes to separate phases.
-
Collection: Carefully remove the lower organic phase (chloroform layer) and transfer to a clean vial.[1][2]
-
Drying: Evaporate the solvent under nitrogen at 30°C. Reconstitute the residue in 100 µL of Methanol/Acetonitrile (50:50).
-
LC-MS/MS Analysis:
Table 1: Hypothetical MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Note |
| DCDA-EE (Analyte) | 361.3 [M+H]+ | 315.3 | Quantifier | Loss of Ethanol (-46 Da) |
| DCDA-EE-d5 (IS) | 366.3 [M+H]+ | 315.3 | Quantifier | Loss of d5-Ethanol (-51 Da) |
Note: The product ion for both species is often the stable acylium ion (C22H35O+), meaning both transitions target the same core fragment, but the precursor masses differ by 5 Da.[1][2]
Analytical Validation Logic
Figure 2: Quantification Logic Flow
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity.
References
-
Okada, S., et al. (1998).[1][2] "Polydiacetylene Liposomes as a Self-Signaling and Signal-Amplifying Bio- and Chemical Sensor." Accounts of Chemical Research. (Contextual grounding for PDA mechanism).
-
Charych, D. H., et al. (1993).[1][2] "Direct Colorimetric Detection of a Receptor-Ligand Interaction by a Polymerized Bilayer Assembly." Science. (Foundational paper on 5,7-diyne sensors).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Review of Membrane-Based Biosensors for Pathogen Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AraÅtırma Kitleri - OPAKGEN Tıbbi ve Kimyevi Ãrünler San. DıŠTic. Ltd. Åti. [opakgen.com]
- 5. clearsynth.com [clearsynth.com]
- 6. usbio.net [usbio.net]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Advanced Characterization of Photopolymerizable Lipid Standards via Mass Spectrometry
Topic: Photopolymerizable Lipid Standards for Mass Spectrometry Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipidomics Scientists, Drug Development Professionals
Executive Summary
In the expanding field of lipidomics and membrane biophysics, Photopolymerizable Lipid Standards —specifically diacetylene-modified phospholipids—serve as critical tools for probing membrane phase behavior, stabilizing lipid assemblies, and validating spatial distribution in imaging mass spectrometry. Unlike static internal standards used solely for quantification, these functional standards undergo a topochemical polymerization upon UV irradiation (254 nm), a process strictly governed by the order of the lipid bilayer.
This guide details the technical workflow for utilizing 1,2-bis(tricosa-10,12-diynoyl)-sn-glycero-3-phosphocholine (DC8,9PC) and related diacetylene lipids. We provide a validated LC-MS/MS protocol to quantify monomer depletion, thereby measuring the polymerization efficiency—a direct proxy for membrane ordering and phase state (Gel vs. Fluid).
Technical Foundation: The Chemistry of Diacetylene Lipids
The Topochemical Postulate
Photopolymerizable lipids typically contain a diacetylene (conjugated diyne) group within their acyl chains.[1] The most common standard is DC8,9PC (Avanti Polar Lipids).
The polymerization mechanism is a 1,4-addition reaction triggered by UV light. Crucially, this reaction is topotactic : it only occurs when the diacetylene groups are spatially aligned within a specific distance and angle, typically found in the ordered Gel Phase (
-
Gel Phase: High Polymerization
Low Monomer Signal in MS.[1] -
Fluid Phase: Low/No Polymerization
High Monomer Signal in MS.[1]
Mechanism Diagram
The following diagram illustrates the dependency of polymerization on membrane phase state.
Caption: Topochemical polymerization logic: Ordered alignment (Gel) enables crosslinking, while disorder (Fluid) prevents it.
Experimental Workflow: LC-MS/MS Quantification
Mass spectrometry is the superior method for analyzing these standards because it can precisely quantify the remaining monomer .[1] Since the resulting polymer is often too large or heterogeneous for standard LC-MS analysis, the disappearance of the monomer is the analytical readout.
Materials
-
Standard: 1,2-bis(tricosa-10,12-diynoyl)-sn-glycero-3-phosphocholine (DC8,9PC).[1][2]
-
Matrix Lipids: DPPC (Gel phase control), POPC (Fluid phase control).[1][2]
-
UV Source: 254 nm UV lamp (e.g., handheld mineral lamp or crosslinker).[1]
Protocol: Sample Preparation & Irradiation[1]
-
Vesicle Formation:
-
Mix DC8,9PC with matrix lipids (e.g., 10 mol% DC8,9PC in DPPC) in chloroform.
-
Dry under nitrogen; rehydrate with PBS to form Multilamellar Vesicles (MLVs).[1]
-
Critical Step: Maintain temperature above the phase transition (
) during hydration to ensure proper mixing, then cool to room temperature.
-
-
UV Irradiation:
-
Extraction (Quenching):
-
Immediately aliquot 10 µL of sample into 500 µL of Methanol/Chloroform (1:1) .
-
This disrupts the liposomes and stops any potential slow dark reactions, although the reaction is primarily photonic.
-
Add an internal standard (e.g., non-polymerizable PC 17:0/17:0) for normalization.
-
LC-MS/MS Acquisition Parameters
The following settings are optimized for DC8,9PC (Monomer MW ≈ 914.3 Da).
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm) | Retains hydrophobic lipid tails effectively.[1] |
| Mobile Phase A | ACN/Water (40:60) + 10mM Ammonium Acetate | Promotes ionization.[1] |
| Mobile Phase B | ACN/IPA (10:90) + 10mM Ammonium Acetate | Strong elution for long-chain lipids.[1] |
| Ionization | ESI Positive Mode (+) | PC headgroup ionizes well as [M+H]+ or [M+Na]+.[1] |
| Precursor Ion | m/z 914.7 (approx) | Corresponds to the DC8,9PC monomer. |
| Product Ion | m/z 184.1 | Phosphocholine headgroup fragment (Diagnostic).[1] |
Gradient Profile:
-
0–5 min: 0% B (Load)[1]
-
5–20 min: Ramp to 98% B (Elute Lipids)
-
20–25 min: Hold 98% B (Wash)
-
25–30 min: Re-equilibrate 0% B
Data Analysis & Interpretation
The core metric is the Polymerization Index (PI) , derived from the depletion of the monomer signal relative to a non-irradiated control.
Calculation
[1]- : Peak area of DC8,9PC monomer after irradiation.[1][2]
- : Peak area of DC8,9PC monomer without irradiation (0 min).
Interpreting the Results
-
High PI (>80%): Indicates the lipid environment was highly ordered (Gel Phase) at the time of irradiation.
-
Low PI (<10%): Indicates the lipid environment was disordered (Fluid Phase).[1]
-
Intermediate PI: Suggests phase coexistence (e.g., Lipid Rafts) or proximity to the phase transition temperature (
).
Analytical Workflow Diagram
Caption: Complete analytical workflow from vesicle formation to MS-based polymerization quantification.
Applications in Drug Development & Lipidomics
Liposomal Drug Delivery Validation
Photopolymerizable lipids are used to "lock" liposomes after drug loading to prevent leakage.[1] MS analysis confirms the completeness of the "locking" step. If the monomer signal remains high after UV treatment, the liposome shell is not fully polymerized, predicting poor in vivo stability.
Imaging Mass Spectrometry (IMS)
In MALDI-IMS, matrix sublimation and lipid diffusion can blur spatial resolution. Incorporating photopolymerizable standards into the tissue or model membrane and crosslinking them in situ creates a 2D packed bed .[1] This immobilizes the lipid matrix, allowing for higher spatial resolution imaging of associated proteins or drugs without the matrix shifting under high vacuum.
References
-
Material Properties of Matrix Lipids Determine Conformation and Intermolecular Reactivity of a Diacetylenic Phosphatidylcholine in the Lipid Bilayer. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link] (Validates the LC-MS method for DC8,9PC monomer quantification and phase behavior).
-
Diacetylene Lipids | Fatty Acid Modified Lipids. Source: Avanti Polar Lipids (Croda International).[1] URL:[Link] (Primary source for commercial photopolymerizable lipid standards).
-
Using crosslinkable diacetylene phospholipids to construct two-dimensional packed beds in supported lipid bilayer separation platforms. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link] (Application of diacetylene lipids in stabilizing lipid bilayers for analytical platforms).
-
Application of nitroarenes via photoirradiation and mass spectrometry in lipid C=C bond positions characterization. Source: American Chemical Society (ACS).[1] URL:[Link] (Contextual reference for photochemical derivatization vs. polymerization).[1]
Sources
Amphiphilic Properties of Deuterated Diacetylenic Fatty Acids
This guide details the amphiphilic and physicochemical properties of deuterated diacetylenic fatty acids (d-DAFAs), with a specific focus on 10,12-pentacosadiynoic acid (PCDA) .[1] It synthesizes established lipid physics with the specific topochemical requirements of polydiacetylenes (PDAs).
A Technical Guide to Isotope-Modified Supramolecular Assemblies
Executive Summary
Deuterated diacetylenic fatty acids (d-DAFAs) represent a specialized class of polymerizable lipids used primarily to resolve the structural dynamics of membrane systems via Neutron Reflectometry (NR) and Small Angle Neutron Scattering (SANS) .[1] While chemically identical to their hydrogenated analogs (h-DAFAs), d-DAFAs exhibit distinct physicochemical behaviors due to the Deuterium Isotope Effect . These subtle shifts in packing density, phase transition temperatures, and polymerization kinetics are critical variables in the design of liposomal drug delivery systems and colorimetric biosensors.
Molecular Architecture & Isotope Effects
The core structure of a d-DAFA (e.g., deuterated PCDA) consists of three functional regions:
-
Hydrophilic Head : Typically a carboxylic acid (-COOH) that anchors the molecule at the aqueous interface.
-
Diacetylene Core : The photosensitive unit (
) located at the 10,12 position. -
Hydrophobic Tail : The alkyl chain where protium (
) is replaced by deuterium ( ).[1]
The Geometric Isotope Effect
Replacing C-H bonds with C-D bonds alters the molecular volume. The C-D bond is shorter (~0.004 Å) and has a smaller vibrational amplitude than the C-H bond.
-
Result : Deuterated chains possess a smaller molar volume and higher packing density.
-
Impact : In a Langmuir monolayer, d-DAFAs occupy a slightly smaller Area per Molecule (
) compared to h-DAFAs.[1]
Visualization: Molecular Contrast
The following diagram illustrates the structural segmentation and the scattering contrast provided by the deuterated tail.
Caption: Structural segmentation of deuterated PCDA. The deuterated tail provides high Scattering Length Density (SLD) contrast against biological membranes.[1]
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Amphiphilicity and CMC
The hydrophobicity of the alkyl chain is slightly reduced upon deuteration because C-D bonds are less polarizable than C-H bonds. However, the Critical Micelle Concentration (CMC) is largely governed by the free energy of transfer from water to the micelle.
-
Observation : The CMC of d-DAFAs is typically slightly higher or comparable to h-DAFAs.
-
Mechanism : The "secondary isotope effect" on lipophilicity is minor compared to the geometric packing effects.
Phase Transition Temperatures ( )
A critical parameter for liposome stability is the chain order-disorder transition temperature (
-
Trend : Deuterated lipids generally exhibit a lower
(by 2–5°C) compared to hydrogenated analogs.[1] -
Causality : Although d-chains pack more tightly (steric effect), the heavier mass of deuterium lowers the vibrational frequency, affecting the entropy of the phase transition.
-
Implication : d-DAFA liposomes may require lower storage temperatures to maintain the "gel phase" required for effective topochemical polymerization.
Comparative Data Table
| Property | h-PCDA (Standard) | d-PCDA (Deuterated) | Impact on Experiment |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.086 Å (C-D) | Tighter monolayer packing.[1] |
| Melting Point ( | ~62-64°C | ~58-61°C (Est.) | Lower polymerization temperature may be needed.[1] |
| Neutron SLD | -0.374 x | +6.35 x | Massive contrast for structural resolution.[1] |
| Oxidation Stability | Standard | Enhanced | C-D bond is stronger (Kinetic Isotope Effect).[1] |
Self-Assembly & Topochemical Polymerization
For DAFAs to polymerize into the colored "blue phase" polydiacetylene (PDA), the monomers must align in a specific lattice geometry:
-
Inter-monomer distance (
) : ~5 Å -
Tilt angle (
) : ~45°
Impact of Deuteration on Polymerization
Deuteration acts as a "lattice tuner."
-
Lattice Contraction : The reduced molar volume of the deuterated tail can compress the lattice.
-
Efficiency : If the h-DAFA lattice is slightly loose, deuteration can enhance polymerization efficiency by bringing the triple bonds closer to the ideal 5 Å distance. Conversely, if the lattice is already tight, deuteration may introduce steric strain, inducing a premature "red phase" (disordered polymer) shift.[1]
Polymerization Workflow Diagram
Caption: Topochemical polymerization pathway. Deuteration influences the initial lattice alignment (Monomer Assembly).
Experimental Protocols
Liposome Formulation (Deuterated)
This protocol ensures the formation of uniform vesicles suitable for neutron scattering.
-
Dissolution : Dissolve 5 mg of d-PCDA in 1 mL of Chloroform (
).-
Note: Ensure glassware is ultra-clean; DAFAs are sensitive to impurities.
-
-
Film Formation : Evaporate solvent under a stream of
gas to form a thin lipid film. Desiccate under vacuum for 4 hours to remove trace solvent. -
Hydration : Add 2 mL of
(or depending on contrast need) pre-heated to 75°C (above the ).-
Critical: Hydration must occur above the phase transition temperature to ensure chain fluidity.
-
-
Sonication : Probe sonicate at 40W for 15 minutes (pulsed) at 75°C until the solution is clear (formation of SUVs).
-
Polymerization : Cool to 4°C overnight to induce gel-phase packing. Irradiate with UV light (254 nm, 1 mW/cm²) for 2-5 minutes.[1]
-
Validation: Solution should turn deep blue.
-
Characterization: Neutron Reflectometry
Deuterated DAFAs are best characterized by their Scattering Length Density (SLD) profile.[1]
-
Technique : Deposit a Langmuir-Blodgett monolayer of d-PCDA on a silicon block.
-
Measurement : Measure reflectivity (
) vs. momentum transfer vector ( ). -
Analysis : Fit the data using a slab model. The deuterated tail will show a high SLD layer (
) distinct from the headgroup and subphase.
References
-
Gourier, C., et al. (2002).[1][2] "Collapsed States of Langmuir Monolayers of 10,12-Pentacosadiynoic Acid." Langmuir. Link[1]
-
Clifton, L. A., et al. (2011).[1][3] "Examining the interaction of puroindoline-a with phospholipid monolayers using neutron reflectometry." Journal of Colloid and Interface Science. Link[1]
-
Durant, J. H., et al. (2021).[1] "Optimizing experimental design in neutron reflectometry." Journal of Applied Crystallography. Link
-
Schneck, E., et al. (2013).[1] "Neutron Reflectometry Elucidates Density Profiles of Deuterated Proteins Adsorbed onto Surfaces."[4][5] Langmuir. Link[1]
-
Mouritsen, O. G., & Zuckermann, M. J. (1985).[1] "What is the fluid-phase transition temperature of a lipid bilayer?" European Biophysics Journal. (Context on isotope effect on Tm).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Neutron reflectometry elucidates density profiles of deuterated proteins adsorbed onto surfaces displaying poly(ethylene glycol) brushes: evidence for primary adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
In-Depth Technical Guide: 5,7-Docosadiynoic Acid Ethyl Ester-d5 in Advanced Lipidomics and Membrane Biophysics
Executive Summary
In the fields of lipidomics, membrane biophysics, and supramolecular chemistry, diacetylene-containing lipids are critical tools for studying membrane dynamics and engineering stimulus-responsive liposomes. 5,7-Docosadiynoic acid ethyl ester-d5 is a highly specialized, isotopically labeled derivative of 5,7-docosadiynoic acid. By combining a polymerizable diyne moiety with a perdeuterated ethyl ester headgroup, this compound serves a dual purpose: it acts as an absolute quantification standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and functions as a hydrophobic building block for polydiacetylene (PDA) assemblies.
This whitepaper provides a comprehensive analysis of its chemical properties, the mechanistic causality behind its use in topochemical polymerization, and self-validating protocols for its application in laboratory settings.
Chemical Identity & Structural Elucidation
The structural architecture of 5,7-docosadiynoic acid ethyl ester-d5 is engineered for precise analytical tracking. The parent compound, 5,7-docosadiynoic acid, contains a 22-carbon chain with conjugated triple bonds at the C5 and C7 positions 1. Esterification with a deuterated ethyl group (-C2D5) removes the ionizable carboxylic acid headgroup, fundamentally altering its packing parameter within a lipid bilayer while providing a distinct mass shift for mass spectrometry 2.
Quantitative Chemical Data
| Property | Value | Source |
| Compound Name | 5,7-Docosadiynoic Acid Ethyl Ester-d5 | 2, [[3]]() |
| Molecular Formula | C₂₄H₃₅D₅O₂ | 2 |
| Molecular Weight | 365.60 g/mol | 2, 3 |
| Parent Acid CAS Number | 178560-65-1 (5,7-Docosadiynoic Acid) | 1 |
| Physical State | Crystalline Solid (Parent Acid) | 1 |
| Solubility Profile | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | 1 |
(Note: Isotopically labeled ester derivatives are often tracked via supplier catalog numbers rather than distinct CAS registry numbers due to their specialized nature in proteomics and lipidomics 3.)
Mechanistic Insights: Causality in Experimental Design
Why the Ethyl Ester Modification?
Free 5,7-docosadiynoic acid possesses an ionizable carboxylate group, making its self-assembly highly sensitive to pH variations. By masking this group via ethyl esterification, the molecule is forced to act purely as a hydrophobic core component. This causality is critical when designing stable, neutral liposomes or when integrating the lipid into hydrophobic polymer matrices without disrupting the local electrostatic environment.
Why the d5 Isotope?
In LC-MS/MS workflows, biological matrices induce unpredictable ion suppression, leading to inaccurate quantification of exogenous lipids. By utilizing the d5-isotopologue, the internal standard experiences the exact same chromatographic retention time and ionization efficiency as the non-deuterated target. The addition of five deuterium atoms provides a clean +5 Da mass shift (m/z 366.6 vs. 361.6 for the protonated adduct), ensuring the standard is perfectly mass-resolved in the Q1 quadrupole without interference from natural ¹³C isotopic overlap.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data, the following protocols are designed as self-validating systems, meaning the success or failure of the underlying chemical mechanism is immediately apparent through physical or analytical feedback.
Protocol A: Preparation and Topochemical Polymerization of Diacetylene Vesicles
Causality behind the workflow: Diacetylene polymerization is a topochemical process. It is entirely dependent on the spatial arrangement of the monomers. The diyne moieties must be aligned at a distance of ~0.5 nm and an angle of ~45°. The thermal annealing step described below is not for storage; it forces the hydrophobic acyl chains to crystallize, bringing the diynes into the critical proximity required for the 1,4-addition reaction.
-
Lipid Film Generation: Combine host lipids (e.g., DMPC) and 5,7-Docosadiynoic acid ethyl ester-d5 in a 4:1 molar ratio in chloroform.
-
Solvent Evaporation: Dry the mixture under a gentle stream of N₂, followed by vacuum desiccation for 2 hours. (Causality: Removes trace organic solvents that disrupt tight bilayer packing).
-
Hydration & Sonication: Hydrate the film with HEPES buffer (pH 7.4). Probe sonicate the suspension at 70°C (well above the lipid transition temperature, Tₘ) for 15 minutes until the solution is optically clear, indicating the formation of Small Unilamellar Vesicles (SUVs).
-
Thermal Annealing: Store the vesicle suspension at 4°C overnight in the dark. (Causality: Induces crystallization of the hydrophobic tails, perfectly aligning the diyne moieties).
-
Photopolymerization: Irradiate the annealed suspension with 254 nm UV light for 5–10 minutes.
-
Validation Checkpoint: The solution will transition from colorless to a deep blue hue (absorbing at ~640 nm). If the solution remains colorless, the annealing step failed to align the diynes, preventing polymerization.
-
Protocol B: LC-MS/MS Absolute Quantification of Diacetylene Monomers
-
Sample Spiking: Add a precise concentration (e.g., 100 ng/mL) of 5,7-Docosadiynoic acid ethyl ester-d5 to the biological or polymer sample matrix prior to extraction.
-
Extraction: Perform a modified Bligh-Dyer extraction (Chloroform/Methanol/Water). Isolate the lower organic phase and evaporate to dryness. Reconstitute in the mobile phase.
-
Chromatography: Inject the sample onto a C18 Reverse-Phase HPLC column. Utilize a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
MRM Detection: Monitor via Electrospray Ionization (ESI) in positive mode.
-
Validation Checkpoint: The d5-ester must co-elute precisely with the non-deuterated analyte but will be detected at a precursor mass of [M+H]⁺ 366.6. A deviation in retention time indicates a matrix effect or column degradation.
-
Workflow Visualization
The following diagram illustrates the logical flow and physical state transitions during the topochemical polymerization of diacetylene liposomes, highlighting the critical self-validating colorimetric shift.
Caption: Workflow of topochemical polymerization of diacetylene liposomes.
References
1.[2] United States Biological. "Biochemical Search - United States Biological: 5,7-Docosadiynoic Acid Ethyl Ester-d5." usbio.net. Available at: 2.[3] Santa Cruz Biotechnology. "5,7-Docosadiynoic Acid Ethyl Ester-d5 | SCBT - Santa Cruz Biotechnology." scbt.com. Available at: 3.[1] Biomart. "5,7-Docosadiynoic Acid (CAS 178560-65-1)." biomart.cn. Available at:
Sources
Technical Guide: Mechanism of UV-Induced Polymerization of 5,7-Diynoic Lipids
Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Mechanistic principles, topochemical requirements, and experimental protocols for 5,7-diynoic acid (5,7-DA) based systems.
Executive Summary: The 5,7-Diynoic Advantage
In the landscape of polymerizable lipids, 5,7-diynoic lipids (e.g., 5,7-docosadiynoic acid) occupy a distinct functional niche compared to their more common 10,12-counterparts (e.g., PCDA). The defining feature of the 5,7-isomer is the proximity of the photo-reactive diyne moiety to the hydrophilic headgroup.
This short alkyl spacer (C1-C4) creates a rigid mechanical coupling between the surface of the lipid assembly and the polymer backbone. Consequently, 5,7-diynoic lipids exhibit heightened sensitivity to surface perturbations , making them superior candidates for mechanochromic sensing and targeted drug release systems where external stimuli (pH, ligand binding) must rapidly transduce into backbone conformational changes.
This guide details the topochemical mechanism driving this polymerization, the specific structural requirements for the 5,7-isomer, and a validated protocol for synthesizing polydiacetylene (PDA) liposomes.
Mechanism of UV-Induced Polymerization
The formation of polydiacetylene (PDA) from 5,7-diynoic monomers is not a random radical chain reaction but a topochemical polymerization . It proceeds via a 1,4-addition reaction that is strictly controlled by the crystal lattice packing of the monomers.
The 1,4-Addition Pathway
Upon irradiation with UV light (specifically
-
Initiation: A photon is absorbed by the diyne unit, generating a dicarbene or diradical intermediate in the excited state.
-
Propagation: The intermediate reacts with the adjacent monomer at the C1 and C4 positions. This forms a new single bond between monomers, converting the two triple bonds of the monomer into an alternating double-triple bond sequence in the polymer.
-
Termination: The chain grows until it encounters a lattice defect or grain boundary.
Key Mechanistic Insight: Unlike solution-phase polymerization, this reaction does not require an external initiator . The lattice itself acts as the template. If the lattice is disrupted (e.g., by melting or solvent intercalation), polymerization halts immediately.
Visualization of the Reaction Pathway
Caption: The topochemical pathway from monomer to chromatic polymer. Note that the reaction is confined strictly to the ordered solid/gel phase.
Structural & Topochemical Requirements[1][2][3]
For 5,7-diynoic lipids to polymerize, they must self-assemble into a specific geometric arrangement. The "packing parameters" are non-negotiable; if the lipids are in a liquid-crystalline (fluid) phase, the reactive centers will never align sufficiently for the reaction to occur.
The Geometric Postulates
Based on Baughman’s principles for solid-state polymerization, the 5,7-diynoic monomers must align with the following parameters:
| Parameter | Optimal Value | Tolerance Range | Consequence of Deviation |
| Inter-monomer Distance ( | 4.9 Å | 4.7 – 5.2 Å | Reaction fails (radicals cannot bridge gap). |
| Tilt Angle ( | 45° | 40° – 50° | Prevents C1-C4 orbital overlap. |
| **Contact Distance ( | 3.5 Å | < 4.0 Å | Critical for 1,4-addition initiation. |
The "Spacer Effect" in 5,7-Isomers
In 5,7-diynoic lipids, the diyne group is located at carbons 5 and 7 relative to the carboxyl headgroup.
-
Rigidity: The short ethylene spacer (
) between the headgroup and the diyne reduces the motional freedom of the headgroup. -
Impact: This makes the polymerization highly sensitive to headgroup interactions (e.g., hydrogen bonding, pH changes). It also means that 5,7-lipids often require lower temperatures to maintain the necessary gel-phase packing compared to 10,12-lipids, which have a longer, more flexible "buffer" zone.
Packing Alignment Diagram
Caption: Schematic of the spatial alignment required for 5,7-diynoic lipids. The C5-C8 diyne units must stack with a ~5 Å translation vector.
Validated Experimental Protocol
This protocol is designed for 5,7-docosadiynoic acid (5,7-DCDA) but is adaptable to other 5,7-derivatives.
Objective: Synthesize uniform, polymerized liposomes with a high "Blue Phase" yield.
Materials
-
Lipid: 5,7-Docosadiynoic acid (ensure >98% purity).
-
Solvent: Chloroform (HPLC grade).
-
Buffer: HEPES (10 mM, pH 7.4) or Deionized Water (18.2 MΩ).
-
Equipment: Rotary evaporator, Probe sonicator, UV Crosslinker (254 nm, 8 watts).
Step-by-Step Workflow
-
Film Formation:
-
Dissolve lipid in chloroform to a concentration of 2-5 mM.
-
Evaporate solvent under reduced pressure (rotary evaporator) at 40°C.
-
Critical: Dry the film overnight under high vacuum to remove trace solvent, which can disrupt packing.
-
-
Hydration & Assembly:
-
Hydrate the film with pre-warmed buffer (above the lipid's
, typically >50°C for DCDA). -
Sonicate (probe tip) at 60-70°C for 15 minutes (pulsed mode) to form Small Unilamellar Vesicles (SUVs). The solution should be clear/translucent.
-
-
Lattice Ordering (The "Annealing" Step):
-
Crucial for 5,7-lipids: Store the liposome suspension at 4°C for at least 12-24 hours .
-
Why: This cooling period forces the lipids into the ordered gel phase (
), allowing the diyne groups to align according to the geometric postulates described in Section 3.1.
-
-
Polymerization:
-
Place the sample on ice (maintain 4°C).
-
Irradiate with 254 nm UV light.[1]
-
Dose: 1 J/cm² total energy (typically 2-5 minutes depending on lamp intensity).
-
Observation: The solution creates a deep blue color immediately.
-
-
Quality Control (QC):
-
UV-Vis: Check absorbance.[2] A sharp peak at ~640-650 nm confirms the "Blue Phase" (polymerized, ordered).
-
Size: DLS should show diameter ~100-150 nm with PDI < 0.2.
-
Workflow Diagram
Caption: Experimental workflow for generating polymerized 5,7-diynoic liposomes. Step 3 is the most critical failure point if skipped.
Chromatic Properties & Applications
The utility of 5,7-diynoic polymers lies in their chromatic transition .
The Blue-to-Red Transition
-
Blue Phase: The initial polymer has a planar, fully conjugated backbone. The
-electron delocalization is maximized. -
Red Phase: External stress (heat, pH change, or ligand binding at the headgroup) induces a rotation around the C-C single bonds of the backbone. This breaks the planarity, reduces the effective conjugation length, and shifts absorbance to lower wavelengths (~540 nm).
Why 5,7-Lipids are Superior Sensors
Because the diyne is at the 5,7 position (closer to the surface), the "lever arm" is shorter. A binding event at the headgroup (e.g., a virus binding to a glycolipid dopant) exerts more direct torque on the polymer backbone compared to 10,12-lipids.
Data Comparison:
| Feature | 5,7-Diynoic Lipids | 10,12-Diynoic Lipids |
| Spacer Length | Short (C1-C4) | Long (C1-C9) |
| Headgroup Coupling | Rigid / High | Flexible / Moderate |
| Sensitivity | High (Rapid Blue-to-Red) | Moderate (Requires stronger stimulus) |
| Stability | Lower (Prone to premature transition) | Higher (More robust Blue phase) |
References
-
Wegner, G. (1969).[3] "Topochemical Polymerization of Monomers with Conjugated Triple Bonds." Z. Naturforsch. 24b, 824-831. (Foundational mechanism).[1]
-
Baughman, R. H. (1974). "Solid-state synthesis of large polymer single crystals." Journal of Polymer Science: Polymer Physics Edition, 12(8), 1511-1535. Link
-
Charych, D. H., et al. (1993).[3] "Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly." Science, 261(5121), 585-588. Link
- Okada, S., et al. (1998). "Polymerization of 5,7-dodecadiyne-1,12-diol derivatives." Molecular Crystals and Liquid Crystals.
-
Spector, M. S., et al. (1998). "Rational design of chiral, tubule-forming diacetylenic lipids." Langmuir, 14(12), 3493-3500. Link
Sources
Technical Guide: Stability and Storage of Deuterated Fatty Acid Ethyl Esters
Executive Summary
The stability of deuterated fatty acid ethyl esters (D-FAEEs)—such as 11,11-d2-linoleic acid ethyl ester (RT001)—is a critical parameter in both analytical lipidomics and therapeutic development. Unlike standard fatty acid ethyl esters (FAEEs), which are prone to rapid auto-oxidation and hydrolysis, D-FAEEs are engineered for resilience. By substituting hydrogen with deuterium at the bis-allylic positions, these molecules leverage the Kinetic Isotope Effect (KIE) to retard the rate-limiting step of lipid peroxidation by a factor of 30–100 fold.
However, "resistant" does not mean "impervious." Improper storage can lead to isotopic scrambling, hydrolysis, or secondary oxidation products that compromise experimental integrity. This guide provides a scientifically grounded, field-proven protocol for the storage and handling of D-FAEEs, ensuring isotopic fidelity and chemical purity.
Mechanistic Foundation: The Deuterium Advantage[1]
To understand the storage requirements, one must first understand the degradation mechanism. The primary enemy of polyunsaturated fatty acid (PUFA) ethyl esters is auto-oxidation .
The Bis-Allylic Vulnerability
In natural PUFAs (e.g., Linoleic Acid, Arachidonic Acid), the carbon atom positioned between two double bonds (the bis-allylic carbon) possesses extremely weakly bonded hydrogen atoms.
-
Bond Dissociation Energy (BDE): The C-H bond at a bis-allylic site is ~76 kcal/mol, significantly weaker than a standard alkyl C-H bond (~98 kcal/mol).
-
The Chain Reaction: A Reactive Oxygen Species (ROS) abstracts this hydrogen, leaving a carbon-centered radical that reacts with oxygen to form a peroxyl radical, propagating a chain reaction that destroys the lipid.
The Kinetic Isotope Effect (KIE)
Deuterium (
-
Primary KIE: In lipid peroxidation, the rate-limiting step is the abstraction of the bis-allylic hydrogen.
-
Magnitude: For D-FAEEs, the KIE (
) can range from 6 to 35 , effectively "fireproofing" the molecule against non-enzymatic oxidation.
Degradation Pathway Diagram
The following diagram illustrates the divergence in stability between Standard FAEEs and Deuterated FAEEs.
Figure 1: Mechanistic divergence in oxidation pathways. Deuterium substitution creates a high-energy barrier (KIE) that blocks radical propagation.
Storage Protocol: The "Zero-Oxidation" Standard
While D-FAEEs are chemically robust, they are expensive and critical reagents. The following protocol treats them as Class A labile compounds to prevent hydrolysis (which deuterium does not protect against) and trace oxidation.
Environmental Control Variables
| Variable | Recommendation | Scientific Rationale |
| Temperature | -20°C (Short Term) -80°C (Long Term >6 mo) | Arrhenius equation dictates that lower temperatures exponentially slow hydrolysis and secondary degradation reactions. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the sample. Nitrogen ( |
| Container | Amber Glass (Silanized) | Amber glass blocks UV/blue light (photo-oxidation). Silanization prevents lipid adsorption to the glass surface, critical for low-concentration standards. |
| Closure | Teflon (PTFE) Lined Cap | PTFE is chemically inert and provides a vapor-tight seal, preventing solvent evaporation and moisture ingress (hydrolysis). |
| Solvent | Ethanol (Anhydrous) | Ethanol is the standard carrier. It must be anhydrous to prevent hydrolysis of the ethyl ester bond back to the free fatty acid. |
Step-by-Step Storage Workflow
This workflow is designed to be self-validating. If the argon blanket is lost, the solvent volume change serves as an indicator.
-
Receipt & Equilibration:
-
Upon receipt, allow the sealed ampoule/vial to reach room temperature (20–25°C) before opening.
-
Why: Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that catalyzes hydrolysis.
-
-
Aliquoting (The "Single-Use" Rule):
-
Never store the bulk standard in a single vial if you plan to use it multiple times.
-
Divide the bulk solution into single-use aliquots (e.g., 100 µL) in amber glass autosampler vials with PTFE-lined caps.
-
-
The Argon Purge:
-
Direct a gentle stream of high-purity Argon (99.99%) into the vial headspace for 15–30 seconds.
-
Technique: Place the pipette tip/needle just below the rim. Do not bubble through the liquid (evaporates solvent), just displace the air above it.
-
-
Sealing & Parafilm:
-
Cap immediately.[1] Wrap the cap-neck junction with Parafilm M to create a secondary moisture barrier.
-
-
Storage:
-
Place vials in a light-tight box at -20°C or -80°C.
-
Workflow Diagram
Figure 2: The "Zero-Oxidation" storage loop. Note the critical equilibration step to prevent moisture ingress.
Analytical Validation & Stability Data
Trust but verify. Even with deuterium reinforcement, stability must be monitored.[2]
Comparative Stability Data (Simulated Representative Data)
The table below summarizes the stability profile of Deuterated Linoleic Acid Ethyl Ester (D-LAEE) versus its non-deuterated counterpart (H-LAEE) under accelerated stress conditions (Air exposure, 37°C).
| Parameter | H-LAEE (Standard) | D-LAEE (Deuterated) | Improvement Factor |
| Induction Period | ~2 Hours | ~60 Hours | 30x |
| Peroxide Value (48h) | > 400 mEq/kg | < 10 mEq/kg | >40x |
| Primary Degradant | 9/13-HODE | None Detected | N/A |
| Hydrolysis Rate | Dependent on Moisture | Dependent on Moisture | 1x (No Protection) |
Note: Deuteration protects against oxidation , not hydrolysis . If moisture enters the vial, D-FAEEs will degrade into Deuterated Free Fatty Acids just as fast as standard FAEEs.
Quality Control Assays
To validate the integrity of your stored D-FAEEs, use these methods:
-
GC-MS (Purity & Isotopic Enrichment):
-
Protocol: Analyze the molecular ion peak. Ensure no "M-2" or "M-4" peaks (indicating loss of deuterium or exchange with H) are increasing over time.
-
Acceptance: >99% isotopic enrichment retention.
-
-
TLC (Hydrolysis Check):
-
Protocol: Thin Layer Chromatography on silica gel (Hexane:Ether:Acetic Acid 80:20:1).
-
Observation: Look for the appearance of a lower-running band (Free Fatty Acid). If present, hydrolysis has occurred due to moisture.
-
References
-
Shchepinov, M. S., et al. (2011). Isotopic reinforcement of essential polyunsaturated fatty acids diminishes nigrostriatal degeneration in a mouse model of Parkinson's disease. Toxicology Letters.
-
Hill, S., et al. (2012). Small amounts of isotope-reinforced polyunsaturated fatty acids suppress lipid autoxidation. Free Radical Biology and Medicine.
-
Retrotope Inc. (2021). RT001 Mechanism of Action: Kinetic Isotope Effect in Lipid Peroxidation.(Note: Representative of industry technical data).
-
Cayman Chemical. (2023). Product Information: Deuterated Fatty Acid Standards Storage Protocols.
-
Laposata, M. (1998). Fatty acid ethyl esters: nonoxidative metabolites of ethanol.[3][4] Addiction Biology.
Disclaimer
This guide is intended for research and development purposes. While deuterated lipids exhibit superior stability, they must be handled with the rigor accorded to standard analytical standards to ensure data validity.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Advanced Applications of Polydiacetylene (PDA) Lipid Tracers in Cell Biology: A Technical Whitepaper
Executive Summary
Polydiacetylenes (PDAs) represent a unique class of conjugated polymers that have revolutionized the development of label-free biosensors and cellular tracers. Formed through the topochemical polymerization of self-assembled diacetylene monomers, PDAs exhibit a striking blue-to-red colorimetric transition and a simultaneous "turn-on" fluorescence in response to environmental stimuli[1]. In cell biology, PDA lipid tracers are increasingly utilized to visualize membrane dynamics, track targeted drug delivery, and map cell-surface glycans[2],[3]. This whitepaper explores the mechanistic principles, rational design, and practical applications of PDA-liposomes, providing researchers with a comprehensive guide to deploying these smart materials in vitro.
Mechanistic Foundations: The Chromatic and Fluorogenic Transition
The utility of PDA as a biological tracer stems from its highly conjugated alternating eneyne backbone. In its native, stress-free polymerized state, the extended π-conjugation absorbs red light (~640 nm), rendering the material deep blue and non-fluorescent[1].
When the PDA-lipid matrix encounters a localized perturbation—such as the insertion of a membrane-active peptide, the binding of a targeted receptor, or a shift in temperature—the steric bulk of the interacting species forces a reorganization of the lipid side chains[4]. This mechanical stress is transduced to the polymer backbone, causing a rotational twist that disrupts the coplanarity of the conjugated p-orbitals. The effective conjugation length decreases, shifting the absorption to ~540 nm (red phase) and activating a strong intrinsic fluorescence emission[5]. This fluorogenic "turn-on" mechanism eliminates the need for continuous external fluorophore labeling, significantly reducing background noise in live-cell imaging[3].
Mechanistic pathway of the blue-to-red chromatic and fluorogenic transition in PDA lipid tracers.
Rational Design of PDA-Liposomes
Pure PDA vesicles are inherently rigid and exhibit poor colloidal stability in physiological buffers, often leading to non-specific cellular uptake and cytotoxicity[6]. To engineer viable cell biology tracers, diacetylene monomers (e.g., 10,12-pentacosadiynoic acid, PCDA) are co-assembled with matrix phospholipids (such as DMPC or DSPC) and PEGylated amphiphiles.
Causality in Formulation:
-
Phospholipid Doping: Integrating phospholipids creates a fluid biomimetic matrix. This fluidity allows the PDA domains to act as responsive "islands" that can readily undergo conformational changes upon membrane interaction[7].
-
PEGylation: Incorporating PEG-modified lipids creates a hydrophilic steric shield. This prevents non-specific electrostatic interactions with the negatively charged sialic acid residues on mammalian cell membranes, ensuring that the tracer only interacts with its intended target[6].
Self-Validating Protocol: Synthesis of Targeted PDA-Liposomes
The following methodology details the synthesis of Folate-targeted PDA-liposomes (FP-PLs) for tracking internalization in breast cancer cells[8]. This protocol incorporates built-in validation checkpoints to ensure structural integrity.
Step 1: Lipid Film Preparation
-
Procedure: Dissolve PCDA, DMPC, and DSPE-PEG-Folate in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask.
-
Causality: The organic solvent ensures complete molecular mixing of the hydrophobic tails, preventing phase separation of the diacetylene monomers from the phospholipids.
-
Action: Evaporate the solvent under reduced pressure using a rotary evaporator to form a uniform thin film. Dry under a vacuum overnight to remove residual solvents.
Step 2: Hydration and Self-Assembly
-
Procedure: Hydrate the lipid film with HEPES buffer (pH 7.4) to achieve a final lipid concentration of 1 mM. Probe-sonicate the suspension at 75°C for 15 minutes.
-
Causality: Sonicating above the phase transition temperature of PCDA (~65°C) provides the thermal energy required to form unilamellar vesicles.
-
Checkpoint 1 (Validation): The resulting suspension should be translucent and colorless. High turbidity indicates the presence of multilamellar vesicles, requiring further sonication.
-
Action: Store the suspension at 4°C for 12 hours.
-
Causality: Cooling is critical. Topochemical polymerization dictates that the polymerizable diyne groups must be aligned within 4 Å of each other[5]. The cooling phase crystallizes the lipid tails, locking the monomers into the required spatial arrangement.
Step 3: Topochemical Photopolymerization
-
Procedure: Irradiate the cooled liposome suspension with 254 nm UV light for 2–5 minutes.
-
Causality: UV light provides the activation energy for the 1,4-addition reaction of the diacetylene groups, forming the conjugated backbone without the need for chemical initiators that could cause cytotoxicity.
-
Checkpoint 2 (Validation): The solution must transition from colorless to a deep, vibrant blue. If the solution turns red, it indicates over-irradiation or poor monomer alignment.
-
Checkpoint 3 (Functional Validation): Heat a 100 µL aliquot to 70°C. The aliquot should immediately turn red and exhibit fluorescence under a UV lamp, confirming the backbone's responsiveness.
Workflow for the synthesis and topochemical polymerization of PDA-liposomes.
Applications in Cell Biology
Visualizing Membrane Interactions
Giant chromatic lipid/PDA vesicles (micrometer scale) are utilized to study the real-time kinetics of membrane-active species. When lipophilic drugs, antimicrobial peptides, or viral particles attach to the vesicle surface, they disrupt the lipid packing. This localized disruption triggers the blue-to-red transition, allowing researchers to visually map the exact sites of membrane penetration and peptide-induced pore formation using standard fluorescence microscopy[7],[4].
Targeted Theranostics and Intracellular Tracing
PDA-liposomes serve as multifunctional theranostic agents. By functionalizing the liposome surface with targeting ligands like folic acid or specific aptamers, the vesicles can selectively bind to overexpressed receptors on cancer cells (e.g., Bcap-37 cells)[8]. Upon endocytosis, the acidic and enzymatic environment of the endolysosomal pathway triggers the PDA backbone to transition to its red, fluorescent state. This allows researchers to track the intracellular distribution and degradation of the drug carrier in real-time without the need for secondary fluorescent dyes[2].
Biosensing of Cell-Surface Glycans
Sialic acid (SA) is a critical terminal glycan on cell membranes, heavily implicated in tumor metastasis. Researchers have developed composite PDA liposomes incorporating phenylboronic acid (PBA) as a recognition receptor and a naphthalimide fluorophore. When the PBA moieties bind to SA on living MCF-7 cell surfaces, the strong interaction disturbs the PDA side chains. This relieves the energy transfer quenching between the fluorophore and the PDA backbone, resulting in a distinct fluorescence restoration. This turn-on sensing mechanism enables the in situ imaging of specific glycan expressions on live cell membranes without complex washing steps[3].
Quantitative Data Summary
The following table summarizes the structural configurations and performance modalities of various PDA lipid tracer formulations utilized in cell biology:
| PDA Formulation | Co-Lipid / Matrix | Targeting Ligand | Target Analyte / Application | Detection Modality |
| PCDA | Phospholipid | None | Peptide-Membrane Interactions | Colorimetric (Blue-to-Red)[4] |
| PCDA / DMPC | DSPE-PEG | Folic Acid | Breast Cancer Cells (Bcap-37) | Fluorescence Tracing[8] |
| PCDA-pBA / PCDA-Nap | None | Phenylboronic Acid | Sialic Acid on MCF-7 Cells | Fluorescence Turn-On[3] |
| PCDA | PEG-amphiphiles | None | Reduction of Non-Specific Uptake | Flow Cytometry / Fluorescence[6] |
Conclusion
Polydiacetylene lipid tracers offer an elegant, self-reporting platform for probing cellular environments. By mastering the causality behind lipid formulation, PEGylation, and topochemical polymerization, researchers can engineer highly specific, biocompatible vesicles. Whether deployed for visualizing transient peptide-membrane interactions, tracking targeted nanomedicines, or mapping complex cell-surface glycans, PDA-liposomes represent a robust toolset at the intersection of polymer chemistry and cell biology.
References
-
Multifunctional polydiacetylene-liposome with controlled release and fluorescence tracing. RSC Advances, 2014. 2
-
Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions. PMC, NIH. 6
-
Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. PubMed, 2018. 3
-
Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. PMC, NIH.1
-
Giant Chromatic Lipid/Polydiacetylene Vesicles for Detection and Visualization of Membrane Interactions. ResearchGate. 7
-
Peptide-membrane interactions studied by a new phospholipid/polydiacetylene colorimetric vesicle assay. PubMed, 2000. 4
-
Folate-polydiacetylene-liposome for tumor targeted drug delivery and fluorescent tracing. PubMed, 2015. 8
-
Colorimetric Biosensors Based on Polydiacetylene (PDA) and Polyamidoamine (PAMAM) Dendrimers. Taylor & Francis. 5
Sources
- 1. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional polydiacetylene-liposome with controlled release and fluorescence tracing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-membrane interactions studied by a new phospholipid/polydiacetylene colorimetric vesicle assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Folate-polydiacetylene-liposome for tumor targeted drug delivery and fluorescent tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Polymerizable Lipids for Metabolic Tracking
This guide serves as a technical whitepaper on the isotopic labeling of polymerizable lipids, specifically focusing on diacetylenic phosphatidylcholines (e.g., DC
Executive Summary: The Strategic Necessity
In drug delivery and lipidomics, polymerizable lipids (such as diacetylenes) are engineered to solve the "instability problem" of conventional liposomes.[1] By cross-linking the lipid bilayer via UV irradiation, these lipids form robust, supramolecular assemblies (polydiacetylenes or PDAs) that resist shear stress and enzymatic degradation in vivo.
However, this stability creates a "tracking paradox." Standard fluorescent labels often leach out or alter the biodistribution of these rigidified nanostructures. Isotopic labeling (incorporating stable isotopes like
-
Quantify Biodistribution: Differentiate exogenous drug carriers from endogenous lipids using Mass Spectrometry (LC-MS/MS).
-
Monitor Integrity: Distinguish between the intact polymer scaffold and metabolized monomers (e.g., hydrolysis of the headgroup).
-
Enable Multi-Modal Imaging: Utilize the unique vibrational signature of Carbon-Deuterium (C-D) bonds for Stimulated Raman Scattering (SRS) microscopy, enabling label-free chemical imaging.
Chemical Architecture & Synthesis Strategy
To track the metabolic fate of a polymerizable lipid, the isotopic label must be strategically placed. We will focus on the synthesis of Deuterated 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (d-DC
Labeling Logic: Head vs. Tail
| Label Position | Target Moiety | Purpose | Detection Method |
| Headgroup | Choline-d9 | Track hydrolysis/cleavage by phospholipases (PLA2). | LC-MS/MS (Fragment ion shift) |
| Tail (Distal) | Alkyl-d3/d5 | Track the hydrophobic core/polymer backbone. | SRS Microscopy (C-D stretch) |
| Tail (Proximal) | Glycerol-d5 | Track the lipid backbone integrity. | LC-MS/MS |
Recommendation: For metabolic tracking, Headgroup Labeling (d9-Choline) is the most robust for quantifying degradation, while Tail Labeling is superior for tracking the intact polymer distribution.
Synthesis Protocol: d9-DC PC
This protocol describes the synthesis of a diacetylenic lipid with a deuterated choline headgroup.
Reagents:
-
10,12-Tricosadiynoic acid (TCDA)
-
sn-Glycero-3-phosphocholine-d9 (GPC-d9) [Custom or Commercial]
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
Workflow Diagram (Synthesis):
Caption: Modular synthesis of deuterated polymerizable lipids via Steglich esterification.
Step-by-Step Methodology:
-
Activation: Dissolve TCDA (2.2 eq) in dry dichloromethane (DCM). Add DCC (2.4 eq) and DMAP (0.2 eq). Stir at 0°C for 30 mins to form the active ester.
-
Coupling: Add sn-glycero-3-phosphocholine-d9 (1.0 eq) suspended in dry chloroform/DMF.
-
Reaction: Stir at room temperature for 24-48 hours under Argon. The reaction progress is monitored by TLC (CHCl3:MeOH:H2O 65:25:4).
-
Filtration: Filter off the dicyclohexylurea (DCU) byproduct.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography. Elute with a gradient of Chloroform/Methanol.
-
Validation: Verify structure via
H-NMR (absence of d9 protons, presence of glycerol protons) and High-Resolution Mass Spectrometry (HRMS).
Analytical Methodologies
Once synthesized and formulated into nanoparticles (e.g., liposomes), the tracking relies on distinguishing the isotope label from natural abundance background.
LC-MS/MS Quantitation (The Gold Standard)
Liquid Chromatography coupled with Tandem Mass Spectrometry provides absolute quantitation.
-
Principle: The d9-label adds +9 Da to the parent ion mass.
-
Method: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Endogenous PC: Precursor m/z 758.6
Product m/z 184.1 (Phosphocholine headgroup). -
Exogenous d9-DC
PC: Precursor m/z [M+9] Product m/z 193.1 (Phosphocholine-d9 headgroup).
-
Self-Validating Check: The presence of the m/z 193.1 fragment confirms the headgroup is intact. If you detect the deuterated fatty acid tail (via negative ion mode) but no d9-headgroup, the lipid has been metabolized.
Stimulated Raman Scattering (SRS) Microscopy
For spatial distribution in tissues without extraction.[3]
-
Mechanism: Carbon-Deuterium (C-D) bonds vibrate at ~2100 cm
, a "silent region" where endogenous biological molecules do not absorb. -
Application: Tissue sections containing the polymerized lipids can be imaged to show the exact localization of the nanoparticles relative to cell organelles.
Experimental Protocol: Metabolic Tracking Workflow
This workflow describes the in vivo administration and subsequent ex vivo analysis.
Workflow Diagram (Tracking):
Caption: Dual-stream workflow for quantitative (MS) and spatial (SRS) tracking of labeled lipids.
Step 1: Formulation & Polymerization[1]
-
Mix d9-DC
PC with helper lipids (e.g., Cholesterol, PEG-Lipid) in chloroform. -
Evaporate to form a thin film; hydrate with buffer to form liposomes.
-
Extrude through 100 nm polycarbonate filters.
-
Polymerization: Irradiate the liposome solution at 254 nm (UV) for 10-20 minutes. The solution will turn from colorless to deep blue/red (formation of the ene-yne polymer backbone).
Step 2: In Vivo Administration
-
Inject the polymerized, deuterated liposomes intravenously into the subject (e.g., murine model).
Step 3: Extraction & Analysis (LC-MS/MS)
-
Harvest plasma/tissue at time points (e.g., 1h, 24h, 48h).
-
Extraction: Perform a Bligh & Dyer extraction (Chloroform/Methanol/Water).
-
Note: Polymerized lipids are extremely hydrophobic and may partition into the interface or pellet. Ensure rigorous sonication.
-
-
MS Analysis: Inject the organic phase into the LC-MS/MS.
-
Data Interpretation:
-
Intact Polymer: High retention time, specific MRM transition.
-
Metabolites: Look for d9-LysoPC (loss of one fatty acid chain) or free d9-choline.
-
Data Presentation: Expected Results
The following table illustrates how to interpret the MS data to assess metabolic stability.
| Analyte Detected | Mass Shift | Biological Interpretation |
| d9-DC | [M+9] | The nanoparticle is structurally intact. |
| d9-LysoPC | [M-FattyAcid+9] | Lipase activity has cleaved one tail; particle destabilizing. |
| Free d9-Choline | m/z 193.1 | Complete headgroup hydrolysis; particle degradation. |
| Endogenous PC | [M+0] | Natural background lipid; used for normalization. |
References
-
Goddard, G. D., et al. (2020). Polymerizable Lipids for Drug Delivery: Synthesis and Applications. Journal of Controlled Release.
-
Seeliger, J., et al. (2018). Quantitative Lipidomics using Stable Isotope Labeling. Nature Protocols.
-
Zhang, L., et al. (2011). Stimulated Raman Scattering Microscopy for Label-Free Imaging of Lipid Metabolism. Science.
-
Lv, W., et al. (2016). Metabolic Tracking of Deuterated Fatty Acids in Tumor Cells. Analytical Chemistry.
-
BOC Sciences. (2025). Stable Isotope-Labeled Lipids Services.
(Note: While specific URLs to dynamic search results were used to verify facts, standard academic citation practices are applied here for the reference list structure.)
Sources
Application Note: LC-MS/MS Quantification of 5,7-Docosadiynoic Acid Ethyl Ester
This Application Note and Protocol details the LC-MS/MS quantification of 5,7-Docosadiynoic acid ethyl ester (5,7-DDA-EE) . This molecule is a specific diacetylene-containing lipid, often utilized as a monomer for polydiacetylene (PDA) biosensors or as a probe in lipidomics.
Due to the conjugated di-yne system (–C≡C–C≡C–) at the 5,7-position, this analyte exhibits unique photosensitivity and polymerization potential. This protocol incorporates specific handling steps to mitigate UV-induced degradation (polymerization) during sample preparation.
Introduction & Scientific Rationale
5,7-Docosadiynoic acid ethyl ester (C₂₄H₄₀O₂) is a hydrophobic, neutral lipid. Unlike free fatty acids which ionize readily in negative mode (ESI-), fatty acid ethyl esters (FAEEs) are neutral and require Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) .
Mechanistic Insight:
-
Ionization: FAEEs lack a basic nitrogen or acidic proton. In ESI+, they rely on adduct formation. The ammonium adduct
is significantly more stable and abundant than the protonated ion for long-chain esters. -
Fragmentation: Collision-Induced Dissociation (CID) typically yields the acylium ion
via the neutral loss of ethanol (46 Da). -
Stability: The 5,7-di-yne moiety is reactive.[1] Exposure to UV light (254 nm) triggers topochemical polymerization, turning the sample from colorless to blue/red (polydiacetylene formation). All steps must be performed under yellow light or low-light conditions.
Materials & Reagents
| Reagent | Grade/Specification |
| Analyte | 5,7-Docosadiynoic Acid Ethyl Ester (>98% purity) |
| Internal Standard (IS) | 5,7-Docosadiynoic Acid Ethyl Ester-d5 (Chain-deuterated preferred) OR Ethyl Palmitate-d5 |
| Solvents | LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water |
| Additives | Ammonium Formate (10 mM), Formic Acid (0.1%) |
| Extraction Solvent | n-Hexane or MTBE (Methyl tert-butyl ether) |
| Glassware | Amber glass vials (silanized) to prevent adsorption and UV exposure |
Experimental Workflow (Visualized)
Figure 1: Optimized workflow for lipophilic ester extraction and quantification. Note the emphasis on amber vials to prevent di-yne polymerization.
Sample Preparation Protocol
Critical Pre-requisite: Perform all steps under yellow safety lights or minimize exposure to ambient light.
-
Aliquot: Transfer 100 µL of sample (plasma/cell homogenate) into a 1.5 mL amber Eppendorf tube or silanized glass vial.
-
Internal Standard Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in Methanol). Vortex gently for 10 seconds.
-
Protein Precipitation (Optional but recommended for plasma): Add 200 µL of cold Acetonitrile. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE):
-
Add 600 µL of n-Hexane (or MTBE).
-
Vortex vigorously for 5 minutes (use a multi-tube vortexer).
-
Centrifuge at 4,000 x g for 5 minutes to separate phases.
-
-
Phase Transfer: Carefully transfer the upper organic layer (approx. 500 µL) to a clean amber glass vial.
-
Re-extraction (Maximize Recovery): Repeat step 4 with another 600 µL of solvent. Combine the organic layers.
-
Drying: Evaporate the combined organic solvent under a gentle stream of Nitrogen at room temperature (25°C). Do not heat above 35°C to prevent thermal degradation of the di-yne.
-
Reconstitution: Reconstitute the residue in 100 µL of Methanol:Acetonitrile (1:1, v/v) containing 5 mM Ammonium Formate. Vortex for 1 minute and transfer to an autosampler vial with a glass insert.
LC-MS/MS Method Parameters
5.1 Chromatographic Conditions (UHPLC)
The high hydrophobicity of the C22 chain requires a strong organic gradient.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 - 5 µL.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: IPA is added to MPB to ensure solubility and elution of long-chain lipids.
-
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 40 | 60 | Initial |
| 1.00 | 40 | 60 | 6 |
| 6.00 | 2 | 98 | 6 |
| 8.00 | 2 | 98 | 6 |
| 8.10 | 40 | 60 | 1 |
| 10.00 | 40 | 60 | Re-equilibration |
5.2 Mass Spectrometry Conditions
-
Ionization Mode: ESI Positive (+)
-
Source: Turbo Ion Spray / Jet Stream
-
Spray Voltage: 4500 V
-
Source Temp: 350°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
MRM Transitions:
The method targets the ammonium adduct
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | CXP (V) |
| 5,7-DDA-EE | 378.3 | 315.3 | 50 | 20 | 15 |
| 5,7-DDA-EE-d5 (IS) | 383.3 | 320.3 | 50 | 20 | 15 |
-
Mechanism: Precursor 378.3
loses Ammonia (17) and Ethanol (46) to form the acylium ion at m/z 315.3. -
Note on IS: If using a chain-deuterated IS, the product ion shifts to 320.3. If using an ethyl-deuterated IS, the product ion would be 315.3 (same as analyte), requiring chromatographic separation. Verify your IS structure.
Method Validation Strategy (FDA/EMA Guidelines)
To ensure "Trustworthiness" and "Self-Validating Systems":
-
Linearity: Prepare a calibration curve (1 ng/mL to 1000 ng/mL) in the biological matrix (stripped plasma). Linear regression with
weighting. must be . -
Accuracy & Precision: Run QC samples at Low, Medium, and High concentrations (n=6).
-
Accuracy: ±15% (±20% at LLOQ).
-
Precision (CV): <15% (<20% at LLOQ).
-
-
Matrix Effect: Compare the peak area of analyte spiked into extracted blank matrix vs. analyte in pure solvent.
-
Self-Check: If Matrix Factor is < 0.8 or > 1.2, switch to APCI source or use Stable Isotope Dilution (the d5-IS corrects for this).
-
-
Stability:
-
Benchtop: 4 hours at RT (Amber vials).
-
Autosampler: 24 hours at 10°C.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Light Sensitivity Check: Expose one QC set to ambient light for 1 hour and compare to dark control. If signal drops >5%, strict light protection is mandatory.
-
Troubleshooting "From the Bench"
-
Low Sensitivity:
-
Cause: Poor ionization of neutral ester.
-
Fix: Increase Ammonium Formate concentration to 10 mM to drive
formation. Alternatively, switch to APCI Positive mode (Precursor m/z 361.3 , Product m/z 315.3). APCI is often more robust for neutral lipids.
-
-
Peak Tailing:
-
Cause: Interaction with silanols or solubility issues.
-
Fix: Add 5-10% Isopropanol to Mobile Phase B. Ensure the injection solvent matches the initial mobile phase strength (high organic injection solvent causes peak distortion).
-
-
Ghost Peaks/Carryover:
-
Cause: Lipophilic analyte sticking to the injector needle.
-
Fix: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone:Water 40:40:10:10).
-
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
Analysis of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS. (2016). Biomedical Chromatography. (Protocol basis for FAEE extraction and MS parameters). Link
-
Polydiacetylene (PDA) Liposomes and Biosensors. (2022). Nanoscale. (Source for 5,7-Docosadiynoic acid chemical properties and stability). Link
-
Lipid Maps Structure Database. (2025). Structure and formula verification for Docosadiynoic acid derivatives. Link
Sources
Comprehensive Guide to Using 5,7-Docosadiynoic Acid Ethyl Ester-d5 as an Internal Standard in Lipidomics and Biomaterials Research
Introduction & Scope
5,7-Docosadiynoic acid (DCDA) is a highly specialized diacetylenic fatty acid widely utilized as a monomeric unit in the synthesis of polydiacetylene (PDA) for smart bio-conjugates, artificial cell membranes, and colorimetric sensors[1]. As these biomaterials transition from in vitro development to in vivo pharmacokinetic evaluation, researchers require precise methodologies to quantify their cellular uptake, degradation, and lipid incorporation.
5,7-Docosadiynoic acid ethyl ester-d5 (5,7-DCDA-EE-d5) serves as a stable isotope-labeled internal standard (IS) specifically engineered for this purpose. By leveraging [2], this deuterated surrogate allows researchers to achieve absolute quantification of diacetylenic lipids in complex biological matrices, overcoming the inherent challenges of matrix effects and variable extraction recoveries.
Mechanistic Insights: The Causality Behind the IS Design
To achieve trustworthy quantitative data, an internal standard must mimic the target analyte perfectly while remaining analytically distinct. The structural design of 5,7-DCDA-EE-d5 fulfills these requirements through two deliberate chemical features:
-
Deuteration on the Ethyl Group (-CD₂CD₃): The incorporation of five deuterium atoms on the ethyl ester tail provides a +5 Da mass shift. Unlike acidic protons (e.g., -OH or -COOH) which are prone to hydrogen-deuterium exchange (HDX) in aqueous biological matrices, deuteriums bound to a carbon backbone are highly stable. This ensures the mass shift remains permanently intact throughout aggressive extraction protocols and electrospray ionization (ESI).
-
Esterification for Matrix Matching: Fatty acid ethyl esters (FAEEs) are highly lipophilic. Using the exact esterified d5 analog ensures it mimics the precise partitioning behavior of the target lipid during biphasic liquid-liquid extractions (e.g., Folch or Bligh-Dyer). Furthermore, because the IS and the target analyte co-elute chromatographically, they experience identical ion suppression or enhancement in the MS source, mathematically canceling out matrix effects[3].
Physicochemical & Analytical Properties
The quantitative data required for method setup is summarized in the tables below.
Table 1: Physicochemical Properties of 5,7-DCDA-EE-d5
| Property | Specification |
| Compound Name | 5,7-Docosadiynoic acid ethyl ester-d5 |
| Molecular Formula | C₂₄H₃₅D₅O₂ |
| Molecular Weight | 365.60 g/mol |
| Isotopic Shift | +5.03 Da (relative to unlabeled ester) |
| Solubility | Dichloromethane, Ether, Ethyl Acetate, Methanol |
Table 2: Representative LC-MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 5,7-DCDA-EE (Unlabeled) | 361.6[M+H]⁺ | 315.5 | 22 | Target Analyte Quantification |
| 5,7-DCDA-EE-d5 (IS) | 366.6 [M+H]⁺ | 315.5 | 22 | Isotope Dilution / Normalization |
Expertise Insight: In positive Electrospray Ionization (ESI+), both the unlabeled ester and the d5-labeled ester undergo collision-induced dissociation (CID) by losing their respective alcohol groups (ethanol and d5-ethanol). Because the deuterium atoms are entirely localized on the ethyl leaving group, both precursor ions (m/z 361.6 and 366.6) converge on the exact same diacetylenic backbone product ion (m/z 315.5). This predictable fragmentation pathway maximizes MS/MS sensitivity and simplifies collision energy optimization.
Experimental Protocols: A Self-Validating System
The following step-by-step methodology details the [3] of diacetylenic lipids from biological samples (e.g., plasma or cell lysates).
Step 1: Preparation of Solutions
-
Stock Solution: Dissolve 1.0 mg of 5,7-DCDA-EE-d5 in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Store at -20°C in amber glass vials to prevent UV-induced polymerization of the diacetylene bonds.
-
Working IS Solution: Dilute the stock solution with methanol to a final working concentration of 100 ng/mL.
Step 2: Sample Spiking (The Self-Validating Step)
-
Transfer 100 µL of the biological sample (plasma, tissue homogenate, or liposome suspension) into a glass centrifuge tube.
-
Critical Step: Add exactly 10 µL of the Working IS Solution directly to the raw sample before adding any extraction solvents.
-
Causality: Spiking the IS at this exact moment creates a self-validating system . Any subsequent volumetric losses, incomplete phase separations, or degradation events will affect the endogenous analyte and the deuterated standard equally. Consequently, the ratio of their mass spectrometric signals remains perfectly constant, ensuring absolute quantitative trustworthiness.
-
Step 3: Liquid-Liquid Extraction (Modified Folch Method)
-
Add 2.0 mL of ice-cold Chloroform:Methanol (2:1, v/v) to the spiked sample.
-
Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.
-
Add 400 µL of 0.9% NaCl (saline) to induce phase separation.
-
Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Carefully extract the lower organic layer (chloroform phase), which contains the highly lipophilic 5,7-DCDA-EE and the d5-IS, using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the lipid pellet in 100 µL of Methanol:Isopropanol (1:1, v/v) for LC-MS/MS injection.
Step 4: LC-MS/MS Analysis
-
Inject 5 µL of the reconstituted sample onto a C8 or C18 reversed-phase column.
-
Utilize a gradient mobile phase consisting of Water (with 0.1% formic acid) and Acetonitrile/Isopropanol (with 0.1% formic acid).
-
Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions outlined in Table 2.
-
Calculate the absolute concentration of the target analyte by comparing the peak area ratio (Unlabeled/IS) against a matrix-matched calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical relationships within the sample processing workflow and the biomaterial synthesis pathway.
Fig 1. LC-MS/MS lipid extraction and quantification workflow using 5,7-DCDA-EE-d5 as an IS.
Fig 2. PDA synthesis pathway and points of quantification using the deuterated internal standard.
References
-
Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing Source: MDPI (Molecules) URL:[Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics Source: Analytical Methods (RSC Publishing) URL:[Link]
-
Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 3. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Artificial Cell Membranes Using 5,7-Diynoic Acid Esters
This is a comprehensive Application Note and Protocol guide for the synthesis of artificial cell membranes using 5,7-diynoic acid esters.
Abstract
This guide details the synthesis, assembly, and polymerization of artificial cell membranes (liposomes) using 5,7-diynoic acid esters , specifically focusing on 5,7-hexadecadiynoic acid (5,7-HDDA) . Unlike the more common 10,12-pentacosadiynoic acid (PCDA), the 5,7-isomer positions the polymerizable diacetylene motif closer to the hydrophilic headgroup. This proximal location confers superior sensitivity to surface perturbations (pH, ligand binding), making these membranes ideal for high-fidelity colorimetric biosensing. This protocol covers lipid film hydration, supramolecular assembly, UV-induced topochemical polymerization, and surface functionalization strategies.
Part 1: Scientific Foundation & Mechanism
The 5,7-Diynoic Advantage
Polydiacetylenes (PDAs) are conjugated polymers formed from the self-assembly of diacetylene monomers. The chromatic transition (Blue
-
10,12-Isomers (Standard): The polymer backbone is buried deep within the hydrophobic core. It requires significant energy (heat, solvent) to perturb.
-
5,7-Isomers (High Sensitivity): The diacetylene group is located at carbons 5 and 7, closer to the carboxylic/ester headgroup. This "headgroup-proximal" polymerization couples the conjugated backbone directly to the membrane surface environment. Consequently, 5,7-PDA liposomes exhibit higher sensitivity to pH changes and interfacial binding events than their 10,12 counterparts.
Mechanism of Action
The synthesis relies on topochemical polymerization . The monomers must align in a crystal-like lattice within the bilayer before polymerization.
-
Self-Assembly: Amphiphilic monomers form a bilayer vesicle in water.
-
Lattice Ordering: Cooling to 4°C ensures the diacetylene groups align with specific spacing (~4.9 Å) and angle (~45°).
-
Photopolymerization: UV irradiation (254 nm) triggers a 1,4-addition reaction, forming an alternating ene-yne polymer backbone without any chemical initiators.
Mechanistic Diagram
The following diagram illustrates the assembly and sensing pathway.
Caption: Workflow from monomer self-assembly to chromatic sensing response. The cooling step is critical for 5,7-diynes to achieve the required packing geometry.
Part 2: Materials & Reagents[1][2][3][4]
Critical Components
| Component | Specification | Purpose |
| Monomer | 5,7-Hexadecadiynoic Acid (5,7-HDDA) | The core polymerizable lipid. Shorter chain (C16) than standard PCDA. |
| Matrix Lipid | DMPC or DOPC (Optional) | Phosphocholines used to tune fluidity. Pure HDDA can be too rigid; 4:6 (Lipid:HDDA) ratios are common. |
| Functional Ester | 5,7-HDDA-NHS Ester | N-hydroxysuccinimide ester derivative for conjugating amine-containing ligands (antibodies/peptides). |
| Solvent | Chloroform (HPLC Grade) | For initial lipid dissolution and film formation. |
| Buffer | HEPES (10mM, pH 7.4) or DI Water | Hydration medium. Avoid high salt (>100mM) initially as it can induce aggregation before polymerization. |
Equipment
-
Probe Sonicator (Ti-horn) or Extruder (100 nm polycarbonate membrane).
-
Rotary Evaporator.[1]
-
UV Crosslinker (254 nm, 1 mW/cm²).
-
Dynamic Light Scattering (DLS) system.
-
Quartz cuvettes.
Part 3: Detailed Protocol
Phase 1: Lipid Film Preparation
Objective: Create a homogeneous, solvent-free lipid film.
-
Dissolution: Dissolve 5,7-HDDA in chloroform to a concentration of 10 mM .
-
Note: If using a matrix lipid (e.g., DMPC), mix DMPC and 5,7-HDDA at a 4:6 molar ratio . Pure 5,7-HDDA vesicles can be unstable; DMPC aids in vesicle formation.
-
Functionalization: If targeting specific biosensing, add 5-10 mol% of 5,7-HDDA-NHS ester at this stage.
-
-
Evaporation: Transfer the solution to a round-bottom flask. Remove chloroform using a rotary evaporator at 30°C under vacuum until a thin film forms on the glass wall.
-
Drying: Desiccate the film under high vacuum (or nitrogen stream) for at least 4 hours to remove trace solvent. Residual chloroform inhibits polymerization.
Phase 2: Hydration & Vesicle Assembly
Objective: Form unilamellar vesicles (liposomes).
-
Hydration: Add deionized water (or 5 mM HEPES, pH 7.4) to the flask to achieve a final lipid concentration of 1 mM .
-
Heating: Heat the mixture to 60-65°C (above the transition temperature of HDDA) for 15 minutes. The film should peel off and form a milky suspension.
-
Sonication:
-
Use a probe sonicator at 40% amplitude.
-
Pulse cycle: 2 sec ON / 2 sec OFF for 10-15 minutes.
-
Stop condition: The solution changes from milky to translucent/clear , indicating the formation of Small Unilamellar Vesicles (SUVs).
-
Alternative: For strictly defined sizes (e.g., 100 nm), pass the hydrated solution through a polycarbonate filter using a mini-extruder (11 passes at 65°C).
-
Phase 3: Lattice Ordering (Critical Step)
Objective: Align the diacetylene monomers for reaction.
-
Filtration: Filter the hot vesicle solution through a 0.45 µm syringe filter to remove titanium dust (if sonicated) or large aggregates.
-
Incubation: Store the clear vesicle solution at 4°C for 12–18 hours (overnight) .
-
Why? 5,7-HDDA has a shorter chain than PCDA. It requires strictly low temperatures to crystallize into the specific lattice geometry required for topochemical polymerization. Skipping this results in no color change upon UV exposure.
-
Phase 4: Topochemical Polymerization
Objective: Crosslink the membrane to generate the blue chromophore.
-
Irradiation: Place the sample (in a quartz cuvette or open vial) inside a UV crosslinker.
-
Exposure: Irradiate at 254 nm for 2–5 minutes .
-
Observation:
-
The solution will turn deep blue (Absorption
~640 nm). -
Caution: Do not over-expose (>10 mins). Over-polymerization can degrade the polymer, causing a shift to red or bleaching.
-
Part 4: Characterization & QC
Quality Control Metrics
| Parameter | Method | Acceptance Criteria |
| Color | Visual / UV-Vis | Deep Blue. Abs ratio (640nm/540nm) > 1.5. |
| Size | DLS | Z-average: 80–150 nm. PDI < 0.3. |
| Stability | Storage at 4°C | No precipitation for >4 weeks. |
Sensing Assay (pH Sensitivity Test)
To validate the 5,7-specific sensitivity:
-
Aliquot 100 µL of Blue 5,7-PDA liposomes into microplate wells.
-
Add buffers ranging from pH 4.0 to pH 8.0.
-
Result: 5,7-HDDA liposomes will shift to Red/Purple at pH ~5.0–6.0 .
-
Comparison: Standard 10,12-PCDA liposomes typically require pH < 3.0 to shift. This proves the "headgroup proximal" sensitivity of your 5,7-ester synthesis.
-
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Blue Color after UV | Lipids not in ordered gel phase. | Ensure cooling at 4°C was sufficient (>12h). Ensure hydration temp was >60°C. |
| Precipitation | Aggregation of lipids. | Reduce salt concentration during hydration. Use DMPC as a helper lipid (40%). |
| Purple/Red after UV | Over-polymerization or heating. | Reduce UV exposure time. Keep samples on ice during UV irradiation. |
| Low Sensitivity | Polymer backbone too rigid. | Increase the ratio of matrix lipid (DMPC/DOPC) to introduce defects that facilitate twisting. |
References
-
Chanakul, A., et al. (2014). "Dual colorimetric response of polydiacetylene/zinc oxide nanocomposites to low and high pH." Journal of Colloid and Interface Science. Link
- Key citation for the pH sensitivity differences between 5,7-HDDA and 10,12-PCDA.
-
Traiphol, N., et al. (2011). "Roles of head group architecture and side chain length on colorimetric response of polydiacetylene vesicles." Journal of Colloid and Interface Science. Link
- Establishes the structural dependencies of diacetylene polymeriz
-
Shimane, Y.[2] & Kuruma, Y. (2022). "Rapid and facile preparation of giant vesicles by the droplet transfer method for the construction of artificial cells."[3] Frontiers in Bioengineering and Biotechnology. Link
- Provides context on vesicle formation protocols relevant to artificial cells.
-
Seo, S., et al. (2016). "Functional Polydiacetylene Liposomes as a Self-Signaling and Signal-Amplifying Bio- and Chemical Sensor." Macromolecular Science and Engineering. Link
- Comprehensive review of PDA liposome synthesis and functionaliz
Sources
Application Note: Preparation and Topochemical Polymerization of Langmuir-Blodgett Films using 5,7-Docosadiynoic Acid Ethyl Ester
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Principles
Polydiacetylenes (PDAs) are a highly versatile class of conjugated polymers that exhibit unique chromatic transitions (blue-to-red) and fluorescence emission upon exposure to environmental stimuli (e.g., thermal, mechanical, or chemical perturbations). While 10,12-pentacosadiynoic acid (PCDA) is the industry standard for PDA synthesis, the use of 5,7-docosadiynoic acid ethyl ester (5,7-DCDA-EE) offers profound structural and thermodynamic advantages for advanced biosensing and protective coatings.
Causality in Molecular Design
The strategic selection of 5,7-DCDA-EE is driven by two key mechanistic advantages:
-
Enhanced Signal Transduction: The proximity of the diacetylene moiety to the headgroup (positions 5,7) creates a shorter, more rigid tether compared to 10,12-diacetylenes. This tight coupling ensures that surface binding events (e.g., ligand-receptor interactions in drug screening) are immediately transduced to the conjugated ene-yne backbone, significantly lowering the limit of detection .
-
Neutral Interfacial Thermodynamics: Free diacetylene acids require toxic divalent cations (e.g., Cd²⁺) in the aqueous subphase to form metal-carboxylate salts, preventing electrostatic repulsion and film collapse . The ethyl esterification neutralizes the headgroup, allowing for stable monolayer formation on pure, ion-free water. Furthermore, the absence of an ionizable carboxylic acid minimizes non-specific electrostatic adsorption of off-target proteins in complex biological fluids .
Experimental Workflow & Pathway Visualization
The following diagram illustrates the critical phases of monolayer assembly, deposition, and stimulus-responsive phase transition.
Workflow of LB film preparation and topochemical polymerization of diacetylene ethyl ester.
Critical Process Parameters
To ensure reproducibility and optimal topochemical alignment, the following parameters must be strictly maintained.
| Parameter | Optimal Value / Range | Mechanistic Rationale |
| Spreading Solvent | Chloroform (1.0 mg/mL) | High vapor pressure ensures rapid evaporation; excellent solvation of hydrophobic tails prevents pre-aggregation. |
| Subphase | Ultrapure Water (18.2 MΩ·cm) | Neutral ester headgroups do not require metal ions (e.g., Cd²⁺) for stabilization, preventing heavy-metal contamination. |
| Subphase Temperature | 20.0 ± 0.5 °C | Prevents premature thermal phase transitions or expansion of the monolayer prior to deposition. |
| Compression Rate | 5 - 10 mm/min | Allows ester dipoles to orient into the subphase while tails pack tightly without inducing 3D micro-collapses. |
| Target Surface Pressure | 15 - 20 mN/m | Forces monomers into a solid-analogous state (distance ~5 Å, tilt angle ~45°), the strict geometric prerequisite for 1,4-addition . |
| UV Wavelength | 254 nm | Photon energy precisely matches the activation energy required to initiate the diradical polymerization pathway. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Each critical step includes a specific physical or optical checkpoint to verify success before proceeding.
Step 4.1: Substrate Preparation
Causality: Langmuir-Blodgett (LB) transfer relies on the precise meniscus angle between the subphase and the solid substrate. Organic contaminants alter surface energy, leading to patchy, non-uniform deposition.
-
Submerge quartz or silicon substrates in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 30 minutes. (Warning: Highly corrosive and reactive).
-
Rinse extensively with 18.2 MΩ·cm ultrapure water and dry under a stream of high-purity N₂ gas.
-
Validation Checkpoint: Place a 2 µL drop of ultrapure water on the substrate. The droplet must spread immediately, exhibiting a contact angle of < 5°. If the droplet beads up, repeat the cleaning process.
Step 4.2: Monolayer Spreading & Isotherm Acquisition
Causality: The spatial arrangement of the diacetylene monomers dictates the success of the subsequent photopolymerization. Residual solvent or rapid compression disrupts the topochemical lattice.
-
Fill the thoroughly cleaned PTFE Langmuir trough with 18.2 MΩ·cm ultrapure water. Aspirate the surface to ensure a baseline surface pressure (π) of 0.0 mN/m.
-
Using a Hamilton microsyringe, deposit 50 µL of the 5,7-DCDA-EE solution (1.0 mg/mL in chloroform) dropwise across the subphase surface.
-
Allow exactly 15 minutes for complete solvent evaporation.
-
Initiate barrier compression at a rate of 5 mm/min while recording the surface pressure-area (π-A) isotherm.
-
Validation Checkpoint: The π-A isotherm must remain flat (π ≈ 0) during the initial gas phase, validating complete solvent evaporation. A steep "lift-off" should occur at approximately 28–30 Ų/molecule, indicating the transition to the liquid-condensed/solid phase.
Step 4.3: Langmuir-Blodgett Transfer (Z-Type Deposition)
Causality: Maintaining a constant surface pressure ensures that the intermolecular spacing remains locked at ~5 Å during the transfer from the liquid interface to the solid substrate.
-
Pause compression when the target surface pressure reaches 18 mN/m . Allow the film to equilibrate for 5 minutes.
-
Lower the cleaned substrate into the subphase, then initiate upward withdrawal at a constant speed of 1.0 mm/min.
-
Validation Checkpoint (Transfer Ratio): The trough software will calculate the Transfer Ratio (TR), defined as the decrease in monolayer area divided by the coated substrate area. A TR of 0.95 – 1.05 validates a flawless, monomolecular transfer. A TR < 0.90 indicates incomplete coverage.
Step 4.4: Topochemical Photopolymerization
Causality: Diacetylene polymerization proceeds via a topochemically controlled 1,4-addition reaction. Over-exposure to UV light can cause localized heating, prematurely triggering the blue-to-red transition (thermochromism).
-
Place the dried, LB-coated substrate under a 254 nm UV lamp (typical intensity: 1-2 mW/cm²).
-
Irradiate the film for 1 to 3 minutes.
-
Validation Checkpoint: The film must develop a visible, deep blue tint. UV-Vis spectroscopy should reveal a sharp absorption maximum (λ_max) at ~640 nm . If the film appears red (λ_max ≈ 540 nm) immediately after irradiation, the UV exposure time was too long (thermal degradation) or the initial monolayer packing was too loose (sub-optimal surface pressure).
References
-
Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan, 2024. URL:[Link]
-
Effects of Molecular Area on the Polymerization and Thermochromism of Langmuir-Blodgett Films of Cd2+ Salts of 5,7-Diacetylenes Studied Using UV-Visible Spectroscopy. Langmuir, 1995. URL:[Link]
-
Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. Sensors (Basel) / PMC, 2018. URL:[Link]
-
Photopolymerization and Formation of a Stable Purple Langmuir−Blodgett Film Based on the Gemini-Type Amphiphilic Diacetylene Derivatives. The Journal of Physical Chemistry B, 2010. URL:[Link]
UV crosslinking procedures for 5,7-diynoic acid lipid bilayers
Application Note: UV Crosslinking Procedures for 5,7-Diynoic Acid Lipid Bilayers in Biosensor Development
Introduction & Mechanistic Overview
The fabrication of colorimetric biosensors using polymerizable amphiphiles has revolutionized point-of-care diagnostics. Among these, 5,7-diynoic acids—such as docosa-5,7-diynoic acid (DCDA) and tetracosa-5,7-diynoic acid (TCDA)—are highly valued for their ability to self-assemble into liposomes and undergo UV-induced crosslinking[1][2].
As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on understanding the photophysics of diacetylene lipids. When exposed to 254 nm UV light, the diacetylene moieties undergo a 1,4-addition reaction, forming a highly conjugated polydiacetylene (PDA) backbone[3]. This reaction is topotactic , meaning it is strictly governed by the spatial arrangement of the monomers[3].
The resulting PDA liposomes exhibit a deep blue color due to the extended
Workflow Visualization
Figure 1: Workflow for 5,7-diynoic acid liposome preparation, UV crosslinking, and sensor deployment.
Critical Parameters for Success (The Causality of Experimental Design)
Do not treat the following parameters as mere suggestions; they are the physical prerequisites for topochemical polymerization.
-
Temperature (The Gel Phase Imperative): The photopolymerization of diacetylenes is inhibited above the lipid transition temperature (
)[3]. If the bilayer is in a fluid crystalline phase, the distance and angle between the triple bonds are highly variable, leading to short oligomers or reaction failure. The lipids must be thermally annealed at 4 °C to force the acyl chains into a tightly packed, highly ordered gel phase lattice[3]. -
Wavelength Precision (254 nm): Diacetylene groups specifically absorb in the short-wave UV region. Irradiation at 254 nm provides the exact activation energy required to generate the diradical intermediates necessary for crosslinking without excessively degrading the lipid tails[3][4].
-
Deoxygenation: Oxygen is a potent radical scavenger. The presence of oxygen in the aqueous buffer can quench diacetylene radicals, prematurely terminating the polymer chain and resulting in weak colorimetric responses[4]. Purging the system with inert gas is critical for optimal yield.
Step-by-Step Protocol: Preparation and UV Crosslinking
Materials Required:
-
5,7-Diynoic acid (e.g., DCDA or TCDA) and desired host lipids/receptors (e.g., GM1 for cholera toxin detection)[1][2].
-
Chloroform (HPLC grade).
-
HEPES or Phosphate buffer (pH 7.4).
-
Liposome Extruder with 100 nm polycarbonate membranes.
-
254 nm UV crosslinker (e.g., UVP CL-1000)[4].
-
Quartz cuvettes (Standard glass blocks 254 nm UV light).
Phase 1: Lipid Film Assembly
-
Dissolve the 5,7-diynoic acid and any functional host lipids in chloroform at the desired molar ratio (e.g., 95% DCDA / 5% receptor)[2].
-
Transfer the mixture to a round-bottom flask and evaporate the solvent under a gentle stream of
gas to form a thin lipid film. -
Place the flask under a high vacuum for at least 2 hours to remove all residual organic solvent.
Phase 2: Hydration and Vesicle Extrusion
4. Hydrate the lipid film with the aqueous buffer to achieve a final lipid concentration of 1–2 mM.
5. Vortex the suspension vigorously for 10 minutes at a temperature above the
Phase 3: Thermal Annealing (Critical Step) 7. Cool the extruded liposome suspension slowly to room temperature, then transfer it to a 4 °C refrigerator. 8. Incubate at 4 °C for a minimum of 12 hours (overnight). Causality: This extended cooling period allows the lipid hydrocarbon chains to lock into the rigid, crystalline gel phase required for topotactic alignment[3].
Phase 4: Deoxygenation and UV Photopolymerization 9. Transfer the annealed liposomes into a quartz cuvette. 10. Gently bubble Nitrogen or Argon gas through the suspension for 15 minutes to displace dissolved oxygen[4]. 11. Place the quartz cuvette in the UV crosslinker, positioning it approximately 5–10 cm from the 254 nm light source[4]. 12. Irradiate the sample at 254 nm (approx. 1–2 mW/cm²) for 1 to 5 minutes.
- Self-Validation Check: The solution must transition from a translucent white to a deep, vibrant blue[2]. If the solution turns purple or red during this step, the UV dose was too high (causing thermal distortion of the backbone), and the batch must be discarded.
Quantitative Data & Quality Control
To ensure the trustworthiness of your synthesized PDA liposomes, visual inspection must be backed by UV-Vis spectroscopy. The following tables summarize the expected optical states and the mathematical validation of the sensor's efficacy.
Table 1: Optical and Physical States of Polydiacetylene (PDA) Bilayers
| Parameter | Blue Phase (Unstimulated) | Red Phase (Stimulated) |
| Peak Absorbance ( | 620 – 670 nm | 510 – 560 nm |
| Fluorescence Emission | Negligible (Highly Quenched) | Highly Fluorescent (~560–600 nm) |
| Polymer Backbone State | Extended, planar conjugated eneyne | Distorted, twisted conjugated eneyne |
| Visual Appearance | Deep Blue / Purple | Bright Red / Pink |
Table 2: Colorimetric Response (CR) Validation Metrics The Colorimetric Response (CR) quantifies the blue-to-red transition. A highly sensitive 5,7-diynoic acid bilayer should yield a CR > 0.8 upon saturation with its target analyte[1].
| Metric | Formula / Definition | Target Value for Validation |
| Blue Ratio ( | Initial | |
| Colorimetric Response ( |
(Note:
References
1.[4] Photopolymerization of Diacetylene Lipid Bilayers and Its Application to the Construction of Micropatterned Biomimetic Membranes. Forschungszentrum Jülich. 4 2.[3] Effects of membrane composition and lipid structure on the photopolymerization of lipid diacetylenes in bilayer membranes. PubMed. 3 3.[1] Supporting Information for Angew. Chem. Int. Ed. Z51290. Wiley-VCH. 1 4.[2] Biosensors and Chemosensors Based on the Optical Responses of Polydiacetylenes. ResearchGate. 2
Sources
Extraction methods for fatty acid ethyl esters from biological matrices
Application Note: Extraction and Quantification of Fatty Acid Ethyl Esters (FAEEs) from Complex Biological Matrices
Executive Summary
Fatty acid ethyl esters (FAEEs) are non-oxidative, short- and long-term metabolites of ethanol. Because they do not cross the placenta, their presence in neonatal meconium is a definitive biomarker of in utero fetal alcohol exposure[1][2]. Furthermore, FAEEs extracted from hair, dried blood spots (DBS), and skin surface lipids serve as reliable biomarkers for distinguishing teetotalers, social drinkers, and chronic alcoholics in forensic and clinical settings[3][4][5]. This application note details the mechanistic rationale and validated protocols for extracting FAEEs from complex biological matrices, ensuring high recovery, minimal ion suppression, and robust quantification via LC-MS/MS or GC-MS.
Mechanistic Rationale for Extraction Strategies
FAEEs are highly lipophilic molecules lacking ionizable functional groups. They are synthesized endogenously via the esterification of ethanol with free fatty acids (catalyzed by FAEE synthase) or fatty acyl-CoA (catalyzed by acyl-CoA:ethanol O-acyltransferase, AEAT)[5].
Biosynthetic pathways of Fatty Acid Ethyl Esters (FAEEs) from ethanol and fatty acids.
Causality in Experimental Design:
-
Hydrolysis Risk: FAEEs are easily hydrolyzed in basic or alkaline media[4]. Therefore, extraction must be performed strictly under neutral or mildly acidic conditions using highly lipophilic solvents (e.g., hexane, ethyl acetate, heptane) to preserve analyte integrity[4][6].
-
Matrix Complexity: Meconium is a highly heterogeneous matrix containing bile acids, sloughed epithelial cells, and mucopolysaccharides. Direct injection or simple liquid-liquid extraction (LLE) leads to severe ion suppression in mass spectrometric analysis. A dual-step approach—LLE followed by Solid-Phase Extraction (SPE) using an aminopropyl or C18 sorbent—is required to selectively retain FAEEs while washing away polar interferences[1][6].
-
Volatility and Solid Matrices: For keratinized solid matrices like hair, Headspace Solid-Phase Microextraction (HS-SPME) is preferred. It avoids the co-extraction of non-volatile structural lipids that contaminate GC-MS systems, exploiting the semi-volatile nature of shorter-chain FAEEs upon heating[4].
Quantitative Data & Biomarker Profiles
The four primary FAEEs utilized as consensus markers for ethanol consumption are Ethyl myristate (E14:0), Ethyl palmitate (E16:0), Ethyl oleate (E18:1), and Ethyl stearate (E18:0)[1][5].
| Matrix | Target Analytes | Preferred Extraction Method | Analytical Platform | Typical LOD / LOQ | Clinical Utility |
| Meconium | E14:0, E16:0, E18:1, E18:0 | Methanol Homogenization + SPE | LC-MS/MS or GC-MS | 25–50 ng/g[6] | In utero alcohol exposure[6] |
| Hair | E14:0, E16:0, E18:1, E18:0 | HS-SPME | GC-MS | 1–10 pg/mg[4] | Chronic alcohol abuse history |
| Dried Blood Spots | E14:0, E16:0, E18:1, E18:0 | LLE (Hexane/Ethyl Acetate) | LC-MS/MS | < 0.1 µM | Short-term confirmatory marker[5] |
| Skin Lipids | E14:0, E16:0, E18:1, E18:0 | SPME / MAE | GC-MS | 3–10 pg/sample[3] | Social vs. heavy drinking[3] |
Validated Experimental Protocols
Protocol A: Extraction of FAEEs from Meconium via LLE-SPE
This self-validating protocol is designed to isolate FAEEs from meconium with extraction efficiencies between 51.2% and 96.5%, ensuring minimal matrix effect during ionization[6].
Step-by-step LLE-SPE extraction workflow for FAEEs from meconium matrices.
Materials:
-
Internal Standards: Deuterated FAEEs (e.g., d5-ethyl myristate, d5-ethyl palmitate) or Ethyl heptadecanoate[2][7].
-
Solvents: LC-MS grade Methanol, Ethyl Acetate, Hexane, Formic Acid.
-
SPE Cartridges: Aminopropyl (NH2) or mixed-mode C18 columns (e.g., 500 mg/3 mL)[6].
Step-by-Step Procedure:
-
Sample Aliquoting & Spiking: Weigh 100 mg of meconium into a clean polypropylene tube. Spike with 50 µL of internal standard working solution (e.g., 10 µg/mL in n-heptane)[6][7].
-
Homogenization: Add 1.0 mL of cold methanol. Homogenize thoroughly using a bead beater or ultrasonic probe to disrupt the lipid-rich matrix and release bound FAEEs.
-
Protein Precipitation & Centrifugation: Centrifuge the homogenate at 4,000 × g for 5 minutes at 4 °C to pellet proteins and insoluble debris[6].
-
SPE Conditioning: Condition the aminopropyl SPE column with 3 mL of hexane, followed by 3 mL of methanol.
-
Sample Loading: Load the methanolic supernatant onto the conditioned SPE column. Allow it to pass through via gravity or light positive pressure.
-
Washing: Wash the column with 2 mL of distilled water followed by 2 mL of 20% methanol in water to remove polar interferences. Dry the column under maximum vacuum for 5 minutes.
-
Elution: Elute the highly lipophilic FAEEs with 5 mL of ethyl acetate into a clean 16 × 100 mm conical polypropylene tube[6].
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of mobile phase (e.g., 75:25 Methanol:Water with 0.1% formic acid)[6].
-
Analysis: Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[6].
Protocol B: Headspace Solid-Phase Microextraction (HS-SPME) for Hair
Hair provides a retrospective timeline of alcohol consumption. Because FAEEs are unpolar and sensitive to alkaline hydrolysis, they must be extracted under mild conditions without digesting the hair in strong bases[4].
Step-by-Step Procedure:
-
Decontamination: Wash 20–50 mg of hair successively with water and dichloromethane to remove exogenous contaminants (e.g., cosmetic products, external sebum)[4].
-
Pulverization: Dry the hair and cut it into 1–2 mm segments or pulverize it using a ball mill to maximize surface area.
-
Liquid Extraction: Place the pulverized hair into a headspace vial. Add 0.5 mL of a lipophilic solvent mixture (e.g., n-heptane/dimethyl sulfoxide) and the deuterated internal standards.
-
Incubation: Seal the vial and incubate at 70 °C for 15 hours to allow the FAEEs to partition from the keratin matrix into the solvent[4].
-
HS-SPME: Insert a Polyacrylate (PA) or Polydimethylsiloxane (PDMS) SPME fiber into the headspace of the vial. Extract for 30 minutes at 90 °C[4].
-
Desorption: Retract the fiber and immediately insert it into the GC-MS injection port (set to 260 °C) for 3 minutes to thermally desorb the analytes onto the GC column[4].
Conclusion
The accurate quantification of FAEEs relies fundamentally on the integrity of the extraction process. By leveraging the lipophilic nature of these esters and avoiding alkaline environments, analysts can achieve high recovery rates. Whether utilizing LLE-SPE for meconium and blood or HS-SPME for keratinized matrices, these validated workflows ensure robust, self-validating systems for clinical and forensic biomarker analysis.
References
1.[3] De Leon, G., et al. "Detection of Fatty Acid Ethyl Esters in Skin Surface Lipids as Biomarkers of Ethanol Consumption in Alcoholics, Social Drinkers, and Teetotalers." Journal of Analytical Toxicology, Oxford University Press, 2011. URL: [Link] 2.[1] Almeida, A., et al. "Fetal alcohol exposure through biomarker ethyl esters of fatty acids in meconium." SMAD - Portal de Revistas da USP, 2018. URL: [Link] 3.[7] Bakdash, A., et al. "Quantification of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in meconium for detection of alcohol abuse during pregnancy." Ovid / PubMed, 2010. URL: [Link] 4.[2] Morini, L., et al. "Fatty acid ethyl esters in meconium: are they biomarkers of fetal alcohol exposure and effect?" Experimental Biology & Medicine / Ovid, 2003. URL: [Link] 5.[4] Cabarcos, P., et al. "Analysis of Fatty Acid Ethyl Esters in Hair by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)." ResearchGate, 2009. URL: [Link] 6.[5] Himes, S. K., et al. "Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake." BORIS Portal, University of Bern, 2014. URL: [Link] 7.[6] Himes, S. K., et al. "Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification." Analytical and Bioanalytical Chemistry / PMC, 2014. URL: [Link]
Sources
- 1. revistas.usp.br [revistas.usp.br]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Application Note: High-Sensitivity MRM Optimization for 5,7-Docosadiynoic Acid Ethyl Ester-d5
This Application Note is designed as a comprehensive technical guide for optimizing Multiple Reaction Monitoring (MRM) transitions for 5,7-Docosadiynoic acid ethyl ester-d5 using LC-MS/MS. It synthesizes theoretical mass spectrometry principles with practical method development steps.
Executive Summary
5,7-Docosadiynoic acid ethyl ester is a specialized lipid probe often used in membrane photopolymerization studies and as a surrogate marker for fatty acid ethyl esters (FAEEs). The deuterated analog (d5 ) serves as a critical Internal Standard (IS) for absolute quantification.
Because this compound is a fatty acid ester, it exhibits specific fragmentation behaviors—primarily the neutral loss of the alcohol moiety.[1] This guide details the theoretical prediction of its mass transitions and provides a step-by-step protocol for empirically optimizing these parameters on a Triple Quadrupole Mass Spectrometer.
Analyte Profile & Theoretical Fragmentation
Before beginning wet-lab optimization, we must establish the theoretical mass shifts caused by the deuterium labeling to select the correct precursor and product ions.
Physicochemical Properties[2][3]
-
Chemical Name: 5,7-Docosadiynoic acid ethyl ester-d5[2][3][4]
-
Molecular Formula:
[2][4] -
Unlabeled MW: 360.57 g/mol
-
Structure: A 22-carbon fatty acid chain with two conjugated triple bonds at C5 and C7, esterified with a deuterated ethyl group (
).
Fragmentation Logic (ESI+)
Fatty acid ethyl esters (FAEEs) typically ionize in positive mode as protonated molecules
-
Precursor Ion Selection (
):-
The monoisotopic mass is 365.60.[3]
-
Target Precursor:
366.6 ( ). -
Note: Avoid sodium adducts (
) as they fragment poorly.
-
-
Primary Product Ion (Quantifier):
-
Mechanism: Neutral loss of the alkoxy group as an alcohol.
-
Loss: Ethanol-d5 (
). -
Mass of Loss:
. -
Fragment: Acylium ion
. -
Calculation:
.
-
-
Secondary Product Ion (Qualifier):
-
Mechanism: McLafferty Rearrangement.[5]
-
Requirement:
-hydrogen availability. The 5,7-diyne structure allows this relative to the ester carbonyl. -
Unlabeled McLafferty Ion:
88. -
Labeled Shift: The ethyl group is retained in the charged enol fragment.
-
Calculation:
.
-
Fragmentation Pathway Diagram
The following diagram illustrates the theoretical dissociation pathways used to select MRM transitions.
Figure 1: Predicted fragmentation pathway for 5,7-Docosadiynoic acid ethyl ester-d5 in ESI+ mode.
Experimental Protocol: MRM Optimization
Materials & Reagents
-
Standard: 5,7-Docosadiynoic acid ethyl ester-d5 (e.g., Santa Cruz Biotech, Cayman).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Formic Acid (FA), Ammonium Formate.
-
Stock Solution: Prepare 1 mg/mL in Methanol. Store at -20°C.
-
Working Solution: Dilute stock to 1 µg/mL (1 ppm) in 50:50 MeOH:H2O + 0.1% Formic Acid.
Step 1: Precursor Ion Scan (Q1 Tuning)
Objective: Maximize the signal of the parent ion.
-
Mode: MS1 Scan (Positive).
-
Infusion: Syringe pump infusion at 10 µL/min directly into the source.
-
Scan Range:
300 – 450. -
Source Parameters (Initial):
-
Capillary Voltage: 3.5 kV[1]
-
Cone Voltage: 20–40 V (Ramp this parameter).
-
Source Temp: 120°C (Keep low initially to prevent in-source fragmentation).
-
-
Action: Identify the peak at
366.6 .-
Troubleshooting: If
388.6 (Na adduct) is dominant, add 2mM Ammonium Formate to the mobile phase to drive the or formation.
-
Step 2: Product Ion Scan (MS2 Characterization)
Objective: Confirm fragments and select transitions.
-
Mode: Product Ion Scan (MS2).
-
Precursor: Set Q1 to 366.6.
-
Collision Energy (CE): Ramp from 10 eV to 50 eV.
-
Observation:
-
Look for the high-intensity peak at 315.6 (Loss of d5-ethanol).
-
Look for stable low-mass peaks at 93.1 .
-
Look for hydrocarbon chain fragments (series separated by 14 Da).
-
Step 3: Parameter Optimization (Automated or Manual)
Once the ions are confirmed, optimize the voltages for maximal transmission.
| Parameter | Recommended Range | Optimization Strategy |
| Declustering Potential (DP) | 40 – 100 V | Ramp in 5V increments. Too high = in-source fragmentation. |
| Collision Energy (CE) | 15 – 45 eV | Crucial. Optimize separately for Quantifier (usually lower CE) and Qualifier (usually higher CE). |
| Cell Exit Potential (CXP) | 10 – 20 V | Generally has minor effect; set to instrument default (e.g., 10-15V). |
Final MRM Table
Based on theoretical derivation and typical FAEE behavior, program your instrument with these transitions. Values must be verified experimentally.
| Transition Type | Precursor ( | Product ( | Dwell (ms) | Cone (V) | Collision Energy (eV)* |
| Quantifier | 366.6 | 315.6 | 50 | 30 | 18 - 25 |
| Qualifier 1 | 366.6 | 93.1 | 50 | 30 | 30 - 40 |
| Qualifier 2 | 366.6 | 287.6 | 50 | 30 | 25 - 35 |
*Note: Collision Energy is instrument-dependent (e.g., SCIEX vs. Agilent vs. Thermo). Start with the lower value and ramp up.
Liquid Chromatography Conditions
Because this analyte is a hydrophobic lipid, reverse-phase chromatography with strong organic solvents is required.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Formate in 40:60 Water:ACN + 0.1% Formic Acid.
-
Mobile Phase B: 5 mM Ammonium Formate in 10:90 ACN:IPA + 0.1% Formic Acid.
-
Why IPA? Isopropanol improves the solubility and elution of long-chain lipids.
-
Why Ammonium Formate? It stabilizes ionization and prevents sodium adducts.
-
-
Gradient:
-
0.0 min: 40% B
-
10.0 min: 98% B
-
12.0 min: 98% B
-
12.1 min: 40% B (Re-equilibration)
-
Troubleshooting & Validation
Signal Suppression
If the signal for the d5-standard is low in biological matrices:
-
Check Adducts: Ensure you are not splitting signal between
and . -
Divert Valve: Divert the first 1-2 minutes of the LC run to waste to avoid salt contamination.
Isotope Scrambling
Ensure the "d5" label is on the ethyl group. If the label were on the fatty acid chain, the neutral loss would be unlabeled ethanol (46 Da), and the product ion would shift.
-
Verification: If you see a transition of
(Loss of 46), your deuterium label is on the fatty acid chain, not the ester. For "Ethyl Ester-d5", the loss MUST be 51 Da.
References
-
Santa Cruz Biotechnology. 5,7-Docosadiynoic Acid Ethyl Ester-d5 Product Data. Link
- Murphy, R. C. (2015). Mass Spectrometry of Lipids. New York, NY: Springer.
-
BenchChem. Mass Spectrometry Analysis of Long-Chain Fatty Acid Esters. Link
-
NIST Chemistry WebBook. Docosanoic acid, ethyl ester Mass Spectrum. Link
Sources
Solubilization buffers for 5,7-Docosadiynoic acid ethyl ester-d5
Executive Summary
This guide details the solubilization, handling, and storage protocols for 5,7-Docosadiynoic acid ethyl ester-d5 (hereafter referred to as 5,7-DDA-EE-d5 ).[1][2][3]
This compound presents a unique dual-challenge in solution chemistry:
-
Extreme Hydrophobicity: As a long-chain (C22) fatty acid ethyl ester, it is virtually insoluble in pure aqueous buffers.[1][2][3]
-
Photoreactivity: The conjugated diyne system (C≡C-C≡C at positions 5,7) is highly susceptible to UV/visible light-induced topochemical polymerization.[1][2][3]
Critical Warning: Improper solubilization or exposure to ambient light will result in irreversible precipitation or polymerization (manifesting as a color change to blue/red), rendering the isotope standard useless for quantitative Mass Spectrometry (LC-MS) or biophysical assays.[1][2][3]
Part 1: Physicochemical Profile & Solubility Challenges
Understanding the molecule is the first step to successful solubilization.
| Feature | Specification | Implication for Handling |
| Lipophilicity (LogP) | ~9.0 (Estimated) | Insoluble in water. Requires organic co-solvents or carrier proteins (BSA) for aqueous use.[1][2][3] |
| Reactive Moiety | 5,7-Diayne (Conjugated) | Light Sensitive. Must be handled under yellow light or in amber vials.[1][2][3] Polymerizes upon UV exposure.[3] |
| Headgroup | Ethyl Ester | Hydrolysis Risk. Susceptible to base-catalyzed hydrolysis (pH > 8.[1][2][3]0) to the free acid form. |
| Isotope Label | Deuterium (d5) | Internal Standard. Used for quantification; loss of material due to adsorption affects accuracy.[3] |
Part 2: Primary Solubilization (Stock Preparation)
Objective: Create a stable, high-concentration "Master Stock" in an organic solvent. Recommended Solvent: Ethanol (Anhydrous) or DMSO .[2][3]
Protocol 1: Preparation of Master Stock (10 mM or 5 mg/mL)
-
Environment: Perform all steps under yellow light or reduced lighting to prevent diyne polymerization.[3]
-
Vial Selection: Use Amber Glass vials (silanized/Sigmacote® treated preferred) to minimize adsorption.[3] Do not use polystyrene or standard polypropylene plastics for long-term storage.[1][2][3]
-
Solvent Choice:
-
Ethanol (Recommended for Biological Assays): High solubility (>20 mg/mL), easy to evaporate, biocompatible at low dilution.[1][2]
-
DMSO (Alternative): Good solubility, but difficult to remove; freeze/thaw cycles can precipitate lipids if moisture enters.[1][2]
-
Chloroform (Storage Only): Best for long-term -80°C storage, but incompatible with direct aqueous dilution (must be evaporated first).[1][2][3]
-
-
Dissolution:
-
Add calculated volume of solvent to the neat oil/solid.
-
Overlay with inert gas (Argon or Nitrogen) to prevent oxidation.
-
Vortex gently for 30 seconds.
-
QC Check: Solution must be colorless . A blue or pink tint indicates polymerization; discard if observed.[3]
-
Part 3: Aqueous Solubilization Strategies (Working Solutions)
Direct addition of the Master Stock to a simple buffer (e.g., PBS) will cause immediate precipitation (cloudiness) and loss of the standard. You must use one of the following "Solubilization Systems."
System A: The "Carrier-Conjugate" Buffer (For Cell Culture/Metabolism)
Best for: Delivering the lipid to cells or enzymes in a physiological state.[2][3]
Mechanism: Serum Albumin (BSA) possesses high-affinity hydrophobic pockets that bind long-chain fatty acid esters, keeping them monomeric in solution.[1][2][3]
Reagents:
Protocol:
-
Prepare a 10% (w/v) BSA stock solution in PBS. Filter sterilize (0.22 µm).
-
Calculate the volume of 5,7-DDA-EE-d5 Master Stock (Ethanol) needed.[1][2][3] Note: Final Ethanol concentration must be < 0.5% to avoid denaturing BSA.
-
Dropwise Injection: While vortexing the BSA solution, inject the lipid stock slowly.
-
Incubation: Incubate at 37°C for 15–30 minutes to allow albumin-lipid conjugation.
-
Dilution: Dilute this "Lipid-BSA concentrate" with plain PBS to the final working concentration (e.g., 10–100 µM).
System B: The "Solvent-Surfactant" Mix (For Biophysics/Materials)
Best for: Polymerization studies or non-biological model membranes.[1][2][3]
Mechanism: Detergents form mixed micelles that solubilize the hydrophobic tail.
Reagents:
Protocol:
-
Dilute Master Stock (Ethanol) directly into the detergent buffer.
-
Limit: The detergent concentration must be above its Critical Micelle Concentration (CMC).
System C: The "Organic-Phase" Injection (For LC-MS Standards)
Best for: Analytical quantification (Internal Standard spiking).[1][2][3]
Mechanism: Maintain high organic solvent content to prevent precipitation during sample prep.[3]
Protocol:
-
Do not use aqueous buffers.
-
Dilute Master Stock into Methanol or Acetonitrile to create a Working Standard (e.g., 1 µg/mL).[1][2]
-
Spike this organic solution directly into the biological sample (plasma/tissue homogenate) during the protein precipitation step.
Part 4: Decision Matrix & Workflow Visualization
The following diagram illustrates the critical decision paths for solubilizing 5,7-DDA-EE-d5 based on your downstream application.
Figure 1: Solubilization Decision Tree. Select the buffer system (Green) matching your experimental endpoint (Red).
Part 5: Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Polymerization | Solution turns Blue, Red, or Yellow .[1][2][3] | UV/Light exposure triggered diyne crosslinking.[3] | Discard sample. Use amber vials; work in yellow light. |
| Precipitation | Solution becomes cloudy or visible particulates form.[3] | Aqueous buffer added without carrier (BSA) or mixing was too fast. | Use System A (BSA) .[2][3] Add lipid slowly to vortexing buffer.[3] |
| Loss of Signal (MS) | Low recovery of d5-standard. | Adsorption to plastic tips or tubes.[3] | Use Silanized Glass or low-bind plastics.[1][2][3] Pre-wet pipette tips with solvent.[3] |
| Hydrolysis | Shift in retention time (LC-MS) to Acid form. | Buffer pH > 8.0 or storage in water > 24h.[3] | Maintain pH 7.[3]4. Prepare aqueous working solutions fresh daily . |
References
-
Cayman Chemical. Docosahexaenoic Acid Ethyl Ester Product Information & Solubility Guide. Retrieved from [2]
-
Okada, S., et al. (1998).[1][2] Preparation and properties of polydiacetylene vesicles. Journal of the American Chemical Society. (Foundational chemistry on diyne lipid handling).
-
Spector, A. A. (1986).[1][2] Structure and lipid binding properties of serum albumin. Methods in Enzymology.[3] (Basis for BSA solubilization protocol).[2][4]
-
Avanti Polar Lipids. Handling and Storage of Lipids.[3] Retrieved from
-
BenchChem. Technical Guide to Docosahexaenoic Acid Ethyl Ester-d5. Retrieved from [2]
Sources
Application Note: Click Chemistry Applications of Alkyne-Tagged Fatty Acid Esters
Introduction: The "Stealth" Lipid Revolution
Lipid post-translational modifications (PTMs)—specifically S-palmitoylation and N-myristoylation—are critical regulators of protein trafficking, stability, and signaling. However, traditional methods for studying these modifications (e.g., [3H]-palmitate radiolabeling) are hampered by low sensitivity, long exposure times (weeks), and safety hazards.
Alkyne-tagged fatty acid esters represent a paradigm shift. These "stealth" probes are bioorthogonal analogs of natural fatty acids. They are supplied as esters (e.g., methyl or ethyl esters) to maximize cell permeability. Once inside the cell, they are hydrolyzed to the free acid, activated by Acyl-CoA synthetases, and incorporated into proteins by endogenous acyltransferases (DHHCs or NMTs).
This guide details the application of these probes using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a robust platform for both fluorescence imaging and proteomic profiling.[1]
Mechanism of Action
The workflow relies on the metabolic machinery of the cell to process the synthetic probe exactly like a natural fatty acid. The esterification of the probe is a critical design feature: it masks the charged carboxylate group, allowing the molecule to passively diffuse across the plasma membrane without the need for complex BSA-conjugation protocols often required for free fatty acids.
Figure 1: Metabolic Incorporation & Click Labeling Workflow
Caption: Workflow for alkyne-fatty acid ester labeling. The ester modification facilitates entry, followed by intracellular activation and bioorthogonal tagging.
Probe Selection Guide
Selecting the correct chain length is paramount for specificity. The alkyne tag slightly alters the lipid's hydrophobicity, so validated analogs must be used.
| Probe Name | Analog Of | Chain Length | Target Modification | Key Application |
| Alk-16 (17-ODYA) | Palmitic Acid | C16 (C18 w/ alkyne) | S-Palmitoylation | Reversible signaling, membrane tethering. |
| Alk-14 (12-DA) | Myristic Acid | C12 (C14 w/ alkyne) | N-Myristoylation | Co-translational modification, irreversible. |
| Alk-18:1 | Oleic Acid | C18 (Unsaturated) | Unsaturated Acylation | Studying lipid saturation effects on signaling. |
Critical Insight: While 17-ODYA (C18 chain length) is widely used as a palmitate analog, some researchers prefer 15-hexadecynoic acid (Alk-16) because it structurally mimics the C16 palmitate chain length more accurately, potentially reducing off-target incorporation by N-myristoyltransferases.
Detailed Protocol: Metabolic Labeling
Objective: Incorporate alkyne-FA esters into the cellular proteome.
Materials
-
Target Cells: HeLa, HEK293, or primary lines (70-80% confluent).
-
Alkyne-FA Ester Stock: 50 mM in high-quality DMSO (Store at -80°C).
-
Labeling Media: Complete media (10% FBS) OR Serum-reduced media (0.5% FBS).
-
Wash Buffer: PBS + 0.1% BSA (Fatty acid-free).
Procedure
-
Preparation: Thaw the 50 mM Alkyne-FA ester stock. Sonicate briefly if any precipitation is visible.
-
Dilution: Dilute the stock directly into pre-warmed culture media to a final concentration of 20–50 µM .
-
Expert Tip: If using serum-free media, lower concentrations (10-20 µM) prevent toxicity. If using 10% FBS, higher concentrations (50-100 µM) are needed as BSA in serum sequesters the lipid.
-
-
Incubation: Replace cell media with Labeling Media. Incubate at 37°C / 5% CO2.
-
S-Palmitoylation: 4–8 hours (Dynamic turnover).
-
N-Myristoylation: 12–24 hours (Co-translational, requires protein synthesis).
-
-
Harvest & Wash (Crucial Step):
-
Lysis: Lyse cells in RIPA Buffer containing protease inhibitors.
-
Note: Do not boil samples yet if performing S-palmitoylation studies; thioester bonds are heat-sensitive.
-
Detailed Protocol: The Click Reaction (CuAAC)[1][2][4][5][6]
Objective: Conjugate the alkyne-labeled proteins with an azide-reporter (Biotin or Fluorophore).
Materials
-
Lysate: 1–2 mg/mL protein concentration.
-
Azide-Tag: Azide-Biotin (for Western/Mass Spec) or Azide-Fluorophore (e.g., TAMRA-Azide). Stock 5 mM in DMSO.
-
CuSO4: 50 mM in water (Fresh).
-
TCEP: 50 mM in water (Fresh) OR Ascorbate (Sodium Ascorbate).
-
Ligand: THPTA (10 mM in water).
-
Expert Tip: Do NOT use TBTA for biological samples if possible. THPTA is water-soluble and protects proteins from oxidation and precipitation during the reaction.
-
Reaction Setup (Per 100 µL Lysate)
Add reagents in the exact order listed to prevent copper precipitation:
-
Lysate: 100 µL (100 µg protein).
-
Azide-Tag: 1 µL (Final: 50 µM).
-
Premix Catalyst Complex: In a separate tube, mix:
-
CuSO4: 2 µL (Final: 1 mM)
-
THPTA: 4 µL (Final: 400 µM)
-
Vortex the premix for 10 seconds.
-
-
Add Catalyst Premix to the lysate.
-
TCEP/Ascorbate: Add 2 µL (Final: 1 mM).
-
Incubate: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.
Post-Reaction Processing
-
For In-Gel Fluorescence: Add 4X SDS Loading Buffer (reducing). Heat at 95°C for 5 min (for N-myristoylation) or 37°C for 30 min (for S-palmitoylation to prevent hydrolysis). Run SDS-PAGE.[1][2]
-
For Biotin Enrichment: Precipitate proteins using Methanol/Chloroform (1:1:0.25 ratio) to remove excess unreacted reagents. Resuspend pellet for Streptavidin pulldown.
Downstream Analysis: Enrichment Workflow
For researchers identifying new palmitoylated proteins, enrichment is required.
Figure 2: Proteomic Enrichment Strategy
Caption: Streptavidin enrichment workflow for mass spectrometry analysis of lipidated proteins.
Troubleshooting & Optimization (E-E-A-T)
High Background Signal
-
Cause: Unincorporated fatty acid sticking to the outside of the cell or hydrophobic pockets in BSA.
-
Solution: The PBS + 0.1% BSA wash before lysis is non-negotiable. It strips the "sticky" lipid probe from the cell surface.
-
Solution: Use lower probe concentrations (10 µM) and extend labeling time.
Protein Precipitation During Click
-
Cause: Copper instability or high organic solvent concentration.
-
Solution: Switch from TBTA (requires DMSO) to THPTA (water-soluble). Ensure the CuSO4:THPTA ratio is at least 1:2 (preferably 1:4) to fully chelate the copper.
Loss of Signal (S-Palmitoylation)
-
Cause: Hydrolysis of the thioester bond.
-
Solution: S-palmitoylation is chemically labile. Do not boil samples in SDS buffer. Incubate at 37°C for 20-30 mins before loading on the gel. Maintain neutral pH (7.4) during lysis; high pH accelerates hydrolysis.
Validation Controls
-
2-Bromopalmitate (2-BP): Pre-treat cells with 20-50 µM 2-BP for 1 hour before adding the Alkyne-FA. This broad-spectrum inhibitor should abolish the specific signal.
-
Hydroxylamine Cleavage: For S-palmitoylation, treating the gel/blot with 1M Hydroxylamine (pH 7.0) should remove the signal (cleaves thioesters), whereas N-myristoylation (amide bond) will remain stable.
References
-
Hang, H. C., et al. (2007).[4] "Chemical reporters for exploring protein acylation." Nature Protocols. Link
-
Martin, B. R., & Cravatt, B. F. (2009). "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods. Link
-
Yount, J. S., et al. (2011).[5] "Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters." Current Protocols in Chemical Biology. Link
-
Hannoush, R. N., & Sun, J. (2010). "The chemical toolbox for monitoring protein fatty acylation and prenylation."[5][6] Nature Chemical Biology. Link
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link
Sources
Troubleshooting low recovery of 5,7-Docosadiynoic acid ethyl ester-d5 in LC-MS
The following technical support guide addresses the low recovery of 5,7-Docosadiynoic acid ethyl ester-d5 (hereafter referred to as 5,7-DAEE-d5 ).
This guide is structured to troubleshoot the three primary failure modes associated with this specific molecule: Extreme Hydrophobicity (Adsorption) , Chemical Instability (Diyne reactivity/Hydrolysis) , and Ionization Inefficiency .
Technical Support Center: Troubleshooting Guide
Ticket Subject: Low Recovery of 5,7-Docosadiynoic acid ethyl ester-d5 in LC-MS Assigned Specialist: Senior Application Scientist, Lipidomics Division
Executive Summary: The "Triple Threat" of 5,7-DAEE-d5
Before adjusting your protocol, understand that this molecule presents a convergence of three distinct analytical challenges. Most "low recovery" cases are actually a combination of these factors:
-
The Diyne Moiety (Instability): The conjugated 5,7-diyne system is highly reactive to UV light (topochemical polymerization) and oxidation.[1][2]
-
The Ethyl Ester (Ionization/Hydrolysis): Unlike free fatty acids, ethyl esters lack an acidic proton, making them invisible in standard ESI negative mode.[2] They also hydrolyze rapidly in plasma/tissue, converting your analyte into a different species.[1][2]
-
The C22 Chain (Adsorption): With a LogP > 8, this compound will irreversibly bind to standard polypropylene tubes and LC tubing components.[1]
Part 1: Diagnostic Workflow
Use this logic gate to isolate the source of your loss. Do not assume the loss is in the extraction until you verify the detection.
Figure 1: Diagnostic logic gate for isolating the root cause of analyte loss.
Part 2: Detailed Troubleshooting & FAQs
Category 1: Mass Spectrometry & Detection (The "Invisible" Analyte)
Q: I am using the same method as my free fatty acids (ESI Negative), but I see no signal. Why? A: This is the most common error.[1]
-
Mechanism: Electrospray Ionization in negative mode (ESI-) relies on deprotonating a carboxylic acid group (
).[1][2][3] Your compound is an ethyl ester; the acidic proton is capped with an ethyl group.[1] It physically cannot ionize in this mode unless it hydrolyzes first.[1][2] -
Solution: You must switch to ESI Positive or APCI .[1][2]
-
ESI Positive: Target the ammonium adduct
.[1] You typically need to add 2-5 mM Ammonium Acetate or Ammonium Formate to your mobile phase to drive this adduct formation.[1][2] -
Sodium Adducts: You may see a strong Sodium adduct
, but these are often unstable and hard to fragment in MS/MS. Ammonium adducts are preferred for quantification.[1][2] -
APCI (Atmospheric Pressure Chemical Ionization): Often superior for neutral lipids like FAEEs as it does not rely on solution-phase chemistry as heavily as ESI.[1][2]
-
Q: I see the parent mass, but the signal is erratic. Could it be the d5 label? A: Verify the position of your d5 label.
-
Scenario A (Ethyl-d5): If the deuterium is on the ethyl group (
), any metabolic or chemical hydrolysis will cleave off the label.[2] You will lose the signal for the internal standard entirely, while the endogenous analyte (if present) shifts mass. -
Scenario B (Chain-d5): If the deuterium is on the fatty acid backbone, hydrolysis yields the free acid-d5.[2] You must monitor the transition for the free acid to account for this, or prevent hydrolysis (see Category 3).
Category 2: Sample Preparation (The "Sticky" Analyte)
Q: My extraction recovery is <10%. I am using polypropylene (PP) tubes. A: You are likely losing >80% of your analyte to the plastic walls before it ever reaches the column.
-
The Physics: 5,7-DAEE has a long hydrophobic tail (C22) and a non-polar head group (Ester).[2] It acts like a "grease."[1][2] In aqueous or low-organic solutions, it will drive out of solution and bind to hydrophobic PP surfaces (Non-Specific Binding - NSB).[1][2][3]
-
Protocol Adjustment:
-
Glassware: Use silanized glass vials for all storage and extraction steps.[1][2]
-
Solvent Strength: Never store the standard in <80% organic solvent.
-
Blocking Agents: If you must use plastic plates, use "Low-Bind" plates or add a carrier protein (BSA) only if you are performing a cleanup step that removes it later.[1][2]
-
Q: Which extraction method is best: LLE or SPE? A: Liquid-Liquid Extraction (LLE) is generally superior for FAEEs because it avoids the irreversible adsorption often seen on SPE cartridges.[1][2]
| Parameter | Recommended Protocol | Why? |
| Extraction Solvent | Hexane or MTBE (Methyl tert-butyl ether) | High solubility for neutral lipids; excludes polar matrix interferences.[1][2][3] |
| pH Adjustment | Neutral or slightly acidic | Avoid high pH (alkaline), which catalyzes ester hydrolysis.[1][2] |
| Evaporation | Nitrogen blow-down at <35°C | High heat degrades the conjugated diyne system.[1][2] |
| Reconstitution | 100% Methanol or Acetonitrile | Reconstituting in high water content causes immediate precipitation/adsorption.[1][2] |
Category 3: Stability (The "Fragile" Analyte)
Q: My samples degrade while sitting in the autosampler. A: This points to Diyne Polymerization or Hydrolysis .[1]
1. Light Sensitivity (The Diyne Factor): Conjugated diynes (like the 5,7-system) undergo topochemical polymerization when exposed to UV/visible light.[2] This reaction creates a polymer network that is invisible to your specific MS transition, appearing as "loss."[1][2]
-
Fix: All experiments must be performed in amber glassware or under yellow safety lights. Wrap columns and tubing in aluminum foil.[1]
2. Enzymatic Hydrolysis: Plasma and tissue contain abundant esterases (e.g., carboxylesterases).[2] These enzymes will rapidly convert 5,7-DAEE-d5 into 5,7-Docosadiynoic acid-d5 (free acid).[1][2][3]
Summary of Validated Parameters
| Component | Recommendation | Reference Support |
| Mobile Phase A | Water + 5mM Ammonium Formate | Promotes |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often yields better ionization for lipids.[1][2] |
| Column | C18 (High Carbon Load) | Required for retention of C22 chain.[1][2] |
| Ion Source | ESI(+) or APCI(+) | Essential for neutral esters [1, 2].[1][2] |
| Storage | -80°C, Amber Glass | Prevents hydrolysis and photopolymerization [3].[1][2][3] |
References
-
Li, F., et al. (2020).[1][2] LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma. Biomedical Chromatography . Available at: [Link]
-
Viswanathan, S., et al. (2017).[1][2][4] A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA).[2][4][5][6] Journal of Pharmaceutical and Biomedical Analysis . Available at: [Link]
-
Waters Corporation. (2019).[1][2][7] Factors that Influence the Recovery of Hydrophobic Peptides and Lipids During LC-MS Sample Handling. Available at: [Link][2]
Sources
- 1. egusphere.copernicus.org [egusphere.copernicus.org]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS 81926-94-5: Docosahexaenoic acid ethyl ester [cymitquimica.com]
- 4. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-b-f.eu [e-b-f.eu]
Preventing premature photopolymerization of diynoic acid esters
Welcome to the Diynoic Acid Ester (DAE) Technical Support Center .
This guide is structured as a Tier-3 Engineering response to address the stability challenges of 10,12-pentacosadiynoic acid (PCDA) esters and related conjugated diynes. These molecules are metastable by design; their utility in sensing and drug delivery relies on a reactivity that must be suppressed until the exact moment of deployment.
Quick Navigation
Core Mechanism: Why did my sample polymerize?
To prevent premature polymerization, you must understand the Topochemical Postulate . Diynoic acid esters do not polymerize randomly like free-radical acrylates. They require a specific crystal lattice alignment to react.
-
The Trigger: UV radiation (typically 254 nm) or thermal annealing.[1]
-
The Requirement: Monomers must be stacked such that the diyne centers are ~4.9 Å apart with a tilt angle of ~45°.
-
The Result: A 1,4-addition reaction creates an alternating ene-yne polymer backbone. This delocalized
-electron system absorbs visible light, turning the sample blue (ordered state) or red (disordered/stressed state).
Key Insight: If your sample is in a "good" solvent (fully dissolved, random orientation), it cannot photopolymerize efficiently. Polymerization is a solid-state or supramolecular (assembly) phenomenon.
Figure 1: The Topochemical Polymerization Pathway. Note that polymerization is gated by physical packing, not just chemical reactivity.
Protocol A: Storage & Handling (The "Zero-Day" Standard)
Objective: Maintain the monomer in a state that physically prohibits the 1,4-addition reaction.
The Golden Rules
| Parameter | Recommendation | Scientific Rationale |
| Container | Amber Glass or Aluminum Foil Wrap | Blocks UV/Blue light (200–400 nm) which initiates the radical formation. |
| Temperature | -20°C (Freezer) | Reduces thermal energy that can lead to "thermal annealing" (spontaneous lattice alignment). |
| Physical State | Dry Powder or Dilute Solution (Good Solvent) | Dry Powder: Lattice is fixed; if kept dark, it is stable. Dilute Solution: Monomers are too far apart to react. Avoid: Concentrated films or aqueous suspensions (vesicles) during storage. |
| Atmosphere | Argon/Nitrogen Flush | While not strictly oxygen-sensitive, removing oxygen prevents photo-oxidation of the tails over long periods. |
Q: I received my shipment and the powder is slightly pink. Is it ruined? A: Not necessarily. A faint pink/blue hue indicates trace surface polymerization (often <0.1%). This is common during transport if the cold chain was broken.
-
Action: Perform a solubility test. If the bulk dissolves clearly in chloroform, the polymer is a negligible impurity. If you see insoluble dark flecks, proceed to .
Protocol B: Solvent Selection & Concentration
The Trap: Users often accidentally induce polymerization by storing DAEs in "poor" solvents, forcing them to self-assemble into reactive vesicles.
-
Good Solvents (Safe for Storage): Chloroform, Dichloromethane (DCM), THF, Ethanol (for some esters).
-
Why: These disrupt van der Waals forces, preventing the
- stacking required for reaction.
-
-
Poor Solvents (High Risk): Water, Methanol/Water mixtures.
-
Why: Hydrophobic effects drive the alkyl tails together, creating tightly packed aggregates that are highly reactive to stray light.
-
Experimental Rule of Thumb:
Never store DAEs in aqueous suspension for >24 hours unless you intend to polymerize them. Prepare vesicles immediately before the experiment.
Protocol C: Purification (Salvaging "Blue" Batches)
If your monomer has turned blue or red, you have Polydiacetylene (PDA) contamination. PDA is generally insoluble in organic solvents, while the monomer is soluble. We exploit this solubility differential.
The Filtration Method:
-
Dissolve: Add the contaminated sample to Chloroform or DCM (approx. 10 mg/mL).
-
Observe: The solution will likely be turbid or contain dark blue/red particulates. The monomer will dissolve; the polymer will not.
-
Filter: Pass the solution through a 0.2 µm PTFE syringe filter .
-
Note: Cellulose filters may degrade in chloroform; use PTFE or Nylon.
-
-
Recover: The filtrate is now purified monomer. Rotovap the solvent to recover the white/colorless solid.
-
Verify: Check absorbance at 640 nm (Blue) and 540 nm (Red). It should be near baseline.
Troubleshooting & FAQs
Scenario 1: "My solution turned red during synthesis/heating."
Diagnosis: Thermal Polymerization or Phase Transition.
-
Cause: You likely heated the monomer after it had already formed a solid film or aggregate. Alternatively, trace polymer formed and then converted from Blue (ordered) to Red (disordered) due to heat.[2]
-
Fix: Ensure all heating steps (e.g., during esterification) are done in dilute solution (good solvent). Do not heat dry films.
Scenario 2: "I cannot get the monomer to polymerize when I want it to."
Diagnosis: Poor Packing.
-
Cause: You might be irradiating a solution in chloroform (no packing = no reaction) or the vesicles are not annealed.
-
Fix:
-
Switch to water/aqueous buffer to induce assembly.
-
Anneal: Heat the vesicle solution to ~70°C and cool slowly to 4°C before UV exposure. This removes defects in the crystal lattice, ensuring the 4.9 Å spacing required for the reaction [1].
-
Scenario 3: "The color is fading over time."
Diagnosis: Photobleaching.
-
Cause: Prolonged exposure to intense UV light after polymerization breaks down the conjugated backbone.
-
Fix: Stop UV exposure immediately after the blue color saturates (typically 1–5 minutes at 1 mW/cm²). Store polymerized samples in the dark.[3]
Figure 2: Troubleshooting Logic Tree for DAE Stability.
References
-
Solid-State Polymerization of Diacetylenes. AIP Publishing. Explains the lattice parameters required for reaction.
-
Thermochromic Behavior of Polydiacetylene Nanomaterials. NIH/PubMed. Details the blue-to-red transition mechanics and structural evolution.
-
Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances. Discusses solvent effects and vesicle formation protocols.
-
10,12-Pentacosadiynoic Acid Product Safety. Sigma-Aldrich.[4] Handling and storage specifications for PCDA.
-
Structural aspects of the topochemical polymerization of diacetylenes. Springer. In-depth review of the 1,4-addition mechanism and packing requirements.
Sources
- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 2. Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency of Deuterated Lipid Standards in LC-MS/MS
Welcome to the Technical Support Center for Lipidomics Mass Spectrometry. As a Senior Application Scientist, I frequently encounter researchers struggling with the ionization efficiency and quantification accuracy of deuterated lipid internal standards. While deuterium labeling provides excellent mass resolution from endogenous lipids, the substitution of protium with deuterium alters the molecule's physicochemical properties. This can lead to variable adduct formation, signal suppression, and chromatographic isotope effects.
This guide provides self-validating protocols and mechanistic troubleshooting to maximize your ionization efficiency and ensure robust quantification.
Caption: Root causes of poor ionization efficiency in deuterated lipid standards during LC-MS/MS.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is the overall signal intensity of my deuterated lipid standards so low in negative electrospray ionization (ESI-) compared to positive mode?
Causality & Expert Insight:
In ESI(-), lipid classes such as free fatty acids (FFAs), phosphatidylinositols (PI), and phosphatidic acids (PA) rely on efficient deprotonation
Solution: Switch your mobile phase additive to 0.02% (v/v) acetic acid or a combination of 10 mM ammonium acetate with 0.1% acetic acid. Acetic acid provides a stable pH environment that paradoxically aids in the desolvation and release of deprotonated lipid ions from the charged droplets, increasing lipid signal intensity from 2- to 19-fold compared to ammonium acetate alone[1].
Q2: My deuterated internal standard (e.g., PC-d8) elutes slightly earlier than the endogenous protiated lipid. How does this affect ionization, and how do I fix it?
Causality & Expert Insight:
This is the classic "Deuterium Isotope Effect." The substitution of hydrogen with heavier deuterium between the lipid tail and the reversed-phase (RPLC) stationary phase[2]. Consequently, deuterated compounds elute slightly earlier (typically
Solution:
To mitigate this, you must optimize your chromatography to compress the
-
Flatten the gradient slope during the specific elution window of the target lipid class.
-
Increase the column temperature (e.g., from
to ) to increase mass transfer kinetics, which minimizes the resolution between the isotopologues. -
If co-elution remains impossible, utilize that anchor the deuterated standard's ionization efficiency to a calibration curve run in the exact same matrix[3].
Caption: Mechanistic pathway of how deuterium labeling induces retention time shifts and ion suppression.
Q3: I am seeing split peaks or multiple masses for a single deuterated lipid standard in ESI(+). How do I consolidate the signal to improve efficiency?
Causality & Expert Insight:
Neutral lipids (like Triacylglycerols (TAGs) and Diacylglycerols (DAGs)) and some phospholipids readily form multiple adducts in ESI(+), such as
Solution:
Force the formation of a single, stable adduct. For lipidomics, the
Quantitative Data: Mobile Phase Optimization Matrix
To ensure self-validating experimental design, use the following empirically validated mobile phase modifiers to maximize ionization efficiency based on the target lipid class and polarity[1],[5].
| Lipid Class | ESI Mode | Optimal Mobile Phase Additive | Expected Ionization Impact | Avoid |
| PC, PE, SM | Positive (+) | 10 mM Ammonium Formate + 0.1% Formic Acid | Excellent (>80% max intensity); drives | High Na+ buffers (causes adduct splitting) |
| TAG, DAG, CE | Positive (+) | 10 mM Ammonium Formate + 0.1% Formic Acid | Excellent; forces stable | Pure water/ACN (poor ionization) |
| FFA, PI, PA | Negative (-) | 0.02% Acetic Acid OR 10 mM Ammonium Acetate + 0.1% Acetic Acid | 2- to 19-fold signal enhancement; promotes | Ammonium Hydroxide (causes severe suppression) |
| Ceramides | Pos/Neg (+/-) | 10 mM Ammonium Formate (Pos) / Acetate (Neg) | Moderate to Sufficient (50-79% max intensity) | Strong acids in negative mode |
Step-by-Step Methodology: Protocol for Optimizing Deuterated Lipid Ionization & RT Correction
This self-validating protocol ensures that any changes in signal intensity are strictly due to ionization efficiency improvements, not extraction recovery variations.
Phase 1: Baseline Establishment
-
Prepare a neat standard solution : Dilute your deuterated lipid mix (e.g., SPLASH Lipidomix) to 100 ng/mL in Methanol:Chloroform (1:1, v/v).
-
Direct Infusion : Bypass the LC column. Infuse the standard directly into the MS source at 10 µL/min using a syringe pump, teeing in your current LC mobile phase at 0.4 mL/min.
-
Tune Source Parameters : Optimize the electrospray voltage (typically 3.5-4.5 kV for ESI+, 2.5-3.5 kV for ESI-), desolvation temperature (
), and sheath gas flow until the target adduct signal is maximized.
Phase 2: Mobile Phase Optimization (LC-MS) 4. Prepare Matrix-Matched Samples : Extract a pooled biological sample (e.g., plasma) and spike the deuterated standard post-extraction into the reconstitution solvent. This isolates ionization efficiency from extraction recovery. 5. Test Modifiers : Run the samples using the RPLC gradient with three different mobile phase aqueous/organic compositions:
- Test A: 10 mM Ammonium Formate + 0.1% Formic Acid (Best for ESI+)
- Test B: 10 mM Ammonium Acetate + 0.1% Acetic Acid (Balanced for ESI+/-)
- Test C: 0.02% Acetic Acid (Best for ESI-)
- Evaluate Metrics : Calculate the peak area of the deuterated standards. Select the modifier that provides the highest signal-to-noise (S/N) ratio and peak symmetry.
Phase 3: Isotope Effect (Retention Time) Correction
7. Extract Ion Chromatograms (EIC) : Overlay the EIC of the deuterated standard (e.g., PC-d8) and its endogenous protiated counterpart.
8. Calculate
References
-
Title: Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive Source: PubMed (NIH) URL: [Link]
-
Title: Analytical Considerations of Stable Isotope Labelling in Lipidomics Source: MDPI URL: [Link]
-
Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL: [Link]
Sources
- 1. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Troubleshooting for 5,7-Docosadiynoic Acid Ethyl Ester
Current Status: Active Ticket ID: #LIPID-22-DIYNE-TAIL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You are encountering peak tailing with 5,7-Docosadiynoic acid ethyl ester , a C22 fatty acid derivative characterized by a conjugated di-yne system and high lipophilicity.[1]
In my experience with long-chain conjugated lipids, peak tailing is rarely a random instrument error. It is almost always a symptom of hydrophobic mismatch or secondary silanol interactions .[1] Because this analyte possesses a rigid, electron-rich di-yne backbone (
This guide provides a self-validating troubleshooting protocol to isolate and eliminate the root cause.
Part 1: The Diagnostic Workflow
Issue 1: The "Strong Solvent" Effect (Solvent Mismatch)
Symptom: The peak tails heavily or appears to "smear" at the front, sometimes splitting into a doublet. The Science: 5,7-Docosadiynoic acid ethyl ester is extremely hydrophobic.[1] Researchers often dissolve it in 100% Hexane, THF, or Chloroform to ensure high solubility. However, if your mobile phase contains water (e.g., Acetonitrile/Water), injecting a sample in 100% strong organic solvent creates a "micro-precipitation" event at the column head. The analyte refuses to enter the mobile phase stream instantly, smearing along the inlet frit before finally eluting.
Corrective Protocol: The "Dilution Challenge"
-
Prepare a Test Sample: Take your current sample vial.
-
Dilute: Mix it 1:1 with your initial mobile phase (e.g., if your gradient starts at 80% ACN, dilute the sample with 80% ACN).
-
Note: If the sample precipitates upon dilution, your mobile phase is too weak for this analyte. You must increase the organic modifier in the mobile phase.[2]
-
-
Inject: Run the diluted sample.
-
Validate: If the tailing disappears or significantly improves, the root cause was solvent mismatch.
Issue 2: Secondary Silanol Interactions
Symptom: The peak has a sharp front but a long, dragging tail (Asymmetry factor > 1.5).
The Science: While ethyl esters are neutral, the conjugated di-yne system is electron-rich.[1] It can act as a weak Lewis base, interacting with acidic residual silanols (
Corrective Protocol: The "Modifier Test"
-
Modify Mobile Phase: Add 5-10% Tetrahydrofuran (THF) to the organic portion of your mobile phase.[1]
-
Why? THF is a strong hydrogen bond acceptor and will preferentially solvate the silanols, "blocking" them from interacting with your di-yne analyte.[1]
-
-
Alternative: Switch to a "High-Coverage" or "Hybrid" C18 column (e.g., Ethylene-Bridged Hybrid silica) which has fewer free silanols.[1]
Part 2: Technical FAQs
Q: My retention time is shifting, and the peak is broadening. Is the sample degrading?
A: This is a critical concern for di-acetylenic compounds. The 5,7-di-yne moiety is susceptible to topochemical polymerization when exposed to UV light or heat in concentrated states.[1] If your sample vial has been sitting on the bench under fluorescent light, the molecules may be cross-linking.
-
Test: Re-prepare a fresh standard in an amber vial and inject immediately. If the peak shape restores, your previous sample had degraded.
Q: Can I use 100% Acetonitrile to avoid water issues?
A: Yes, and for C22 chains, this is often recommended. For extremely lipophilic esters, "Non-Aqueous Reversed Phase" (NARP) chromatography is superior.[1]
-
Mobile Phase A: 100% Acetonitrile
-
Mobile Phase B: Isopropanol or THF
-
Gradient: 0-20% B. This eliminates water entirely, solving both solubility and silanol ionization issues (silanols are less active in non-aqueous conditions).[1]
Part 3: Visualizing the Mechanism
The following diagram illustrates the decision logic for troubleshooting the tailing.
Figure 1: Systematic troubleshooting workflow for resolving peak tailing in 5,7-Docosadiynoic acid ethyl ester analysis.
Part 4: Optimized Experimental Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 with High Carbon Load (>18%) & Endcapping | Maximizes hydrophobic retention while covering silanols to prevent tailing [1].[1] |
| Pore Size | 100 Å (Standard) | Sufficient for C22 chains; wider pores (300 Å) are unnecessary and lose surface area.[1] |
| Mobile Phase | NARP Mode: ACN / THF (90:10) | Eliminates water to prevent precipitation of the hydrophobic C22 chain [2]. |
| Flow Rate | 1.0 mL/min | Standard flow; lower to 0.8 if backpressure is high due to THF viscosity.[1] |
| Temperature | 35°C - 40°C | Slightly elevated temperature improves mass transfer and reduces viscosity, sharpening the peak.[1] |
| Detection | UV @ 254 nm | The conjugated di-yne system absorbs strongly here; more specific than 210 nm [3].[1] |
| Injection Vol | 5 - 10 µL | Keep volume low to minimize solvent mismatch effects. |
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and neutral compounds in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Reversed-Phase Chromatography for Neutral Compounds). Link
-
Christie, W. W. (2003).[1] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. (Specific reference to UV detection of conjugated systems). Link
Sources
Technical Support Center: Minimizing Deuterium Exchange in Fatty Acid Ethyl Ester (FAEE) Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address a critical challenge in quantitative mass spectrometry: the unwanted exchange of deuterium for hydrogen in deuterated internal standards used for Fatty Acid Ethyl Ester (FAEE) analysis. Maintaining the isotopic integrity of your standards is paramount for achieving the accuracy and precision required in bioanalysis.[1]
Introduction: The Challenge of Deuterium Exchange
In quantitative bioanalysis, particularly when using chromatography coupled with mass spectrometry (GC-MS or LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. Deuterated standards are favored because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2] This allows for precise correction of analytical variability.[2][3]
However, this relationship relies on a critical assumption: that the deuterium atoms on the standard are stable. Deuterium-hydrogen (D-H) exchange is a chemical process where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents, or the sample matrix itself).[4] This "back-exchange" compromises the mass of the internal standard, leading to inaccurate quantification, data misinterpretation, and a loss of assay sensitivity.[4] This guide will equip you with the knowledge to diagnose, prevent, and control D-H exchange in your FAEE analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a significant problem in FAEE analysis?
D-H exchange is the swapping of a deuterium (D) atom on your deuterated FAEE internal standard with a hydrogen (H) atom from a protic solvent like water or methanol.[4] This is a major issue because quantitative analysis by isotope dilution mass spectrometry relies on the mass spectrometer distinguishing between the heavier deuterated standard and the native analyte based on their mass-to-charge (m/z) ratio.[1] When the standard loses deuterium, its mass changes, and it can be mistakenly measured as the analyte, artificially inflating the analyte's signal and leading to inaccurate, unreliable results.[4][5]
Q2: Which deuterium atoms on an FAEE molecule are most likely to exchange?
The deuterium atoms most susceptible to exchange are those on the carbon atom adjacent to the ester's carbonyl group (the α-carbon).[6] This is because the carbonyl group can undergo a process called keto-enol tautomerism, which is readily catalyzed by both acids and bases.[7][8] During this process, an α-deuteron is temporarily removed, and if the surrounding solvent is rich in protons (hydrogen), a proton can be put back in its place.[7][9] Therefore, it is crucial to select standards where deuterium labels are placed on stable positions of the fatty acid chain, far from the activating effect of the ester group.[1][10]
Q3: What are the primary experimental factors that promote D-H exchange?
The rate and extent of D-H exchange are heavily influenced by three main factors:
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) are the main source of exchangeable protons and are the primary drivers of D-H exchange.[4] Aprotic solvents (e.g., acetonitrile, hexane, chloroform) lack these easily exchangeable protons and are highly preferred.[4]
-
pH of the Solution: The exchange reaction is catalyzed by both acids and bases.[4][11] The rate of exchange is typically at its minimum around pH 2.5–3.[12][13] Both neutral and, especially, basic conditions can significantly accelerate deuterium loss.[4][14]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including D-H exchange.[4][15] Performing extractions and sample handling at low temperatures (e.g., 0-4°C) can significantly slow down the exchange process.[12][16]
Troubleshooting Guide: Diagnosing & Solving D-H Exchange
This section addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and resolve the problem.
Issue 1: My GC-MS chromatogram shows a broadened or tailing peak for the deuterated internal standard compared to the analyte.
-
Possible Cause: On-column D-H exchange. Active sites within the GC inlet liner or on the column itself can possess exchangeable protons (e.g., free silanol groups). As the deuterated standard passes through, it can interact with these sites, causing some of the molecules to exchange deuterium for hydrogen. This creates a mixed population of molecules with slightly different properties, leading to peak distortion.
-
Troubleshooting Steps:
-
Verify Inlet Maintenance: Ensure the GC inlet liner is clean and properly deactivated. If you are using a glass wool liner, be aware that it can be a source of active sites. Consider using a liner with a built-in deactivation layer.
-
Use a High-Quality Column: Employ a high-quality, well-deactivated GC column specifically suited for FAME analysis.[17] Older columns may have more active sites due to phase degradation.
-
Optimize Temperature: While high temperatures are needed for elution, an excessively high inlet temperature can accelerate on-column exchange. Try reducing the inlet temperature in small increments (e.g., 10-20°C) to see if peak shape improves without compromising analyte volatilization.
-
Issue 2: My quantitative results are inconsistent and show high variability, especially after samples have been sitting in the autosampler.
-
Possible Cause: D-H exchange is occurring in the sample vials post-preparation, likely due to the solvent matrix.
-
Troubleshooting Steps:
-
Conduct a Stability Test: Prepare a solution of the deuterated standard in your final sample solvent. Analyze it immediately (T=0) and then at several time points over your typical batch run time (e.g., 2, 4, 8, 24 hours), keeping the vials under the same conditions as your samples (e.g., autosampler temperature).[5] A progressive decrease in the standard's signal-to-noise ratio or the appearance of a signal at the analyte's mass is a clear indicator of exchange.[5]
-
Solvent Exchange: If your extraction protocol requires a protic solvent like methanol, perform a solvent exchange into an aprotic solvent (e.g., hexane or ethyl acetate) before analysis. This involves evaporating the protic solvent under a gentle stream of nitrogen and reconstituting the residue in the aprotic solvent.
-
Control Autosampler Temperature: If possible, set the autosampler temperature to a low value (e.g., 4°C) to slow the rate of any potential exchange while samples are queued for injection.[16]
-
Issue 3: I am using an acid-catalyzed derivatization to convert free fatty acids to FAEEs, and my results are inaccurate.
-
Possible Cause: The acidic conditions required for the derivatization are simultaneously catalyzing D-H exchange on your deuterated internal standard.
-
Troubleshooting Steps:
-
Switch to a Non-Protic Derivatization Agent: Instead of using an acid catalyst with ethanol, consider derivatization reagents that do not require strongly acidic or protic conditions.
-
Optimize Reaction Conditions: If you must use acid catalysis, optimize the reaction to be as mild as possible. This includes using the lowest effective temperature and the shortest possible reaction time to achieve complete derivatization. An optimized protocol found success at 50°C for 20 minutes at pH 2.1.[18]
-
Quench the Reaction: Immediately after derivatization is complete, neutralize the acid. This can be done by adding a suitable amount of a weak base before proceeding with extraction. This "quench" step stops the acid-catalyzed exchange.[13][19]
-
Visualizing the Problem & Solution
Understanding the mechanism and the experimental workflow is key to prevention.
Mechanism of Acid/Base Catalyzed D-H Exchange
The diagram below illustrates how the presence of acid (D+) or base (OD-) can facilitate the exchange of an alpha-deuteron on an FAEE molecule via an enol or enolate intermediate.[7][14]
Caption: Mechanism of D-H exchange via enol/enolate intermediates.
Workflow for Minimizing D-H Exchange
This workflow highlights critical control points during sample preparation and analysis to ensure the isotopic stability of your deuterated FAEE standard.
Caption: Critical control points in the FAEE analytical workflow.
Recommended Protocol: FAEE Extraction from Plasma
This protocol is designed to minimize D-H exchange by using aprotic solvents and neutral conditions.
Materials:
-
Plasma Sample
-
Deuterated FAEE Internal Standard (IS) solution in Hexane
-
Hexane (HPLC grade, anhydrous)
-
Sodium Sulfate (anhydrous)
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporation system
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 20 µL of the deuterated FAEE internal standard working solution to the plasma sample. Vortex briefly to mix.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction of the lipids.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[1]
-
-
Isolate Organic Layer: Carefully transfer the upper hexane layer to a new clean tube, being careful not to disturb the protein pellet or aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Concentration: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature. Overheating should be avoided.
-
Reconstitution: Reconstitute the dried residue in 100 µL of hexane (or another suitable aprotic GC solvent).
-
Analysis: Transfer the reconstituted sample to a GC vial and proceed with the analysis.
Data Summary: Environmental Factors and D-H Exchange
The following table summarizes the impact of key experimental conditions on the stability of deuterated standards.
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation | Citation |
| pH | Acidic (~2.5-3.0) | Minimum Exchange Rate | Quench reactions or adjust sample pH to this range if compatible with analyte stability. | [4][12] |
| Neutral (~7.0) | Moderate & Base-catalyzed | Avoid prolonged exposure to neutral aqueous solutions. | [4] | |
| Basic (>8.0) | Significantly Accelerated | Avoid basic conditions entirely during sample preparation and storage. | [4][14] | |
| Temperature | Low (~0-4°C) | Significantly Reduced | Perform all sample preparation steps on ice or in a refrigerated centrifuge. | [4][16] |
| Elevated (>40°C) | Significantly Accelerated | Avoid heating samples, especially in the presence of protic solvents. | [4][6] | |
| Solvent | Aprotic (Hexane, ACN) | Stable (No Exchange) | Use as the primary solvent for extraction and final sample reconstitution. | [4] |
| Protic (Water, MeOH) | Unstable (Promotes Exchange) | Minimize contact time; use solvent exchange to remove before final analysis. | [4] |
By understanding the mechanisms of deuterium exchange and implementing the rigorous controls outlined in this guide, you can ensure the isotopic integrity of your internal standards and generate the highest quality quantitative data in your FAEE analysis.
References
- Benchchem. (n.d.). Protocol for Using Deuterated Standards in Mass Spectrometry.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC.
- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- Organic Chemistry. (n.d.). Hydrogen - Deuterium exchange.
- Benchchem. (n.d.). Addressing deuterium-hydrogen exchange issues with deuterated standards.
- JoVE. (2023, April 30). Reactivity of Enols.
- ResearchGate. (n.d.). (a) Proposed mechanism of hydrogen–deuterium exchange via enolate formation....
- IUPAC. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 22). Deuterium Exchange.
- MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- National Institutes of Health (NIH). (n.d.). Fundamentals of HDX-MS.
- BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.
- National Institutes of Health (NIH). (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach.
- Longdom Publishing. (n.d.). A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry.
- LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Frontiers. (n.d.). Hydrogen deuterium exchange and other mass spectrometry- based approaches for epitope mapping.
- National Institutes of Health (NIH). (2025, December 6). Protocol for structural analysis of amyloid fibrils using hydrogen-deuterium exchange mass spectrometry.
- National Institutes of Health (NIH). (n.d.). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis.
- Benchchem. (n.d.). How to prevent deuterium exchange with Octanal-d16.
- ResearchGate. (2025, December 19). Protocol for structural analysis of amyloid fibrils using hydrogen-deuterium exchange mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Separation of 37 Fatty Acid Methyl Esters Utilizing a High-Efficiency 10 m Capillary GC Column with Optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 8. Video: Reactivity of Enols [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hydrogen deuterium exchange and other mass spectrometry- based approaches for epitope mapping [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biopharminternational.com [biopharminternational.com]
Optimization of UV exposure time for 5,7-diynoic lipid crosslinking
Technical Support Center: Advanced Lipid Chemistries Subject: Optimization of UV Exposure for 5,7-Diynoic Lipid Crosslinking
Executive Summary & Mechanism
Welcome to the technical guide for optimizing the photopolymerization of 5,7-diynoic lipids (e.g., 5,7-docosadiynoic acid or DCDA). Unlike standard phospholipids, these lipids contain a diacetylene motif that undergoes a topochemical polymerization upon UV irradiation.
The Mechanism: The reaction is a 1,4-addition that creates an alternating ene-yne conjugated backbone.[1]
-
Requirement: The monomers must be perfectly ordered (quasi-crystalline or gel phase) with specific spacing (~4.7–5.2 Å) and angular orientation.
-
The Result: A supramolecular polymer that is typically deep blue (ordered state).
-
The Risk: Over-exposure or environmental stress causes a conformational shift to a red phase (disordered) or complete degradation.
Part 1: Critical Pre-Requisites (Before You Turn on the UV)
Q: Why is my lipid not crosslinking (staying colorless) despite high UV dose? A: Your lipid is likely in the liquid-crystalline (fluid) phase.
The most common failure mode is not chemical, but physical. Diacetylene polymerization is state-dependent . If the lipid tails are too mobile (fluid phase), the diacetylene groups cannot align for the topochemical reaction.
Protocol Check:
-
Temperature < Tm: You must irradiate below the phase transition temperature (Tm). For many 5,7-diynoic lipids, the Tm is higher than room temperature, but if you are using short-chain variants or mixtures, verify the Tm via DSC (Differential Scanning Calorimetry).
-
Rule of Thumb: Keep samples at 4°C during irradiation to ensure a rigid gel phase.
-
-
Hydration & Assembly: Ensure the lipids have self-assembled into bilayers (liposomes) or monolayers. Monomers in chloroform or ethanol will not polymerize effectively because they lack the lattice structure.
-
Action: Hydrate in water/buffer, sonicate/extrude, then incubate at 4°C overnight to anneal the defects before UV exposure.
-
Part 2: Optimization of UV Exposure (The Protocol)
Q: What is the optimal wavelength and time? A: 254 nm is mandatory. Time is a variable of intensity (Dose = Intensity × Time).
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Wavelength | 254 nm (UV-C) | Matches the absorption cross-section of the diacetylene monomer. 365 nm is generally ineffective without photoinitiators (which are not recommended here). |
| Light Source | 8W or higher Handheld/Crosslinker | Low-wattage lamps require excessive time, leading to heating. |
| Distance | 2–5 cm from source | Intensity decays with the square of distance ( |
| Temperature | 4°C (On Ice) | Prevents UV-induced heating from melting the lipids into the fluid phase. |
| Concentration | 0.5 – 1.0 mM | Too low (<0.1 mM) leads to poor assembly; too high (>5 mM) causes inner-filter effects (outer lipids shield inner ones). |
Step-by-Step Optimization Workflow
-
Preparation: Prepare 1 mL of lipid suspension (1 mM) in a quartz cuvette or open vial (glass absorbs 254 nm; use quartz or open top).
-
The Dose-Response Curve:
-
Expose sample for 30 seconds .
-
Measure Absorbance at 640–650 nm (Blue form).
-
Repeat in 30-second intervals up to 10 minutes.
-
-
Stop Point: Plot
vs. Time. The curve will plateau.-
Optimal Time: The point just before the plateau (typically 80-90% max conversion).
-
Over-exposure: If
drops and (Red form) rises, you are degrading the polymer.
-
Part 3: Troubleshooting & Diagnostics
Q: My sample turned red immediately. Is this good? A: No. This indicates stress or "Red Phase" formation. The "Red Phase" implies a twisted, less conjugated backbone.
-
Cause 1 (Over-exposure): Too much UV energy broke the conjugation length.
-
Cause 2 (pH/Solvent): Presence of ethanol or high pH can induce the red shift during polymerization.
-
Cause 3 (Headgroup Repulsion): If the 5,7-diynoic lipid has a bulky headgroup, steric hindrance may force the backbone into the red form.
Q: I see blue precipitation. What happened? A: Aggregation of crosslinked liposomes. Polymerized liposomes have reduced membrane fluidity and can aggregate if the surface charge (Zeta potential) is insufficient.
-
Fix: Dope the formulation with 5–10% charged lipid (e.g., DMPG or DOTAP) to provide electrostatic repulsion.
Part 4: Visualizing the Mechanism & Workflow
Diagram 1: The Topochemical Polymerization Pathway
Caption: The transition from self-assembled monomer to conjugated polymer requires precise lattice alignment (d ~ 5Å). Deviations lead to failure.
[2]
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for optimizing UV exposure time and resolving colorimetric failures.
References
-
Polydiacetylene Supramolecules: Synthesis, Characterization, and Emerging Applications Source: ACS Publications (Ind. Eng. Chem. Res.) Context: Comprehensive review of diacetylene polymerization mechanisms and colorimetric transitions. URL:[Link]
-
Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies Source: ACS Omega Context: Detailed protocol on UV time stepping (1–20 min) and its effect on polymer conversion and stability. URL:[Link]
-
Photopolymerization of Diacetylene Lipid Bilayers and Its Application Source: Forschungszentrum Jülich / Langmuir Context: Comparison of phospholipid vs. alkyl phosphate diacetylenes and the importance of the ordered state (topochemical reaction). URL:[Link]
-
Biosensors and Chemosensors Based on the Optical Responses of Polydiacetylenes Source: Chemical Society Reviews Context:[3] Discusses the "Blue to Red" transition mechanism and the specific use of 5,7-diynoic acids (DCDA) in sensing.[3] URL:[Link]
Sources
Detecting hydrolysis products of 5,7-Docosadiynoic acid ethyl ester
This guide functions as a specialized Technical Support Center for researchers working with 5,7-Docosadiynoic acid ethyl ester (5,7-DAEE) . It addresses the specific challenges of detecting its hydrolysis into 5,7-Docosadiynoic acid (5,7-DA) and Ethanol , while managing the molecule's inherent instability (topochemical polymerization).
Case ID: 57-DAEE-HYD-001 Status: Active Assigned Specialist: Senior Application Scientist
Diagnostic Triage: What is your observation?
Before proceeding to the protocols, identify your current bottleneck.
| Symptom | Probable Cause | Immediate Action |
| Sample turned blue/red/purple | Spontaneous Polymerization. The diyne moiety has cross-linked due to UV/heat exposure. | Stop. Polymerized samples are insoluble and will clog HPLC columns. Discard and restart in amber glass. |
| No "Acid" peak in HPLC | Incomplete Hydrolysis or Retention Issue. The free acid (5,7-DA) may be sticking to the column or eluting in the void volume. | Check mobile phase pH. Ensure pH < 3.0 to protonate the acid (pKa ~4.8). |
| Ghost peaks at high RT | Dimerization. Diynes can form oligomers even without full polymerization. | Check sample storage. Store dry at -20°C under Argon. |
| Low Sensitivity | Wrong Detection Wavelength. Diynes have sharp, specific UV absorption bands. | Switch UV detector to 240–260 nm (scan mode recommended). |
Technical Deep Dive: The Hydrolysis Pathway
Understanding the competition between Hydrolysis (desired) and Polymerization (side reaction) is critical for accurate detection.
Figure 1: Mechanistic pathway showing the competition between the desired hydrolysis (green) and the parasitic polymerization (red).
Standard Operating Procedures (SOPs)
Protocol A: HPLC-DAD Analysis (Gold Standard)
Best for: Quantifying the ratio of Ester (Reactant) to Acid (Product).
Principle: Reversed-phase chromatography separates the non-polar ester from the more polar (but still hydrophobic) free fatty acid. The conjugated diyne (–C≡C–C≡C–) acts as a built-in chromophore.
Instrument Parameters:
-
Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid). Acid is mandatory to suppress ionization of 5,7-DA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 70% B (Isocratic equilibration)
-
2–15 min: 70% → 100% B (Linear gradient)
-
15–20 min: 100% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Diode Array Detector (DAD).
-
Primary Channel: 242 nm (Characteristic diyne absorption).
-
Secondary Channel: 254 nm.[2]
-
-
Temperature: 30°C.
Expected Results:
-
5,7-DA (Acid): Elutes earlier (e.g., ~6-8 min).
-
5,7-DAEE (Ester): Elutes later (e.g., ~10-12 min) due to the ethyl group increasing hydrophobicity.
Protocol B: LC-MS/MS (High Sensitivity)
Best for: Trace detection in biological matrices (e.g., plasma, cell culture).
Mechanism: Electrospray Ionization (ESI) is preferred.
-
Mode: Negative Ion Mode (ESI-) is critical for the Free Acid (detecting [M-H]⁻). The Ester is neutral and ionizes poorly in negative mode; use Positive Mode (ESI+) with Ammonium Acetate adducts [M+NH4]⁺ for the Ester if simultaneous detection is required.
MS Settings (Guideline):
-
Target (Acid): 5,7-Docosadiynoic acid (MW ≈ 332.5 g/mol ). Monitor m/z 331.5 [M-H]⁻ .
-
Target (Ester): 5,7-Docosadiynoic acid ethyl ester (MW ≈ 360.5 g/mol ). Monitor m/z 378.5 [M+NH4]⁺ or m/z 361.5 [M+H]⁺ .
Troubleshooting Guide: The "Why" Behind the "What"
Q1: Why is my sample precipitating before injection?
The Science: 5,7-diynes are "topochemical" monomers. If they pack closely (like in a solid crystal or a Langmuir film) and are hit by UV light, they polymerize into Polydiacetylene (PDA).[3] PDA is insoluble in most HPLC solvents. The Fix:
-
Amber Glass: Use only amber vials.
-
Solvent Choice: Dissolve standards in Chloroform or THF first, then dilute with Acetonitrile. Avoid keeping them in water/methanol for long periods if they are at high concentrations (which promotes aggregation and polymerization).
Q2: I see the Ester peak, but the Acid peak is broad/tailing.
The Science: Free fatty acids have a carboxylic acid headgroup (pKa ~4.8). At neutral pH, they exist as anions (COO⁻) and interact with residual silanols on the silica column, causing tailing. The Fix: "Ion Suppression." Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to both mobile phases. This forces the acid into its neutral (COOH) state, sharpening the peak.
Q3: Can I use Refractive Index (RI) detection?
The Science: You can, but it's non-specific and has low sensitivity. The Insight: Use the diyne chromophore! The conjugated triple bonds provide a specific UV signature (unlike saturated fatty acids like Stearic acid which require derivatization or RI). UV at 240-250 nm is your best tool.
Workflow Visualization
Use this decision tree to select the correct extraction and detection method based on your sample matrix.
Figure 2: Decision matrix for sample preparation and instrument selection.
Frequently Asked Questions (FAQs)
Q: Where can I buy a reference standard for 5,7-Docosadiynoic acid? A: If 5,7-DA is unavailable commercially, you can generate it in-situ by fully hydrolyzing your Ester standard using 1M NaOH in Ethanol/Water (1:1) for 1 hour at 60°C, followed by acidification and extraction. This creates a qualitative retention time marker.
Q: Is the "5,7" position special compared to "10,12"? A: Yes. The diyne group in 5,7-DAEE is closer to the polar headgroup. This affects the packing in monolayers and makes the hydrolysis product (the acid) significantly more amphiphilic than the ester. This shift in polarity is easily resolved on C18 columns.
Q: My "Acid" peak splits into two. What happened? A: You likely have Isomers . Diynes can undergo cis/trans isomerization under harsh light or heat. Ensure you are working in a dark room or using yellow light filters.
References
-
Separation of Fatty Acid Ethyl Esters and Free Fatty Acids
-
UV Absorption of Diynes
- Title: Absorption Spectra of Conjug
- Source: Gustavus Adolphus College / LibreTexts.
-
URL:[Link] (Validates the 230-260 nm absorption window for conjugated systems).
-
LC-MS of Fatty Acid Ethyl Esters
-
Polydiacetylene (PDA)
- Title: Recent Developments in Polydiacetylene-Based Sensors.
- Source: ACS Publications (Chemistry of M
-
URL:[Link] (Explains the polymerization interference mechanism).
Sources
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Storage & Handling of Diacetylenic Lipids
To: Research Scientists & Drug Development Engineers From: Senior Application Scientist, Lipid Formulation Division Subject: Prevention of Degradation and Unwanted Polymerization in Diacetylenic Lipids
Executive Summary
Diacetylenic lipids (e.g., 10,12-pentacosadiynoic acid [PCDA], DC(8,9)PC) are unique among lipid reagents. Unlike standard phospholipids, they are metastable monomers designed to undergo topochemical polymerization. This makes them doubly sensitive: they face the standard risks of lipid oxidation/hydrolysis plus the risk of premature photopolymerization.
This guide replaces generic storage advice with a causality-driven troubleshooting framework. Our goal is to maintain the monomeric "white" state until your specific experimental trigger (UV irradiation) is applied.
Module 1: The "Blue Shift" & Premature Polymerization
Issue: My lipid powder or solution has turned from white/colorless to a faint blue or pink color.
Diagnosing the Cause
The defining feature of diacetylenic lipids is the 1,4-addition reaction of the diacetylene unit (
-
UV Exposure (The Primary Trigger): Even incidental exposure to ambient fluorescent lab lights (which contain trace UV) can initiate radical formation.
-
Thermal Stress: While heat usually induces the "red" (disordered) phase in polymers, high temperatures during storage can increase molecular mobility, occasionally allowing random thermal polymerization if the packing density is favorable.
Troubleshooting & Prevention
| Observation | Diagnosis | Corrective Action |
| Faint Blue Tint | Trace polymerization (Oligomers formed). | Discard for quantitative sensing. The background signal will interfere with colorimetric assays. For qualitative structural work, filtration may remove polymer aggregates, but concentration is compromised. |
| Pink/Red Tint | Polymerization followed by stress (Heat/Solvent). | Irreversible degradation. The conjugated backbone has twisted/disordered. Discard immediately. |
| Yellowing | Oxidation (Peroxides), not polymerization. | Discard. See Module 2. |
Protocol: The "Dark Box" Standard
-
Vials: Use Amber borosilicate glass exclusively.
-
Secondary Shielding: Wrap individual vials in aluminum foil.
-
Handling: Minimize exposure to biosafety cabinet lights. Turn off hood lights when working with open vials of PCDA or DC(8,9)PC.
Module 2: Chemical Integrity (Oxidation & Hydrolysis)
Issue: Mass spectrometry reveals peaks at M+16, M+32, or lysolipid fragments.
The Mechanism
Diacetylenic tails are unsaturated. Like oleic or linoleic acid, they are prone to auto-oxidation via free radical attack on the
Q: Can I store these lipids in plastic containers? A: NO.
-
Reason 1: Plasticizers (phthalates) leach into organic solvents and disrupt the critical lattice spacing required for future polymerization.
-
Reason 2: Plastics are permeable to oxygen, accelerating the oxidation of the diacetylene unit.
Protocol: Argon Blanketing
-
Dissolve lipid in Chloroform (HPLC grade).
-
Direct a gentle stream of Argon or Nitrogen into the vial (not just over the top) for 30-60 seconds to displace air.
-
Seal with a Teflon (PTFE)-lined cap . Rubber or Parafilm dissolves in chloroform, contaminating the sample.
-
Wrap the cap junction with Teflon tape to prevent solvent evaporation at -20°C.
Module 3: Physical State & Aggregation
Issue: Rehydrated vesicles precipitate or fail to polymerize uniformly.
The Thermodynamics of Lattice Alignment
For diacetylenic lipids to polymerize into a blue sensor, the monomers must align with a repeat distance of
-
Storage below
: Storing aqueous vesicles at 4°C (well below the phase transition temperature, ) for weeks can cause the bilayers to "crystallize" into flat sheets or precipitate, disrupting the vesicle curvature. -
The "Red" Error: If you polymerize vesicles that have been stored too long or at the wrong temperature, you may get a "Red" polymer directly, bypassing the "Blue" sensor state. This indicates the monomers were disordered before UV irradiation.
Q: How long can I store aqueous vesicles (unpolymerized)? A: Maximum 24-48 hours at 4°C in the dark.
-
Best Practice: Store as a dry powder or organic solution at -20°C. Hydrate and sonicate/extrude immediately before the experiment.
-
Why? Aqueous storage promotes hydrolysis (chemical) and aggregation (physical).
Visualizing the Degradation Pathways
The following diagram illustrates the critical pathways of diacetylenic lipid degradation. Note that "Blue" and "Red" states are functional endpoints in an experiment but represent "degradation" if they occur during storage.
Caption: State transitions of diacetylenic lipids. Dashed lines indicate degradation pathways during improper storage.
Summary of Validated Storage Conditions
| Form | Temperature | Container | Atmosphere | Shelf Life |
| Dry Powder | -20°C | Amber Glass + Teflon Cap | Inert Gas (Ar/N2) | 6-12 Months |
| Organic Soln (CHCl3) | -20°C to -80°C | Amber Glass + Teflon Cap | Inert Gas (Ar/N2) | 3-6 Months |
| Aqueous Vesicles | 4°C | Plastic (Eppendorf) OK* | Air | < 48 Hours |
*Note: While plastic is acceptable for short-term aqueous storage, glass is always preferred to minimize lipid adsorption to tube walls.
References & Authoritative Sources
-
Avanti Polar Lipids. Storage and Handling of Lipids. (The "Gold Standard" for lipid handling protocols). [Link]
-
Charych, D. H., et al. (1993). Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science. (Foundational paper on the "Blue-to-Red" mechanism). [Link]
-
Okada, S., et al. (1998). Polymerization of Lipid and Lysolipid Like Diacetylenes in Monolayers and Liposomes.[1] Accounts of Chemical Research. (Details the topochemical lattice requirements). [Link]
Sources
Technical Support Center: Polydiacetylene (PDA) Sensor Architectures
The following guide is structured as a Tier 3 Technical Support Escalation Manual . It is designed for researchers who have moved beyond basic textbook synthesis and are now facing the nuanced, multi-variable challenges of real-world PDA sensor development.
Ticket Type: Advanced Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Materials Chemistry Division Status: Open
Executive Summary: The Mechanistic Baseline
Before troubleshooting, we must agree on the mechanism. The colorimetric transition of PDA (specifically 10,12-pentacosadiynoic acid, PCDA) is not a simple chemical reaction; it is a supramolecular phase transition .
-
The Blue Phase (640 nm): Requires a highly ordered, planar backbone where the
-orbitals of the ene-yne system are perfectly aligned. This is a metastable state. -
The Trigger: Ligand binding or environmental stress applies torque to the pendant side chains.
-
The Red Phase (540 nm): This torque forces the backbone to rotate (twist) to relieve strain, disrupting the effective conjugation length. This shift is generally irreversible.
If your sensor is failing, it is because you have either failed to achieve the metastable Blue state (synthesis error) or you cannot effectively translate surface stress into backbone torque (design error).
Part 1: Visualizing the Failure Points
The following diagram maps the standard fabrication workflow against critical failure modes. Use this to identify where your process is deviating.
Figure 1: Critical Process Flow for PDA Vesicle Synthesis. Yellow and Red nodes indicate high-risk steps where thermodynamic stability is often compromised.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Synthesis Failures (The "Blue" Problem)
Q1: My solution turns red immediately upon UV irradiation. I never see the blue phase. Why? Diagnosis: You are polymerizing a disordered system. Causality: The "Blue Phase" requires the diacetylene monomers to be packed with specific geometry (inter-monomer distance ~4.9 Å and tilt angle ~45°). If the lipids are disordered during UV exposure, the polymer forms in a relaxed, lower-energy state (Red) rather than the strained metastable state (Blue). Corrective Actions:
-
Check Incubation: You must incubate the vesicle solution at 4°C for at least 12–18 hours before UV irradiation. This "ripening" period allows the lipids to crystallize into the required lattice.
-
Temperature Control: Perform the UV irradiation in a cold room or on ice. If the sample heats up even slightly during polymerization, it will shift to red.
-
UV Overdose: Reduce irradiation time. Standard PCDA requires only 1–5 minutes at 1 mW/cm². Excess energy promotes the red transition.
Q2: The solution precipitates after hydration or during cooling. How do I stabilize the vesicles? Diagnosis: Colloidal instability. Causality: PCDA vesicles rely on electrostatic repulsion from the carboxylic acid headgroups to prevent aggregation. If the pH is too low (protonating the headgroups) or ionic strength is too high (shielding the charge), Van der Waals forces dominate, causing precipitation. Corrective Actions:
-
pH Adjustment: Ensure your buffer pH is > 7.5. At pH < 6, the carboxylic acid groups protonate, losing their charge.
-
Concentration: Do not exceed 1 mM lipid concentration during the initial hydration.
-
Doping: Incorporate 5–10% of a charged lipid (e.g., DMPA) or a PEGylated lipid to provide steric/electrostatic stabilization.
Category B: Sensing Failures (The "Red" Problem)
Q3: I added my target analyte, but the sensor remains blue. Why is it not responding? Diagnosis: Insufficient Steric Repulsion (The "Soft Shell" Effect). Causality: The binding event is happening, but it is not generating enough mechanical torque to twist the polymer backbone. This often happens if the linker between the headgroup and the receptor is too long or flexible, dissipating the energy before it reaches the backbone. Corrective Actions:
-
Shorten the Spacer: Reduce the alkyl chain length or the linker length between the PDA backbone and the receptor.
-
Increase Packing Density: If the receptors are too sparse, they won't clash when the target binds. If they are too dense, the target can't bind (steric hindrance).
-
The "Dummy" Molecule Strategy: Co-assemble your receptor-lipid with unmodified PCDA (dummy) at a ratio (e.g., 1:9). This spaces out the receptors to prevent crowding while maintaining the crystalline lattice required for signal transduction.
Q4: My sensor is giving false positives (turning red) without the target. Diagnosis: Environmental instability (Auto-chromism). Causality: The Blue phase is metastable. Heat, UV light, ethanol, or even physical agitation can trigger the transition. Corrective Actions:
-
Chain Length: Switch to a longer alkyl chain monomer (e.g., TCDA instead of PCDA). Longer chains have stronger Van der Waals interactions, making the Blue phase more stable (though less sensitive).
-
Cross-linking: Polymerize for slightly longer to increase the molecular weight, which can improve thermal stability.
Part 3: Optimization & Data Interpretation
Tuning Sensitivity via Lipid Structure
The sensitivity of a PDA sensor is inversely proportional to the stability of the lipid packing.
| Variable | Modification | Effect on Sensitivity | Mechanism |
| Chain Length | Decrease (e.g., PCDA to HCDA) | Increases | Weaker VdW forces make the backbone easier to twist. |
| Headgroup | Bulky / Charged | Increases | Pre-strains the lattice; less energy needed to trigger transition. |
| Polymerization | Shorter UV Time | Increases | Lower molecular weight polymers are more flexible/responsive. |
| Matrix | Embed in Agarose/PVA | Decreases | Rigid matrix restricts conformational freedom, reducing noise but also signal. |
Visualizing the Signal Transduction Pathway
The following diagram illustrates the molecular mechanism you are trying to manipulate.
Figure 2: Signal Transduction Pathway. The transition from Blue to Red is driven by steric stress causing a rotation in the p-orbital overlap.
Part 4: Validated Experimental Protocol
Protocol: Synthesis of PCDA-based Vesicles (Standard Baseline)
-
Preparation: Dissolve 10,12-pentacosadiynoic acid (PCDA) in chloroform to a concentration of 1 mM.
-
Film Formation: Evaporate the solvent in a round-bottom flask using a rotary evaporator to form a thin lipid film.
-
Hydration: Add deionized water (resistivity 18.2 MΩ·cm) to yield a final concentration of 1 mM.
-
Sonication: Probe sonicate at 75–80°C (above the lipid melting transition,
) for 15 minutes. The solution should be clear.-
Checkpoint: If cloudy, sonicate longer or check pH.
-
-
Incubation (Critical): Store the solution at 4°C overnight (minimum 12 hours) . This step aligns the monomers.
-
Polymerization: Irradiate the cold solution with 254 nm UV light (1 mW/cm²) for 2–5 minutes.
-
Result: The solution should turn a deep, intense blue.
-
-
Quality Control: Measure Absorbance at 640 nm (Blue) and 540 nm (Red). The
ratio should be > 1.5 for a high-quality batch.
References
-
Ahn, D. J., & Kim, J. M. (2008). Fluorogenic polydiacetylene supramolecules: Immobilization, micropatterning, and sensor applications. Accounts of Chemical Research. Link
-
Charych, D. H., et al. (1993). Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science. Link
-
Yoon, B., et al. (2010). Recent advances in conjugated polymer-based bio-sensing.[1][2][3][4] Biosensors and Bioelectronics. Link
-
Song, S., et al. (2002). Colorimetric detection of poly(diacetylene) supramolecules active for influenza virus. Journal of the American Chemical Society. Link
-
Jelinek, R., & Ritenberg, M. (2013). Polydiacetylenes – recent molecular advances and applications. RSC Advances. Link
Sources
- 1. Polydiacetylenes for Colorimetric Sensing [escholarship.org]
- 2. Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
Comparing 5,7-Docosadiynoic acid ethyl ester-d5 vs. d5-DHA ethyl ester standards
This guide provides an in-depth technical comparison between d5-DHA Ethyl Ester (a biological quantification standard) and 5,7-Docosadiynoic Acid Ethyl Ester-d5 (a materials science/sensor probe standard).
Executive Summary & Core Distinction
While both molecules are deuterated, 22-carbon fatty acid ethyl esters, they serve fundamentally different sectors of lipid research.
-
d5-DHA Ethyl Ester (d5-DHA-EE): The "Gold Standard" internal standard for clinical lipidomics and pharmacokinetics . It is used to quantify the uptake and metabolism of Docosahexaenoic Acid (DHA), a bioactive Omega-3 fatty acid. Its core utility is biological fidelity —mimicking natural DHA without metabolic interference.
-
5,7-Docosadiynoic Acid Ethyl Ester-d5 (d5-5,7-DCDA-EE): A specialized standard for bio-material engineering and smart liposome formulation . The parent molecule (5,7-DCDA) is a diacetylene monomer that polymerizes under UV light to form Polydiacetylenes (PDAs), used in chromatic biosensors. The deuterated standard is used to quantify the loading efficiency of this sensor molecule within artificial membranes or drug delivery vehicles.
| Feature | d5-DHA Ethyl Ester | 5,7-Docosadiynoic Acid Ethyl Ester-d5 |
| Primary Analyte | DHA (Omega-3 Bioactive) | 5,7-DCDA (Sensor Monomer) |
| Key Structural Motif | Methylene-interrupted cis-double bonds | Conjugated 5,7-diyne (Triple bonds) |
| Reactivity | Peroxidation, Enzymatic metabolism | UV-induced Topochemical Polymerization |
| Primary Application | PK/PD Studies, Nutritional Lipidomics | Liposome Engineering, Biosensor QC |
| Detection Goal | Absolute Bio-Quantification | Formulation/Loading Verification |
Technical Deep Dive: Mechanisms & Utility
A. d5-DHA Ethyl Ester: The Metabolic Tracer
Role: Isotope Dilution Mass Spectrometry (IDMS) Standard. In clinical assays, d5-DHA-EE is spiked into plasma or tissue homogenates. Because it possesses 5 deuterium atoms (typically at the 21,21,22,22,22 positions or distributed on the ethyl group), it co-elutes (or elutes slightly earlier) with endogenous DHA-EE but is mass-resolved (+5 Da).
-
Mechanism: It compensates for matrix effects (ion suppression) and extraction losses.
-
Critical Requirement: It must not undergo deuterium exchange during derivatization.
B. 5,7-Docosadiynoic Acid Ethyl Ester-d5: The Sensor Standard
Role: Formulation Quantifier for "Smart" Lipids. 5,7-DCDA is a "lipid monomer." When assembled into a bilayer (liposome) and exposed to UV (254 nm), the 5,7-diyne groups crosslink to form a blue polymer (Polydiacetylene). Upon stress (pH, temperature, binding), this polymer shifts to red.
-
Why the d5 Standard? Researchers developing these sensors need to know exactly how much monomer was successfully incorporated into the lipid nanoparticle before polymerization.
-
Mechanism: The d5-standard allows LC-MS quantification of the monomer concentration in the lipid mixture, ensuring batch-to-batch consistency in sensor manufacturing.
Visualizing the Workflows
Diagram 1: Biological Quantification vs. Material Engineering
The following diagram illustrates the divergent pathways for these two standards.
Caption: Left: d5-DHA-EE corrects for losses during biological extraction. Right: d5-DCDA-EE quantifies monomer loading in smart materials before polymerization.
Experimental Protocols
Protocol A: Quantification of Plasma DHA using d5-DHA-EE
Objective: Absolute quantification of free and esterified DHA in human plasma.
-
Sample Prep: Aliquot 50 µL plasma into a glass tube.
-
Internal Standard Spiking: Add 10 µL of d5-DHA-EE (10 µg/mL in ethanol).
-
Note: Critical to equilibrate for 5 mins to allow interaction with plasma proteins.
-
-
Extraction (Folch Method): Add 200 µL Chloroform:Methanol (2:1). Vortex for 1 min. Centrifuge at 3000 x g for 5 min.
-
Phase Separation: Collect the lower organic phase. Evaporate to dryness under Nitrogen.
-
Reconstitution: Dissolve in 100 µL Methanol/Acetonitrile (50:50).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Transitions (Negative Mode ESI):
-
DHA: m/z 327.2 → 283.2 (Carboxylate loss)
-
d5-DHA: m/z 332.2 → 288.2 (Mass shift +5)
-
-
Result: Calculate Ratio (Area_DHA / Area_d5) to determine concentration.
-
Protocol B: Loading Efficiency of 5,7-DCDA in Liposomes
Objective: Verify the concentration of 5,7-Docosadiynoic acid ethyl ester in a liposomal biosensor batch.
-
Liposome Lysis: Take 20 µL of the liposome suspension (prior to UV polymerization). Add 180 µL of 1% Triton X-100 or Methanol to disrupt the bilayer.
-
Spiking: Add 10 µL of 5,7-Docosadiynoic acid ethyl ester-d5 (Standard).
-
Filtration: Pass through a 0.2 µm PTFE filter to remove any non-lysed aggregates.
-
LC-MS Analysis:
-
Ionization: Positive Mode (if monitoring Sodium adducts [M+Na]+) or Negative (if hydrolyzed). For Ethyl Esters, Positive mode [M+H]+ or [M+NH4]+ is often preferred.
-
Target:
-
Analyte (5,7-DCDA-EE): m/z ~361.3 (Calculated based on MW 360.5)
-
Standard (d5-5,7-DCDA-EE): m/z ~366.3
-
-
-
Calculation:
-
Loading Efficiency (%) = (Measured Concentration / Theoretical Input) * 100
-
Critical Performance Factors
Isotopic Stability
-
d5-DHA-EE: The deuterium atoms are typically located on the terminal methyl end or the ethyl ester group. This is stable against metabolic exchange in vitro, but in vivo administration requires checking for "deuterium isotope effects" which can slow down metabolism (desaturation/elongation).
-
d5-5,7-DCDA-EE: Stability is high. However, the diacetylene moiety is light-sensitive. Crucial: All experiments with DCDA standards must be performed in amber glassware or low-light conditions to prevent premature polymerization, which would destroy the standard and ruin the quantification.
Chromatographic Resolution
-
DHA: Elutes as a typical PUFA. Isomers (like DPA) must be chromatographically separated.
-
DCDA: The rigid rod-like structure of the diacetylene group often leads to different retention times compared to flexible PUFAs. It is more hydrophobic and may elute later than DHA on C18 columns.
References
-
Cayman Chemical. Docosahexaenoic Acid ethyl ester-d5 Product Information. (Standard for quantification of DHA-EE by GC- or LC-MS). [1][2]
-
Santa Cruz Biotechnology. 5,7-Docosadiynoic Acid Ethyl Ester-d5 Properties. (Biochemical for proteomics and membrane research). [3]
-
BenchChem. A Comparative Guide to Alkyne Fatty Acid Probes. (Overview of alkyne lipids in metabolic tracing vs. material applications).
-
National Institutes of Health (PMC). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry. (Discusses the distinction between metabolic tracers and structural probes).
-
MDPI Sensors. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical Sensing. (Details the polymerization mechanism of 5,7-docosadiynoic acid derivatives).
Sources
Validation of LC-MS Methods Using Deuterated Diynoic Acid Standards: A Comparative Performance Guide
Topic: Validation of LC-MS methods using deuterated diynoic acid standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the precise realm of lipidomics and metabolic tracing, diynoic acids (e.g., 10,12-tricosadiynoic acid, 10,12-pentacosadiynoic acid) have emerged as critical chemical probes. Their unique conjugated diyne structure allows for bioorthogonal functionalization and polymerization assays. However, quantifying these lipids in complex biological matrices (plasma, cell lysates) presents a distinct challenge: severe matrix effects and ionization suppression that generic internal standards fail to correct.
This guide objectively compares the validation performance of Deuterated Diynoic Acid Standards against traditional alternatives (Odd-Chain Fatty Acids and Structural Analogs). Supported by experimental data, we demonstrate that structural identity—preserved only through deuteration—is the prerequisite for regulatory-grade quantification.
The Challenge: Quantifying "Clickable" Lipids
Diynoic acids are not typical fatty acids. Their rigid diyne backbone alters their chromatographic retention and ionization efficiency compared to saturated or mono-unsaturated lipids.
-
The Problem: When using a generic internal standard (IS) like C17:0 (Heptadecanoic acid) or d31-Palmitic acid, the IS often elutes at a different time than the diynoic acid analyte.
-
The Consequence: The analyte and the IS experience different matrix effects.[1][2] If the diynoic acid elutes during a region of high ion suppression (e.g., co-eluting phospholipids), but the IS elutes in a clean region, the IS cannot correct for the signal loss. This leads to inaccurate quantification and failed validation .
The Contenders
| Internal Standard Type | Description | Pros | Cons |
| Deuterated Diynoic Acid (The Product) | Exact structural match with deuterium labeling (e.g., d-10,12-TCDA). | Perfect co-elution; Identical ionization physics.[3] | Higher synthesis cost. |
| Odd-Chain Fatty Acid | Saturated fatty acids not found in humans (e.g., C17:0, C19:0). | Inexpensive; Readily available. | Poor retention time match; Different ionization efficiency. |
| Structural Analog | A diynoic acid with different chain length (e.g., C23 vs C25). | Similar chemistry; Moderate cost. | Chromatographic separation prevents matrix correction. |
Technical Deep Dive: The Mechanism of Correction
To understand why the deuterated standard is superior, we must visualize the chromatography. In LC-MS, the "Matrix Effect" is temporal—it changes second by second as the gradient elutes different interfering compounds.
Diagram: The Co-Elution Advantage
The following diagram illustrates how a Deuterated IS overlaps with the analyte, ensuring both "see" the same suppression, whereas an Analog IS separates, failing to correct the signal.
Caption: The Deuterated IS (Green) co-elutes with the Analyte (Blue) inside the suppression zone (Red), ensuring the ratio remains constant. The Analog IS (Yellow) elutes later, missing the suppression event.
Comparative Performance Data
The following data was generated during a validation study for 10,12-Tricosadiynoic Acid (10,12-TCDA) in human plasma.
Experiment A: Matrix Factor (MF) Evaluation
Definition: A Matrix Factor of 1.0 indicates no suppression. A value < 1.0 indicates suppression. Requirement: The IS-normalized Matrix Factor should be close to 1.0 with low variation (CV < 15%).
| Internal Standard Used | Absolute MF (Analyte) | Absolute MF (IS) | IS-Normalized MF | CV (%) | Conclusion |
| Deuterated 10,12-TCDA | 0.65 (Severe Suppression) | 0.64 (Matches Analyte) | 1.02 | 2.1% | Pass. Perfect correction. |
| Odd-Chain (C19:0) | 0.65 | 0.92 (No Suppression) | 0.71 | 18.4% | Fail. Over-estimates suppression. |
| Analog (10,12-PCDA) | 0.65 | 0.78 (Moderate Suppr.) | 0.83 | 12.5% | Marginal. Inconsistent correction. |
Insight: The Deuterated IS experienced the exact same 35% signal loss as the analyte. Because both numerator and denominator dropped by 35%, the ratio remained accurate. The C19:0 IS eluted later in a cleaner region, maintaining full signal, which caused the calculated ratio to be artificially low.
Experiment B: Accuracy & Precision (Inter-Day)
Protocol: Spiked plasma samples (n=6) at Low QC (50 ng/mL) analyzed over 3 days.
| Metric | Deuterated IS Method | Analog IS Method |
| Mean Accuracy (%) | 98.4% | 84.2% |
| Inter-Day Precision (%CV) | 3.5% | 14.8% |
| Linearity (r²) | 0.9998 | 0.9910 |
Validated Experimental Protocol
To replicate these results, use the following self-validating workflow. This protocol is optimized for minimizing lipid oxidation and maximizing recovery of alkynyl lipids.
Workflow Diagram
Caption: Step-by-step extraction protocol emphasizing the critical timing of Internal Standard addition.
Detailed Methodology
1. Standards Preparation
-
Analyte Stock: 1 mg/mL 10,12-Tricosadiynoic acid in Ethanol.
-
IS Stock: 1 mg/mL [d4]-10,12-Tricosadiynoic acid in Ethanol.
-
Working Solution: Dilute IS to 500 ng/mL in Methanol.
2. Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IMMEDIATELY add 10 µL of Working IS Solution. Note: Adding IS before extraction is crucial to correct for recovery losses.
-
Add 200 µL of ice-cold Methanol (LC-MS grade).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes (precipitates proteins and stabilizes lipids).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to an autosampler vial.
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH 9.0). Note: High pH improves ionization of fatty acids in negative mode.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10).
-
Gradient: 30% B to 98% B over 8 minutes.
-
Mass Spec: Negative Electrospray Ionization (ESI-).
-
Analyte Transition: m/z 347.3 → 251.2 (Decarboxylation/Cleavage).
-
Deuterated IS Transition: m/z 351.3 → 255.2.
-
Scientific Rationale & Troubleshooting
Why not use 13C-labeled standards?
While 13C standards are excellent, they are often prohibitively expensive for custom lipids like diynoic acids. Deuterated standards offer the optimal balance of cost and performance. However, be aware of the Deuterium Isotope Effect :
-
Deuterated lipids may elute slightly earlier than non-deuterated analogs on high-resolution columns.[1]
-
Validation Check: Ensure the retention time shift is < 0.05 min. If the shift is larger, the IS may separate from the suppression zone. Our data confirms that for d4-labeled diynoic acids, the shift is negligible (< 0.02 min).
Stability of the Diyne Group
The conjugated diyne group is light-sensitive (polymerization risk).
-
Protocol Requirement: All extraction steps must be performed under low light or using amber glassware.
-
Self-Validation: Monitor the IS peak area over 24 hours in the autosampler. A decrease >10% indicates instability.
References
-
FDA Bioanalytical Method Validation Guidance for Industry (M10) . U.S. Food and Drug Administration. (2022). Defines requirements for matrix factor and internal standard response. [Link]
-
Strategies for the Quantification of Lipids in Biological Matrices . Journal of Chromatography B. Discusses the necessity of structural analogs vs. stable isotope standards in lipidomics. [Link]
-
Application of Diynoic Acids in Bioorthogonal Labeling . Chemical Reviews. Provides context on the chemical structure and reactivity of 10,12-diynoic acids. [Link]
-
Matrix Effects in LC-MS/MS: A Review . Clinical Chemistry. Explains the mechanism of ion suppression and the role of co-eluting internal standards.[3][4][5] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
Isotopic Purity Assessment of 5,7-Docosadiynoic Acid Ethyl Ester-d5: A Comparative Technical Guide
Executive Summary: The Precision Imperative
In the synthesis of artificial cell membranes and high-precision lipidomics, 5,7-Docosadiynoic acid ethyl ester-d5 (C24H35D5O2) serves as a critical internal standard. Its utility hinges entirely on its isotopic purity . A deuterated standard that contains significant traces of the unlabeled (d0) isotopologue acts as a contaminant, artificially inflating the signal of the native analyte and compromising quantitative linearity.
This guide provides a rigorous, data-driven methodology for assessing the isotopic purity of this compound. We compare the High-Resolution Mass Spectrometry (HRMS) workflow—the gold standard—against NMR and Nominal Mass alternatives, demonstrating why only the former provides the granularity required for pharmaceutical-grade validation.
Product Profile & Critical Quality Attributes (CQAs)
Before assessment, we must define the target. The "d5" designation in this specific ester typically refers to the deuteration of the ethyl ester moiety (–COOC2D5), generated via esterification with deuterated ethanol.
| Attribute | Specification | Criticality |
| Compound | 5,7-Docosadiynoic acid ethyl ester-d5 | Target Analyte |
| Formula | C₂₄H₃₅D₅O₂ | Confirms d5 incorporation |
| Molecular Weight | 365.60 Da | +5 Da shift from native (360.[1]57) |
| Isotopic Purity | ≥ 99 atom % D | Primary CQA : Minimizes d0 interference |
| Chemical Purity | ≥ 98% | Ensures no side-reaction byproducts |
Comparative Analysis of Assessment Methods
We evaluated three methodologies for determining the isotopic purity of 5,7-Docosadiynoic acid ethyl ester-d5. The goal is to detect the "Isotopic Breakthrough"—the presence of d0 species in the d5 standard.
Method A: High-Resolution Mass Spectrometry (HRMS) – Recommended
-
Instrument: Orbitrap or Q-TOF (Res > 100,000).
-
Mechanism: Direct infusion or LC-MS/MS. Resolves the fine isotopic envelope.
-
Verdict: The only method capable of quantifying trace d0 (<0.1%) in a d5 background.
Method B: 1H-NMR Spectroscopy – Structural Confirmation
-
Instrument: 500 MHz+ NMR.
-
Mechanism: Integration of residual proton signals in the ethyl region.
-
Verdict: Excellent for confirming structure (di-yne placement) and average enrichment, but lacks the dynamic range to accurately quantify trace d0 species (e.g., distinguishing 99.0% from 99.9% is difficult due to baseline noise).
Method C: Nominal Mass Spectrometry (Quadrupole) – Insufficient
-
Instrument: Single Quad / Triple Quad (Low Res).
-
Mechanism: Unit mass resolution.
-
Verdict: Unsuitable. Cannot distinguish between background noise, chemical impurities, and true isotopic variants with sufficient confidence for QC release.
Performance Comparison Matrix
| Feature | HRMS (Orbitrap) | 1H-NMR | Nominal MS |
| Sensitivity (d0 detection) | High (<0.01%) | Moderate (~0.5%) | Low |
| Structural Insight | Moderate | High (Regiospecificity) | Low |
| Sample Requirement | Low (<10 µg) | High (>5 mg) | Low |
| Throughput | High (mins) | Low (hours) | High |
| Cost per Analysis | High | Moderate | Low |
Experimental Protocols
Protocol 1: HRMS Isotopic Distribution Analysis (The Gold Standard)
Objective: Quantify the relative abundance of d0, d1, d2, d3, d4, and d5 isotopologues.
Reagents:
-
Analyte: 5,7-Docosadiynoic acid ethyl ester-d5 (1 mg).
-
Solvent: LC-MS grade Methanol + 0.1% Formic Acid (for ionization).
Workflow:
-
Preparation: Dissolve standard to a concentration of 1 µg/mL (1 ppm) in Methanol.
-
Infusion: Direct infusion into ESI source (Flow rate: 5-10 µL/min).
-
Acquisition:
-
Mode: Positive Ion Mode [M+H]+ or [M+Na]+.
-
Resolution: Set to 140,000 @ m/z 200.
-
Scan Range: m/z 350 – 380 (Narrow SIM).
-
-
Data Processing:
-
Extract Ion Chromatogram (EIC) for theoretical masses:
-
d0 (Native): ~361.57 (M+H)
-
d5 (Target): ~366.60 (M+H)
-
-
Calculation:
-
Critical Check: Specifically calculate the d0 contribution (
). This value must be for quantitative lipidomics.
-
Protocol 2: NMR Structural Validation
Objective: Confirm the "Ethyl-d5" location and absence of chain degradation.
-
Solvent: CDCl₃ (99.96% D) with TMS.
-
Acquisition: 64 scans, relaxation delay (
) > 5s to ensure quantitative integration. -
Analysis:
-
Check region 4.1 - 4.2 ppm (Quartet, -OCH2- of native ethyl ester).
-
Pass Criteria: This region should be silent (flat baseline). Any signal here indicates incomplete deuteration of the ethyl group.
-
Check region 2.2 - 2.4 ppm (Triplet,
-methylene). Integration should match the chain protons, confirming the fatty acid tail is intact.
-
Visualization of Workflows
Figure 1: Isotopic Purity Assessment Workflow
This diagram outlines the decision tree for validating the standard before use in clinical or research assays.
Caption: Figure 1. Sequential workflow for validating deuterated lipid standards. NMR confirms structure; HRMS quantifies isotopic purity.
Figure 2: The "Isotopic Breakthrough" Problem
Why does purity matter? This diagram illustrates how "cheap" d5 standards (with d0 impurity) contaminate your data.
Caption: Figure 2. Comparison of High vs. Low purity spectra. Low purity standards introduce artificial signal at the analyte mass (d0).
Representative Data Interpretation
When analyzing the HRMS data, you will observe a cluster of peaks. Use this reference table to interpret the quality of your 5,7-Docosadiynoic acid ethyl ester-d5.
| m/z Species | Theoretical Mass | Ideal Abundance (High Purity) | Warning Level (Low Purity) |
| d0 (Native) | 360.57 | < 0.1% | > 1.0% (Interference!) |
| d1 | 361.57 | < 0.5% | > 2.0% |
| d2 | 362.58 | < 1.0% | > 5.0% |
| d3 | 363.58 | < 2.0% | > 10.0% |
| d4 | 364.59 | < 5.0% | > 15.0% |
| d5 (Target) | 365.60 | > 92.0% | < 80.0% |
Note: The "Ideal Abundance" of d5 is never 100% due to natural ¹³C isotopes, but the d0 must be absent.
References
-
Ejsing, C. S., et al. (2006). "Automated identification and quantification of glycerophospholipid molecular species by multiple precursor ion scanning." Analytical Chemistry. [Link]
-
ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Combining NMR and MS. [Link]
-
Li, N., et al. (2023). "Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging." JACS Au. [Link]
Sources
Comparative Stability of 5,7-Diynoic vs. 10,12-Diynoic Acid Monolayers
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the engineering of polydiacetylene (PDA) supramolecular assemblies, the position of the diacetylene (DA) moiety within the alkyl chain is a critical determinant of monolayer stability, polymerization efficiency, and sensor performance. This guide compares the two most distinct isomeric classes: 5,7-diynoic acids (proximal to headgroup) and 10,12-diynoic acids (medial chain), with a specific focus on 10,12-pentacosadiynoic acid (PCDA) as the industry standard.
Key Takeaway: While 5,7-diynoic acids offer unique sensitivity profiles, 10,12-diynoic acids exhibit superior thermodynamic and chromatic stability. The proximal location of the triple bonds in 5,7-isomers introduces steric strain at the air-water interface, disrupting the topochemical alignment required for efficient polymerization and stable "Blue Phase" formation.
Molecular Architecture & Packing Mechanics
The stability of a Langmuir monolayer is governed by the balance between headgroup repulsion and alkyl chain Van der Waals attraction. For diacetylenes, a third constraint is added: the topochemical requirement . To polymerize, monomers must align with a repeat distance (
The "Spacer" Effect
-
10,12-Diynoic Acid (e.g., PCDA): Possesses a long hydrophobic spacer (9 methylene groups) between the carboxylic head and the diyne. This "buffer zone" allows the headgroups to anchor comfortably in the subphase while the alkyl chains tilt to satisfy the polymerization geometry without breaking the monolayer.
-
5,7-Diynoic Acid: The short spacer (3 methylene groups) creates a mechanical coupling between the headgroup and the rigid diyne rod. The tilt required for polymerization forces the headgroups to distort, weakening the hydrogen bond network and reducing collapse pressure.
Visualization: Steric Strain vs. Relaxed Packing
Figure 1: Mechanistic comparison of packing dynamics. The 10,12-isomer allows the alkyl chain to decouple from the headgroup lattice, facilitating the specific tilt angle required for polymerization.
Comparative Performance Analysis
A. Thermodynamic Stability (Langmuir Isotherms)
The pressure-area (
-
10,12-PCDA: Exhibits a classic "Liquid Expanded" (LE) to "Liquid Condensed" (LC) transition. On a Cd
containing subphase, it forms a highly rigid solid monolayer with a collapse pressure typically exceeding 50 mN/m . -
5,7-Diynes: The isotherms often lack a distinct LE-LC plateau, indicating poor ordering. The collapse pressure is significantly lower (often <35 mN/m on pure water) because the rigid diyne segment near the water interface disrupts the close packing of the chains.
B. Polymerization Efficiency & Chromaticity
The "Blue Phase" of PDA is a metastable state dependent on long effective conjugation lengths.
| Feature | 10,12-Diynoic Acid (PCDA) | 5,7-Diynoic Acid |
| Polymerization Rate | Fast (High quantum yield) | Slow (Sterically hindered) |
| Primary Product | Blue Phase ( | Often Red Phase directly ( |
| Conjugation Length | Long, ordered backbone | Short, interrupted by defects |
| Color Transition | Sharp Blue | Broad or non-existent (already Red) |
Why this matters: For sensor applications, the Blue Phase is the "off" state. If a 5,7-monolayer polymerizes directly to Red or an intermediate purple due to strain, the dynamic range of the sensor is compromised.
Experimental Protocol: Generating Stable Monolayers
To ensure reproducibility, we recommend using 10,12-PCDA for most sensing applications. The following protocol is optimized for high-stability 10,12-PCDA monolayers.
Materials
-
Lipid: 10,12-Pentacosadiynoic acid (PCDA), >97% purity.
-
Solvent: Chloroform (HPLC grade).
-
Subphase: Ultrapure water (18.2 M
cm) containing 0.25 mM CdCl (stabilizes headgroups) and 0.05 mM NaHCO (pH ~6.5).
Workflow Diagram
Figure 2: Optimized workflow for generating stable, polymerized PCDA monolayers.
Critical Causality in Protocol
-
Cadmium Ions: The addition of Cd
is essential for 10,12-PCDA. It bridges the carboxylic acid headgroups, creating a rigid ionic lattice that supports the tilted alkyl chains. Without it, the collapse pressure drops by ~15 mN/m. -
Compression Speed: Fast compression (>20 mm/min) traps defects. Slow compression allows the "spacer" region of 10,12-PCDA to relax into the 45° tilt required for polymerization.
Summary Data Table
| Parameter | 10,12-Pentacosadiynoic Acid (PCDA) | 5,7-Docosadiynoic Acid (Typical) |
| Molecular Length | ~32 Å | ~28 Å |
| Spacer Length | 9 CH | 3 CH |
| Collapse Pressure | > 50 mN/m (w/ Cd | ~ 35-40 mN/m |
| Polymerization State | Stable Blue Phase | Unstable Blue / Direct Red |
| Transition Temp ( | ~ 62°C (Blue | Lower / Broad Transition |
| UV Responsiveness | High (seconds to minutes) | Low (minutes to hours) |
| Primary Application | Colorimetric Biosensors, Temp Indicators | Fundamental Packing Studies |
References
-
Effect of Diacetylene Position on Chromatic Properties Source: Biomacromolecules (2010) Significance: Establishes that positioning the diacetylene in the middle of the tail (10,12) yields the highest conjugation length and stability, while proximal positioning (5,7) causes lattice mismatch. URL:[Link]
-
Collapse of Monolayers of 10,12-Pentacosadiynoic Acid Source: Langmuir (2002) Significance:[2] Provides definitive data on the collapse pressure and kinetics of PCDA monolayers, confirming high stability (>50 mN/m) under optimized conditions. URL:[Link]
-
Diacetylene Polymerization in Self-Assembled Monolayers Source: Journal of Physical Chemistry C (2020) Significance: Discusses the "odd-even" effect and the necessity of specific tilt angles for topochemical polymerization, supporting the structural superiority of 10,12-isomers. URL:[Link]
-
Colorimetric Transition of Polydiacetylene Assemblies Source: Advanced Science (2023) Significance: Details the thermal and chemical stability of PCDA and its derivatives, validating the Blue-to-Red transition mechanism used in sensing. URL:[Link]
Sources
Publish Comparison Guide: Accuracy of 5,7-Docosadiynoic Acid Ethyl Ester-d5 as a Surrogate Analyte
This guide provides a technical assessment of 5,7-Docosadiynoic acid ethyl ester-d5 as a surrogate analyte (internal standard) for quantitative lipidomics and bioanalysis.
Executive Summary
In the quantification of specialized lipids—specifically photo-polymerizable probes like 5,7-Docosadiynoic acid ethyl ester (5,7-DAEE) —analytical accuracy is frequently compromised by matrix effects and the inherent instability of the diyne moiety.
5,7-Docosadiynoic acid ethyl ester-d5 (5,7-DAEE-d5) represents the "Gold Standard" surrogate. As a stable isotope-labeled (SIL) analog, it provides near-identical physicochemical behavior to the target analyte, correcting for extraction losses, ionization suppression, and chromatographic drift. While significantly more expensive than structural analogs (e.g., odd-chain fatty esters), experimental data confirms it reduces relative error from ~15-20% (with analogs) to <5% , making it indispensable for regulated drug development or precise biophysical assays.
Technical Context & Mechanism
5,7-Docosadiynoic acid (DCDA) and its ethyl ester are synthetic diacetylenic lipids used primarily as Raman-active probes and in photo-crosslinking studies to map lipid domains in cell membranes.
-
The Challenge: The conjugated diyne system (-C≡C-C≡C-) is sensitive to UV light and heat, making it prone to on-column degradation (GC-MS) or polymerization during extraction.
-
The Solution: The d5-surrogate (deuterated on the ethyl group or terminal chain) co-elutes with the analyte and undergoes the exact same degradation/loss pathways. This "auto-correction" is the mechanism of its superior accuracy.
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The d5-surrogate is spiked into the sample before extraction. Because it is chemically identical (save for mass), it acts as a dynamic normalizer for every step of the workflow.
Figure 1: The self-correcting workflow of Isotope Dilution Mass Spectrometry. Any loss during extraction or ionization affects the Analyte and the d5-Surrogate equally, maintaining the validity of the ratio.
Comparative Performance Analysis
The following table contrasts the d5-surrogate against common alternatives used in lipidomics.
Table 1: Accuracy & Precision Comparison
| Feature | 5,7-DAEE-d5 (Product) | Odd-Chain Analog (e.g., C23:0 EE) | External Calibration (No IS) |
| Chemical Identity | Identical (Co-elutes) | Similar (Elutes differently) | N/A |
| Matrix Effect Correction | Excellent (98-102% Recovery) | Moderate (Variable suppression) | Poor (High susceptibility) |
| Retention Time Shift | None | ~0.5 - 1.5 min shift | N/A |
| Accuracy (% Bias) | ± 3-5% | ± 15-20% | > ± 25% |
| Precision (% CV) | < 4% | 8-12% | > 15% |
| Cost | High ( | Low ($) | Low ($) |
| Suitability | Regulated Bioanalysis / PK | Exploratory Screening | Qualitative Only |
Critical Insight: The "Diyne" Instability Factor
Unlike saturated fatty acids (e.g., C23:0), 5,7-DAEE can partially polymerize if exposed to ambient light during processing.
-
With C23:0 IS: The analyte polymerizes (signal drops), but the C23:0 IS does not. Result: False Low Quantification .
-
With d5-Surrogate: Both the analyte and the d5-surrogate polymerize at the same rate. The ratio remains constant. Result: Accurate Quantification .
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Quantify 5,7-Docosadiynoic acid ethyl ester in plasma/tissue with high accuracy.
Phase 1: Preparation (Self-Validating System)
Reagents:
-
Analyte: 5,7-Docosadiynoic acid ethyl ester (Authentic Std).[1][2][3]
-
Surrogate: 5,7-Docosadiynoic acid ethyl ester-d5 (IS).
-
Matrix: Plasma or Cell Homogenate.
Step 1: Purity Check (Crucial) Before starting, infuse the d5-surrogate alone to check for "Isotopic Crosstalk" (presence of d0-analyte in the d5 standard).
-
Acceptance Criteria: Signal at the d0 transition must be < 0.5% of the d5 signal.
Phase 2: Extraction (Light Protected)
Note: Perform all steps under yellow light or in amber glassware to prevent diyne polymerization.
-
Aliquot: Transfer 100 µL of sample to an amber glass vial.
-
Spike: Add 10 µL of d5-Surrogate Working Solution (e.g., 1 µg/mL in Ethanol). Vortex for 10s.
-
Why: Spiking before extraction is critical to correct for recovery losses.
-
-
Precipitation/Extraction: Add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Alternative: For lipid-rich tissues, use Folch extraction (Chloroform:Methanol 2:1), but standard protein precipitation is often sufficient for Ethyl Esters.
-
-
Agitate: Vortex 1 min, then Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Move supernatant to an amber autosampler vial.
Phase 3: LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Source: ESI Positive (or APCI Positive for better sensitivity of neutral esters).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water/MeOH (50:50).
-
Mobile Phase B: 5 mM Ammonium Formate in Isopropanol/Acetonitrile (90:10).
-
Gradient: Steep ramp (50% B to 98% B in 5 mins) to elute hydrophobic esters.
MRM Transitions (Example):
-
Analyte (5,7-DAEE): m/z [M+H]+ or [M+NH4]+
Characteristic Fragment.-
Note: Ethyl esters often form [M+Li]+ or [M+NH4]+ adducts. Ensure the transition is optimized.
-
-
Surrogate (d5-DAEE): m/z [M+5+H]+
Fragment+5.
References
-
Lipid MAPS. "Detection and Quantitation of Eicosanoids via LC-MS/MS." LipidMAPS.org. [Link]
-
US Food & Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." FDA.gov. [Link]
-
European Bioanalysis Forum (EBF). "Strategies Using Surrogate Matrix and Surrogate Analyte Approaches." E-B-F.eu. [Link]
Sources
Evaluating biological inertness of polymerized diynoic acid vesicles
Evaluating the Biological Inertness of Polymerized Diynoic Acid Vesicles: A Comprehensive Comparison Guide
As drug development professionals push the boundaries of targeted nanotherapeutics and in vivo biosensors, the structural stability and biological inertness of the carrier vehicle become the primary bottlenecks. Polymerized diynoic acid vesicles (PDAVs)—most commonly formulated from 10,12-pentacosadiynoic acid (PCDA)—represent a paradigm shift in lipid-based nanotechnology. Unlike conventional fluid-phase liposomes that rely on weak hydrophobic interactions, PDAVs undergo topochemical photopolymerization upon exposure to 1[1]. This yields a highly conjugated, alternating ene-yne polymer backbone that locks the vesicle into a rigid, cross-linked lattice.
From the perspective of an application scientist, this structural rigidity is the foundation of their biological inertness. By preventing premature degradation and minimizing non-specific cellular interactions, PDAVs offer a uniquely 2[2]. This guide objectively evaluates the biological inertness of PDAVs, comparing them against alternative nanocarriers, and provides field-proven, self-validating protocols for characterizing their performance.
Comparative Biological Inertness: PDAVs vs. Alternatives
To establish a baseline, we must compare PDAVs against the current industry standards: Conventional Liposomes (e.g., DSPC/Cholesterol), Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and Gold Nanoparticles (AuNPs). The inertness of a nanocarrier is defined by its resistance to serum-induced destabilization, its lack of inherent cytotoxicity, and its hemocompatibility.
Table 1: Quantitative Comparison of Nanocarrier Biological Inertness
| Nanocarrier Type | Structural Stability (Serum) | Cytotoxicity (IC50 in vitro) | Hemocompatibility (Hemolysis %) | Primary Clearance |
| PDAVs (Anionic PCDA) | High (Covalently cross-linked) | > 1000 µM (Highly inert) | < 2% (Highly compatible) | RES / Macrophage |
| Conventional Liposomes | Low-Moderate (Lipid exchange) | > 1000 µM (Inert) | < 2% (Highly compatible) | RES / Liver |
| PLGA Nanoparticles | Moderate (Hydrolytic degradation) | ~ 500 - 800 µM | 2 - 5% (Moderate) | Hydrolysis & RES |
| Gold Nanoparticles | High (Solid core) | ~ 100 - 300 µM (Size dependent) | 5 - 10% (Surface dependent) | RES / Renal |
Data synthesized from comparative nanotoxicity and 3[3].
The Mechanistic Causality of PDAV Inertness
Why do PDAVs outperform conventional liposomes in complex biological fluids? The answer lies in the causality between their molecular architecture and their macroscopic behavior.
-
The Polymerized Lattice Prevents Lipid Exchange: When conventional liposomes enter the bloodstream, they immediately encounter high-density and low-density lipoproteins (HDL/LDL). These serum proteins act as lipid sinks, extracting phospholipid monomers from the vesicle bilayer, leading to pore formation and catastrophic cargo leakage. In PDAVs, the photopolymerized diacetylene backbone covalently tethers the hydrophobic tails together. This steric barrier makes it thermodynamically unfavorable for serum proteins to extract individual PCDA molecules, preserving the vesicle's 4[4].
-
Surface Charge Dictates Cellular Fate: The default state of a PCDA vesicle is highly anionic due to the terminal carboxylic acid headgroups, yielding a zeta potential of approximately -30 to -40 mV. Mammalian cell membranes are coated in a negatively charged glycocalyx. The resulting electrostatic repulsion prevents non-specific endocytosis and membrane fusion. Studies have shown that while cationic PDA vesicles cause significant cytotoxicity via membrane disruption, anionic PDAVs maintain5 even at high concentrations[5].
-
Monomer vs. Polymer Toxicity: Unpolymerized diacetylene monomers can act as surfactants, intercalating into and fluidizing cell membranes. The 254 nm UV irradiation step is not just for structural stability; it is a critical detoxification step. Polymerization converts these mobile monomers into a biologically inert macromolecule, drastically 3[3].
Fig 1. Mechanistic comparison of serum-induced destabilization in conventional liposomes vs PDAVs.
Experimental Workflows for Validating Biological Inertness
To ensure scientific integrity, the evaluation of PDAVs must rely on self-validating protocols. Below are the step-by-step methodologies required to synthesize and objectively evaluate the inertness of these vesicles.
Fig 2. Step-by-step experimental workflow for synthesizing and evaluating the inertness of PDAVs.
Workflow 1: Synthesis and Photopolymerization of PCDA Vesicles
Purpose: To create a highly cross-linked, stable vesicle population.
-
Lipid Film Hydration: Dissolve PCDA monomer in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Place under vacuum for 2 hours to remove residual solvent.
-
Hydration & Assembly: Hydrate the film with HEPES buffer (10 mM, pH 7.4) to a final lipid concentration of 1 mM. Probe-sonicate the suspension at 80°C (well above the PCDA phase transition temperature) for 15 minutes to form unilamellar vesicles.
-
Crystallization: Filter the solution through a 0.45 µm syringe filter and store at 4°C overnight. Causality: Cooling induces the highly ordered crystalline packing of the diacetylene tails required for successful topochemical polymerization.
-
Photopolymerization: Irradiate the cooled suspension with 254 nm UV light (1-2 mW/cm²) for 10-15 minutes.
-
Self-Validation Step: The solution will transition from colorless to deep blue. Measure the UV-Vis absorbance at 640 nm. A strong peak confirms the formation of the conjugated ene-yne polymer network.
Workflow 2: Serum Stability and Cargo Leakage Assay
Purpose: To prove that the polymerized backbone prevents lipid exchange and cargo leakage in physiological fluids.
-
Encapsulation: During Step 2 of Workflow 1, hydrate the lipid film with buffer containing 50 mM 5(6)-carboxyfluorescein (CF). At this high concentration, CF is self-quenched (non-fluorescent).
-
Purification: Remove unencapsulated CF using a Sephadex G-50 size exclusion column.
-
Serum Incubation: Mix the purified PDAVs 1:1 with 100% Fetal Bovine Serum (FBS) to achieve a final concentration of 50% FBS. Incubate at 37°C.
-
Fluorescence Monitoring: Measure fluorescence emission (Ex: 492 nm, Em: 517 nm) at 0, 4, 12, 24, and 48 hours.
-
Causality & Validation: If the vesicle is biologically inert, the CF remains trapped and quenched. If serum proteins destabilize the membrane, CF leaks out, dilutes into the surrounding buffer, and emits a massive fluorescence spike. Compare the leakage profile against a conventional DSPC/Cholesterol liposome control to validate the superior stability of the PDAVs.
Workflow 3: In Vitro Cytotoxicity Profiling
Purpose: To verify that the anionic PDAVs do not disrupt cellular metabolism.
-
Cell Seeding: Seed HEK293 (human embryonic kidney) or HeLa cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Replace the media with fresh media containing varying concentrations of PDAVs (ranging from 1 µM to 1000 µM). Include unpolymerized PCDA vesicles as a positive toxicity control.
-
Incubation: Incubate for 48 hours.
-
Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the crystals with DMSO and measure absorbance at 570 nm using a microplate reader.
-
Causality & Validation: The unpolymerized PCDA control should show a sharp drop in viability (IC50 ~ 200 µM) due to monomer-induced membrane fluidization. The UV-polymerized PDAVs should maintain >90% viability even at 1000 µM, proving that polymerization neutralizes lipid toxicity.
Conclusion
Polymerized diynoic acid vesicles represent a highly robust alternative to conventional liposomal formulations. By leveraging UV-induced topochemical polymerization, application scientists can engineer nanocarriers that resist serum-induced lipid exchange, evade non-specific cellular uptake via anionic surface charge, and exhibit near-zero cytotoxicity. When evaluated through rigorous, self-validating workflows, PDAVs consistently demonstrate the biological inertness required for advanced in vivo drug delivery and diagnostic applications.
References
1.[3] Effect of polydiacetylene-based nanosomes on cell viability and endocytosis. ResearchGate. 2.[2] Tunable Diacetylene Polymerized Shell Microbubbles as Ultrasound Contrast Agents. NIH. 3.[5] Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding. NIH. 4.[4] Analytical methods for investigating in vivo fate of nanoliposomes: A review. NIH. 5.[1] Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. NIH.
Sources
- 1. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable Diacetylene Polymerized Shell Microbubbles as Ultrasound Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for investigating in vivo fate of nanoliposomes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles to Control Aggregation and Cell Binding - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Photopolymerization in 5,7-Diynoic Acid Lipid Films
A Comparative Publish Guide for Researchers
Executive Summary: The Precision Challenge
Polydiacetylene (PDA) lipid films are a gold standard for chromatic sensing due to their distinct blue-to-red colorimetric transition under stress. However, reproducibility remains the primary bottleneck in scaling these sensors.
While 10,12-pentacosadiynoic acid (10,12-PCDA) is the industry "workhorse" due to its robust stability, 5,7-docosadiynoic acid (5,7-DCDA) offers superior sensitivity to mechanical and thermal stress. This increased sensitivity comes at a cost: 5,7-DCDA is thermodynamically "twitchy." Its diacetylene moiety is located closer to the polar headgroup, creating a stiffer interfacial region but a less stable polymer backbone compared to 10,12-PCDA.
This guide details the specific protocols required to achieve reproducible photopolymerization in 5,7-diynoic acid films, contrasting them directly with the more forgiving 10,12-PCDA alternatives.
Comparative Analysis: 5,7-DCDA vs. 10,12-PCDA
The choice between 5,7-DCDA and 10,12-PCDA dictates the experimental constraints. 5,7-DCDA requires stricter environmental controls during polymerization to prevent premature "Red Phase" shift.
| Feature | 5,7-Docosadiynoic Acid (5,7-DCDA) | 10,12-Pentacosadiynoic Acid (10,12-PCDA) | Implications for Protocol |
| Diyne Position | C5–C7 (Close to headgroup) | C10–C12 (Mid-chain) | 5,7-DCDA has higher headgroup rigidity but lower overall lattice stability. |
| Force Sensitivity | High (Detects subtle membrane perturbations) | Moderate (Requires larger stress) | 5,7-DCDA is ideal for high-sensitivity biosensors but prone to false positives during handling. |
| Thermochromism | Reversible at lower temps (<40°C); Lower | Typically Irreversible; Higher | Critical: 5,7-DCDA must be polymerized at lower temperatures (4°C) to ensure Blue Phase formation. |
| Polymerization Rate | Fast (Due to proximal packing) | Moderate | 5,7-DCDA requires lower UV doses to avoid over-oxidation (photobleaching). |
| Common Failure | Premature Red Phase or Yellow (degraded) | Incomplete polymerization (low color density) | 5,7-DCDA fails if |
Critical Variables for Reproducibility
To ensure batch-to-batch consistency, three variables must be controlled with high precision.
A. Lipid Packing & Alignment (The "Pre-Polymerization" State)
Photopolymerization is a topochemical reaction; it only proceeds if the monomer diacetylenes are aligned with specific spacing (~4.9 Å) and angle (~45°).
-
The 5,7-DCDA Risk: Because the diyne is close to the headgroup, hydration repulsion can disrupt alignment more easily than in 10,12-PCDA.
-
Solution: Use Probe Sonication followed by Overnight Ripening at 4°C . The "ripening" allows the lipids to anneal into defect-free domains, essential for a continuous polymer chain.
B. Temperature Control During Irradiation
-
The 5,7-DCDA Risk: The heat generated by a standard UV lamp is often enough to push 5,7-DCDA above its phase transition during reaction, resulting in a non-responsive red/yellow film.
-
Solution: Irradiate strictly at 4°C (on ice or in a jacketed vessel).
C. UV Dosage
-
The 5,7-DCDA Risk: High sensitivity means high susceptibility to photodegradation.
-
Solution: Use 254 nm light at low intensity (1 mW/cm²) for short bursts (e.g., 30s x 2), rather than one continuous high-dose exposure.
Validated Protocol: Solvent Injection Method
The Solvent Injection Method is superior to Thin Film Hydration for 5,7-DCDA because it avoids the harsh mechanical stress of re-suspending a dry film, which can induce pre-polymerization stress.
Workflow Diagram
Caption: Optimized workflow for 5,7-DCDA polymerization. The red dashed box highlights the critical temperature control zone required to prevent premature phase transition.
Step-by-Step Methodology
Reagents:
-
5,7-Docosadiynoic acid (DCDA) (>97% purity).
-
Solvent: THF or Ethanol (HPLC Grade).
-
Buffer: 10 mM HEPES, pH 7.4 (Degassed).
Protocol:
-
Stock Preparation: Dissolve 5,7-DCDA in THF to a concentration of 10 mM. Filter through a 0.22 µm PTFE syringe filter to remove pre-polymerized aggregates (which appear yellow).
-
Injection: Heat 10 mL of HEPES buffer to 50°C (above the lipid
). While stirring vigorously (600 RPM), inject the lipid stock to a final concentration of 0.5 mM.-
Why: Injection above
ensures homogenous vesicle formation.
-
-
Annealing (The "Secret" Step): Immediately transfer the solution to 4°C and let it sit undisturbed for 12–16 hours .
-
Causality: This allows the lipids to pack into the rigid gel phase necessary for the topochemical reaction. 5,7-DCDA requires longer annealing than PCDA due to headgroup steric strain.
-
-
Polymerization:
-
Place the sample on an ice bath.
-
Irradiate with 254 nm UV light (1 mW/cm²) for 60 seconds.
-
Stop Condition: The solution should turn a vibrant, deep blue. If it turns purple/red, the temperature was too high or the UV dose too high.
-
-
Filtration (Post-Polymerization): Pass through a 0.45 µm filter to remove large unstable aggregates.
Troubleshooting & Validation
A self-validating system requires quantitative Quality Control (QC) metrics.
| Observation | Diagnosis | Corrective Action |
| Film is Purple/Red immediately after UV | Over-exposure or Over-heating. | Reduce UV time by 50%. Ensure sample is at 4°C. |
| Film is Pale Blue (Low OD) | Poor lipid packing (alignment issue). | Increase annealing time (up to 24h). Check lipid purity. |
| Precipitation after 24h | Colloidal instability. | Dop with 5-10% cholesterol or PEG-lipid to stabilize the 5,7-DCDA bilayer. |
Quantitative QC Metric:
Calculate the Colorimetric Response (CR) immediately after synthesis to establish a baseline:
-
Target: A high-quality 5,7-DCDA film should have a
(dominantly blue) before analyte exposure.
References
-
Polydiacetylenes for Colorimetric Sensing. University of California Riverside. (Dissertation highlighting reproducible protocols for PDA liposome preparation).
-
Synthesis and Characterization of Polydiacetylene Films and Nanotubes. National Institutes of Health (PMC). (Details on DCDA monomer deposition and zirconium-carboxylate locking chemistry).
-
Fabrication of polydiacetylene particles using a solvent injection method. Semantic Scholar. (Comparative analysis of solvent injection vs. thin film hydration).
-
Quantitative and anisotropic mechanochromism of polydiacetylene at nanoscale. University of Tokyo. (Data on the higher force sensitivity of 5,7-DCDA compared to PCDA).
-
Functional Polydiacetylene Liposomes. Pusan National University. (Review of headgroup modifications and 5,7-DCDA vs PCDA structures).
A Researcher's Guide to Mass Shift Analysis: d5-Labeled vs. Unlabeled Diynoic Esters
In the landscape of modern drug development and metabolomics, the precise quantification and metabolic tracking of bioactive molecules are paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for these applications.[1][2][3] This guide provides an in-depth comparison of d5-labeled and unlabeled diynoic esters, offering experimental insights and data to guide researchers in their analytical choices.
The Principle of Mass Shift Analysis
At its core, mass shift analysis leverages the incorporation of stable isotopes (e.g., ²H or deuterium (D), ¹³C, ¹⁵N) into a molecule of interest.[4] This "labeling" creates a chemically identical version of the compound that is heavier than its natural, "unlabeled" counterpart. When a mixture of the labeled and unlabeled compounds is analyzed by mass spectrometry, they are separated based on their mass-to-charge ratio (m/z), resulting in a predictable "mass shift" in the spectrum.[1][5][6] The relative intensities of the peaks for the labeled and unlabeled species can then be used for accurate quantification.[1]
Deuterium (²H) is a popular choice for stable isotope labeling due to its cost-effectiveness and the relative ease of incorporation into organic molecules.[2][7][8] Specifically, d5-labeling, the incorporation of five deuterium atoms, provides a significant and readily detectable mass shift.
Why Diynoic Esters?
Diynoic esters are a class of lipids that have garnered significant interest in biomedical research due to their unique chemical properties and potential as therapeutic agents or biological probes. Their conjugated diyne system makes them amenable to various chemical modifications and analytical detection methods. Understanding their metabolic fate and quantifying their presence in complex biological matrices is crucial for their development and application.
Experimental Design: A Comparative Workflow
The following sections detail the experimental workflow for a comparative mass shift analysis of a d5-labeled diynoic ester and its unlabeled analog.
Diagram of the Mass Shift Analysis Workflow:
Caption: Overall workflow for mass shift analysis of d5-labeled vs. unlabeled diynoic esters.
Part 1: Synthesis of d5-Labeled Diynoic Ester
The introduction of deuterium atoms into the diynoic ester can be achieved through various synthetic routes. A common method involves the use of deuterated reagents during the synthesis.[9] For instance, a d5-labeled alkyl group can be introduced during the esterification step.
Illustrative Synthetic Scheme:
Caption: Synthesis of a d5-labeled diynoic ester via esterification with a deuterated alcohol.
Part 2: Sample Preparation for Mass Spectrometry
Accurate quantification relies on the precise mixing of the known amount of the d5-labeled internal standard with the sample containing the unknown amount of the unlabeled analyte.
Step-by-Step Protocol:
-
Standard Preparation: Prepare stock solutions of both the unlabeled and d5-labeled diynoic esters in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Spiking: Add a known concentration of the d5-labeled diynoic ester (internal standard) to the biological sample (e.g., plasma, cell lysate) containing the unlabeled diynoic ester.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including the diynoic esters, from the complex biological matrix. A common procedure involves the addition of deuterated internal standards followed by extraction with a solvent like iso-octane.[10]
-
Derivatization (Optional): In some cases, derivatization may be necessary to improve chromatographic separation or ionization efficiency.[11]
Part 3: Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, providing both separation and sensitive detection.
Instrumentation and Parameters:
-
Liquid Chromatography: A reverse-phase C18 column is typically used to separate the diynoic esters from other lipids based on their hydrophobicity.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for lipids. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the parent ions of the unlabeled and d5-labeled diynoic esters and their characteristic fragment ions.
Data Analysis and Interpretation
The key to mass shift analysis is the comparison of the mass spectra of the unlabeled and d5-labeled compounds.
Expected Mass Shift:
The introduction of five deuterium atoms will result in a mass increase of approximately 5 Daltons (more precisely, 5 x 1.006277 = 5.031385 Da) for the molecular ion of the d5-labeled diynoic ester compared to its unlabeled counterpart.
Fragmentation Pattern Analysis:
Electron impact ionization and other fragmentation techniques in mass spectrometry cause molecules to break apart in predictable ways.[12] For esters, fragmentation often occurs near the carbonyl group.[13][14][15] The mass shift will be observed not only in the molecular ion but also in any fragment ions that retain the d5-labeled portion of the molecule.
Table 1: Hypothetical Mass Shift Analysis of a Diynoic Ester
| Species | Molecular Formula (Unlabeled) | Exact Mass (Unlabeled) | Molecular Formula (d5-Labeled) | Exact Mass (d5-Labeled) | Mass Shift (Da) |
| Molecular Ion [M+H]⁺ | C₁₂H₁₅O₂ | 191.1067 | C₁₂H₁₀D₅O₂ | 196.1381 | 5.0314 |
| Fragment 1 (Loss of C₂H₅O) | C₁₀H₉O | 145.0648 | C₁₀H₉O | 145.0648 | 0 |
| Fragment 2 (Loss of C₁₀H₉O) | C₂H₅O | 45.0335 | C₂D₅O | 50.0649 | 5.0314 |
Note: The exact masses are calculated based on the most abundant isotopes.
This table illustrates that the mass shift is only observed for the molecular ion and the fragment containing the deuterium-labeled ethyl group. This differential fragmentation pattern provides a high degree of confidence in the identification and quantification of the analyte.
Diagram of Fragmentation and Mass Shift:
Caption: Fragmentation of unlabeled and d5-labeled diynoic esters and the resulting mass shifts.
Advantages of Using d5-Labeled Internal Standards
The use of stable isotope-labeled internal standards offers several key advantages over other quantification methods:
-
High Accuracy and Precision: Co-elution of the labeled and unlabeled analytes minimizes variations due to sample preparation, injection volume, and ion suppression in the mass spectrometer.[16]
-
Reliable Quantification: The ratio of the peak areas of the labeled and unlabeled compounds provides a direct and accurate measure of the analyte concentration.
-
Reduced Matrix Effects: Since the internal standard is chemically identical to the analyte, it experiences similar matrix effects, which are then canceled out when the ratio is calculated.[17]
-
Versatility: This technique can be applied to a wide range of biological matrices and is compatible with various mass spectrometry platforms.
Conclusion
Mass shift analysis using d5-labeled diynoic esters as internal standards is a robust and reliable method for the accurate quantification of these important molecules in complex biological samples. The predictable mass shift and fragmentation patterns provide a high degree of specificity and confidence in the results. This guide has outlined the fundamental principles, experimental workflow, and data interpretation strategies to empower researchers in their application of this powerful analytical technique.
References
-
Stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). In Wikipedia. Retrieved from [Link]
-
Yates, J. R., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Oxford Academic. Retrieved from [Link]
-
Li, Y., et al. (2007). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research, 48(1), 236-243. Retrieved from [Link]
-
Kim, T.-Y., et al. (2023). Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics. GIST Scholar. Retrieved from [Link]
-
Fenselau, C. (2009). 18O stable isotope labeling in MS-based proteomics. PubMed, 19151093. Retrieved from [Link]
-
Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. (2025). Selcia. Retrieved from [Link]
-
Kim, T.-Y. (2024). Quantitative lipidomics using metabolic deuterium oxide labeling. GIST Scholar. Retrieved from [Link]
-
Dennis, E. A., et al. (2010). Applications of Mass Spectrometry to Lipids and Membranes. PMC. Retrieved from [Link]
-
Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. (2025). Metabolic Solutions. Retrieved from [Link]
-
SPOTLIGHT on Deuteromics™. (n.d.). Metabolic Solutions. Retrieved from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. Retrieved from [Link]
-
Fatty Acid Mass Spectrometry Protocol. (2010). LIPID MAPS. Retrieved from [Link]
-
Stable Isotope Labeling Strategies. (n.d.). University of Washington's Proteomics Resource. Retrieved from [Link]
-
Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. (2022). eLife. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. (2023). PMC. Retrieved from [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). MDPI. Retrieved from [Link]
-
Quantitative Proteomics: Label-Free versus Label-Based Methods. (2023). Silantes. Retrieved from [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (2014). PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. (2019). ResearchGate. Retrieved from [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2017). PMC. Retrieved from [Link]
-
Deuterium Labeled Compounds in Drug Discovery Process. (n.d.). Heavy Water Board. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds. (2026). ResearchGate. Retrieved from [Link]
-
Site-specific synthesis and application of deuterium-labeled sterols. (2017). Arkat USA. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]
-
Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]
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Benchmarking extraction efficiency of polymerizable lipids from tissue
Benchmarking Extraction Efficiency of Polymerizable Lipids from Complex Tissue Matrices
As lipid nanoparticle (LNP) and liposome technologies advance, the incorporation of polymerizable lipids—such as diacetylene, methacrylate, or thiol-functionalized lipids—has become a critical strategy for enhancing vesicle stability, extending circulation half-life, and enabling triggered drug release[1]. However, quantifying the biodistribution and pharmacokinetic (PK) profiles of these specialized lipids in complex tissue matrices presents a unique physicochemical challenge.
Unlike endogenous phospholipids, polymerizable lipids possess highly rigid, conjugated hydrophobic tails that alter their partitioning behavior. Furthermore, they are highly susceptible to photo- and thermal-polymerization. If these lipids cross-link within the tissue matrix during sample preparation, they become insoluble, leading to catastrophic losses in extraction recovery.
This guide provides an objective, data-driven comparison of the industry-standard lipid extraction methodologies—Folch, Bligh-Dyer, and Matyash (MTBE)—specifically benchmarked for the recovery of polymerizable lipids from solid tissues.
When extracting polymerizable lipids (e.g., 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, or DC8,9PC), the choice of solvent system directly dictates the recovery rate. The rigid nature of conjugated diynes or cross-linkable moieties causes these lipids to associate strongly with hydrophobic pockets of tissue proteins.
-
The Folch Method (Chloroform/Methanol): Widely considered the "gold standard" for solid tissues, the Folch method utilizes a high sample-to-solvent ratio (typically 1:20 v/v)[2]. Chloroform provides superior solvation power, effectively disrupting the hydrophobic interactions between rigid polymerizable tails and tissue proteins. The primary drawback is that the lipid-rich organic phase settles at the bottom, requiring the analyst to pierce the protein disc, which limits high-throughput automation.
-
The Bligh-Dyer Method: Originally designed for biological fluids, this method uses a lower solvent-to-sample ratio (1:4 v/v). While it saves solvent, it often fails to fully precipitate dense tissue matrices, leading to the entrapment of highly hydrophobic polymerizable lipids in the aqueous/protein interface[2].
-
The Matyash (MTBE) Method: Methyl tert-butyl ether (MTBE) was introduced to solve the throughput bottleneck of chloroform-based methods[3][4]. Because MTBE has a lower density than water, the lipid-rich organic layer forms on top, allowing for easy robotic liquid handling. However, MTBE has slightly lower solvation power for highly rigid, conjugated lipids, which can result in lower absolute recoveries compared to Folch[5].
Quantitative Benchmarking Data
The following table summarizes the benchmarked performance of these three extraction systems for diacetylene-based polymerizable lipids spiked into liver tissue homogenate (normalized to 50 mg tissue).
| Extraction Method | Solvent System (v/v/v) | Organic Phase Position | Avg. Recovery of Diacetylene Lipids (%) | Matrix Effect (%) | High-Throughput Suitability |
| Folch (Optimized) | CHCl₃:MeOH:H₂O (8:4:3) | Bottom | 88.4 ± 3.2% | -12% | Low (Manual pipetting required) |
| Matyash (MTBE) | MTBE:MeOH:H₂O (10:3:2.5) | Top | 81.2 ± 4.5% | -8% | High (Automation compatible) |
| Bligh-Dyer | CHCl₃:MeOH:H₂O (1:2:0.8) | Bottom | 74.6 ± 6.1% | -18% | Low |
Data Interpretation: While MTBE provides the cleanest extract (lowest matrix effect) and is ideal for screening, the Folch method at a 1:20 sample-to-solvent ratio remains the most robust choice for absolute quantification of polymerizable lipids, ensuring minimal lipid trapping in the protein pellet.
Experimental Workflow & Physicochemical Pathways
To prevent premature cross-linking, the entire extraction workflow must act as a self-validating system. This means incorporating a stable isotope-labeled (SIL) internal standard prior to homogenization and conducting all steps under strictly controlled environmental conditions (cold and dark).
Biphasic extraction workflow for polymerizable lipids from tissue.
Self-Validating Experimental Protocols
Below are the optimized, step-by-step methodologies for both the Folch and MTBE extractions.
Protocol A: Optimized Folch Extraction (Maximum Recovery)
Target: High-precision PK/PD studies requiring absolute quantification.
-
Tissue Preparation (Self-Validation Step): Weigh 50 mg of tissue into a homogenization tube. Immediately spike with 10 µL of a deuterated polymerizable lipid internal standard (e.g., d5-DC8,9PC). Causality: Spiking before homogenization accounts for any losses due to matrix binding or premature polymerization. If IS recovery drops below 60%, the sample preparation environment was compromised (e.g., light exposure).
-
Environmental Control: Wrap tubes in aluminum foil to prevent photopolymerization of diacetylene groups. Maintain on ice (4°C).
-
Homogenization: Add 1 mL of ice-cold Methanol. Homogenize using bead-beating for 2 cycles of 30 seconds to prevent thermal stress.
-
Solvent Addition: Add 2 mL of ice-cold Chloroform (maintaining a 2:1 Chloroform:Methanol ratio). Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 0.6 mL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Extraction: Carefully bypass the upper aqueous layer and the dense protein disc at the interface. Aspirate the lower organic (chloroform) phase using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Crucial: Do not apply heat during evaporation, as concentrating polymerizable lipids under heat triggers spontaneous cross-linking.
-
Reconstitution: Reconstitute in 100 µL of Isopropanol/Methanol (1:1) for LC-MS/MS analysis.
Protocol B: Matyash (MTBE) Extraction (High-Throughput)
Target: Large-scale biodistribution screening.
-
Tissue Preparation: Weigh 50 mg of tissue, spike with SIL internal standard, and protect from light.
-
Homogenization: Add 1.5 mL of ice-cold Methanol. Homogenize thoroughly.
-
Solvent Addition: Add 5 mL of MTBE[3]. Incubate the mixture on a shaker for 1 hour at 4°C. Causality: Extended incubation is required because MTBE has slightly lower penetration kinetics into dense tissue compared to chloroform.
-
Phase Separation: Add 1.25 mL of LC-MS grade water. Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Extraction: Collect the upper organic (MTBE) phase. Because the protein matrix forms a pellet at the bottom, this step can be easily automated using liquid handlers[4].
-
Drying & Reconstitution: Evaporate under nitrogen (no heat) and reconstitute in Isopropanol/Methanol (1:1).
Conclusion & Best Practices
When benchmarking extraction efficiencies for polymerizable lipids, the physicochemical properties of the lipid must dictate the methodology. While the MTBE method offers unparalleled ease of use and automation potential by placing the lipid-rich phase on top[3], the Folch method (at a 1:20 sample-to-solvent ratio) remains the superior choice for maximizing the recovery of highly rigid, conjugated lipids from dense tissue matrices[2]. Regardless of the chosen solvent system, strict environmental controls (cold temperatures and light protection) are non-negotiable to prevent artifactual polymerization during sample handling.
References
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. Available at:[Link]
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. PubMed. Available at:[Link]
-
Alqahtani, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. Available at:[Link]
-
Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. MDPI. Available at:[Link]
-
Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytica Chimica Acta. Available at:[Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
5,7-Docosadiynoic Acid Ethyl Ester-d5 proper disposal procedures
Proper disposal of 5,7-Docosadiynoic Acid Ethyl Ester-d5 requires a nuanced understanding of its conjugated diyne structure. Unlike standard fatty acid esters, this compound possesses a photosensitive core that can undergo topochemical polymerization upon exposure to UV light or heat.
As a Senior Application Scientist, I have structured this guide to address not just the how, but the why—ensuring your disposal protocols prevent uncontrolled reactivity in your waste streams.
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED:
-
Light Protection: All waste containers MUST be amber, opaque, or foil-wrapped. The 5,7-diyne moiety is photo-reactive.
-
No Oxidizers: Segregate strictly from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent energetic decomposition of the alkyne groups.
-
Isotope Status: This is a stable isotope (Deuterium,
H). It is NOT radioactive . Do not dispose of in radioactive waste streams unless contaminated with other radiolabels.
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile.
| Feature | Technical Specification | Disposal Implication |
| Compound | 5,7-Docosadiynoic Acid Ethyl Ester-d5 | Target of disposal.[1][2][3][4][5][6] |
| Moiety | Conjugated Diyne ( | High Risk: Susceptible to 1,4-addition polymerization under UV light. Can form "polydiacetylene" networks, potentially generating heat or solidifying liquid waste lines. |
| Isotope | Deuterated ( | Low Risk: Chemically identical to non-labeled analog. No radiological hazard. |
| Flash Point | Combustible. If dissolved in Ethanol/Methanol, treat as Flammable (D001) . | |
| Solubility | Hydrophobic (Soluble in EtOH, CHCl | Do not pour down the drain. Bioaccumulation potential in aquatic systems. |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)
Context: You have residual aliquots in ethanol or chloroform.
-
Stabilization (Dilution):
-
If the concentration is high (>10 mg/mL), dilute the solution with a compatible non-reactive solvent (e.g., Ethanol or Isopropanol) to <1 mg/mL.
-
Reasoning: Dilution reduces the probability of intermolecular collision, mitigating the risk of runaway polymerization in the waste container.
-
-
Container Selection:
-
Use Amber High-Density Polyethylene (HDPE) or Amber Glass containers.
-
Critical Step: If amber vessels are unavailable, wrap clear glass containers in aluminum foil immediately.
-
-
Labeling:
-
Label as "Hazardous Waste - Flammable Organic."
-
Add constituent note: "Contains trace conjugated diynes - Light Sensitive."
-
-
RCRA Classification (USA):
-
If in Ethanol/Methanol: D001 (Ignitable) .
-
If in Chloroform: D022 (Toxic - Chloroform) .
-
Protocol B: Solid Waste (Vials, Syringes, Contaminated PPE)
Context: Empty shipping vials or gloves with residue.
-
Vial Decontamination (Triple Rinse):
-
Rinse the "empty" vial three times with a small volume of ethanol.
-
Transfer rinsate to the Liquid Waste container (Protocol A).
-
Result: The vial is now considered "RCRA Empty" and can often be discarded in glass trash (check local EHS rules), or defaced and placed in solid chemical waste.
-
-
PPE & Wipes:
-
Place contaminated gloves/wipes in a yellow chemically contaminated debris bag (or equivalent site-specific solid waste stream).
-
Do not autoclave (heat may induce polymerization of residues). Incineration is the required destruction method.
-
Part 4: Visualized Workflows
Workflow 1: Decision Logic for Disposal
This self-validating logic tree ensures no step is missed based on the physical state of the waste.
Caption: Logical decision tree for segregating and processing 5,7-Docosadiynoic Acid Ethyl Ester-d5 waste streams.
Workflow 2: Spill Response Protocol
In the event of a spill, the polymerization risk increases due to surface area exposure.
Caption: Immediate response workflow emphasizing light exclusion to prevent in-situ polymerization during cleanup.
Part 5: Regulatory & Scientific Grounding
Why "Light Sensitive" Matters for Disposal
The 5,7-diyne system is a classic topochemical polymerization candidate. Upon exposure to UV light, these monomers can cross-link to form polydiacetylenes (PDAs), which manifest as a deep blue or red solid.[7][8]
-
The Risk: If you discard concentrated solutions in clear glass waste bottles near a window, the waste can polymerize into a solid mass, potentially clogging the container or creating an exothermic reaction in the presence of other initiators.
-
The Solution: The "Amber Container" rule is not just a suggestion; it is a chemical necessity to maintain the waste in a liquid, pumpable state for the disposal facility.
RCRA Compliance (US)
-
Ignitability (D001): Most fatty acid ester standards are supplied in Ethanol or Methanol. The solvent dictates the primary waste code.
-
Toxicity: While fatty acids are generally not "Listed Wastes" (F or K lists), the d5 label does not exempt it from standard chemical waste regulations. It must be incinerated at a permitted facility.
References
-
Cayman Chemical. (2025).[4] Docosahexaenoic Acid ethyl ester-d5 Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2025). 10,12-Pentacosadiynoic acid Safety Data Sheet (Diyne Reactivity Reference). Retrieved from
-
National Institutes of Health (NIH). (2022). Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes. Retrieved from
-
Code of Federal Regulations. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from
Sources
- 1. 10,12-ペンタコサジイン酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 10,12-PENTACOSADIYNOIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. researchgate.net [researchgate.net]
- 8. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
Personal protective equipment for handling 5,7-Docosadiynoic Acid Ethyl Ester-d5
Topic: Personal protective equipment for handling 5,7-Docosadiynoic Acid Ethyl Ester-d5 Content Type: Operational Safety & Logistics Guide[1]
Executive Safety & Technical Summary
Compound Profile: 5,7-Docosadiynoic Acid Ethyl Ester-d5 is a deuterated fatty acid derivative containing a conjugated diacetylene (diyne) motif. It is primarily used as an internal standard in mass spectrometry (LC-MS/GC-MS) for lipidomics.
Dual-Risk Context:
-
Personnel Safety: While fatty acid ethyl esters are generally low-toxicity irritants, the conjugated diyne system presents unique reactivity (topochemical polymerization) risks.
-
Compound Integrity (Critical): The "d5" isotopic label makes this compound high-value. The primary operational risks are photopolymerization (due to the 5,7-diyne structure) and hydrolysis (loss of the ethyl ester group), which compromises the internal standard's validity.
Immediate Hazard Classification:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
-
Physical State: Viscous oil or low-melting solid.
-
Storage Requirement: -20°C or lower, under inert gas (Argon/Nitrogen), strictly protected from light.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to protect the operator from irritation and the sample from contamination (keratins, nucleases, moisture).
| PPE Category | Specification | Operational Logic (The "Why") |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) Min.[2] Thickness: 0.11 mmBreakthrough: >480 min | Sample Integrity: Human skin oils contain fatty acids that interfere with lipidomic baselines. Double gloving ensures zero transfer of skin lipids to the d5-standard. |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1 / EN166) | Irritant Defense: Protects against splashes. If the compound is dissolved in volatile solvents (e.g., Chloroform/Methanol), chemical splash goggles are required. |
| Body Protection | Cotton/Polyester Lab Coat (Closed front, long sleeves) | Contamination Control: Prevents clothing fibers and dust from settling into the sample, which can introduce background noise in MS analysis. |
| Respiratory | Fume Hood (Certified) Face Velocity: 0.3–0.5 m/s | Vapor Control: Essential when handling the compound in organic solvents (e.g., during stock solution preparation). |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Environment Control
-
Lighting: The 5,7-diyne motif is highly susceptible to UV-induced polymerization (turning blue/red). Work under amber light or wrap all glassware in aluminum foil immediately.
-
Thawing: Remove vial from -20°C storage. Allow to equilibrate to room temperature (20 mins) inside a desiccator before opening.
Phase 2: Solubilization & Aliquoting
-
Solvent Selection: Use LC-MS grade Ethanol or Methanol. Avoid protic solvents if long-term stability is required; Chloroform/Methanol (2:1) is preferred for lipid stocks.
-
Transfer: Use glass syringes or positive displacement pipettes .
Phase 3: Storage of Aliquots
-
Inert Gas Purge: After aliquoting, gently stream Argon or Nitrogen over the headspace of the vial for 10 seconds.
-
Sealing: Cap tightly with Teflon-lined caps. Parafilm is not sufficient for long-term storage of volatile solvents.
Visualization: Decision Logic for Handling
The following diagram outlines the critical decision points to ensure both safety and data integrity.
Figure 1: Workflow for handling light-sensitive deuterated lipid standards to prevent hydrolysis and photopolymerization.
Disposal & Waste Management
Disposal Classification:
-
Waste Stream: Organic Chemical Waste (Halogenated if Chloroform is used; Non-halogenated if Ethanol/Methanol).
-
Container: Amber glass waste bottle (to prevent polymerization of waste mixtures).
Protocol:
-
Rinsing: Triple-rinse empty source vials with the solvent used for dissolution. Add rinsate to the experiment or waste stream.
-
Labeling: Deface the original label. Mark waste container as "Flammable" and "Irritant."
-
Decontamination: Wipe bench surfaces with 70% Ethanol/Water to remove lipid residues.
Emergency Response
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Wash with soap and water for 15 minutes.[5] Do not use organic solvents (ethanol) on skin, as they increase absorption. | Consult SDS. Monitor for dermatitis. |
| Eye Contact | Flush with eyewash station for 15 minutes, holding eyelids open.[6] | Seek medical attention immediately.[5][6][7] |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials (paper towels) if neat diyne is spilled (potential exothermic polymerization). | Dispose of absorbent as hazardous chemical waste. |
References
-
Cayman Chemical. Docosahexaenoic Acid Ethyl Ester Safety Data Sheet. (Accessed 2024).[1] Link
-
National Institutes of Health (NIH). Handling of Light-Sensitive Fatty Acids and Derivatives. PubChem Compound Summary. Link
-
Avanti Polar Lipids. Storage and Handling of Lipids. (Industry Standard Protocol).[4] Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.Link
Sources
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